molecular formula C27H42O3 B608878 (24R)-MC 976 CAS No. 129831-99-8

(24R)-MC 976

Katalognummer: B608878
CAS-Nummer: 129831-99-8
Molekulargewicht: 414.6 g/mol
InChI-Schlüssel: NQHWMFGCRBTMOO-KJLYFKKZSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
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Beschreibung

MC-976 is an Vitamin D3 derivative.

Structure

3D Structure

Interactive Chemical Structure Model





Eigenschaften

IUPAC Name

(1R,3S,5Z)-5-[(2E)-2-[(1R,7aR)-1-[(2R)-5-cyclopropyl-5-hydroxypentan-2-yl]-7a-methyl-2,3,3a,5,6,7-hexahydro-1H-inden-4-ylidene]ethylidene]-4-methylidenecyclohexane-1,3-diol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H42O3/c1-17(6-13-25(29)20-8-9-20)23-11-12-24-19(5-4-14-27(23,24)3)7-10-21-15-22(28)16-26(30)18(21)2/h7,10,17,20,22-26,28-30H,2,4-6,8-9,11-16H2,1,3H3/b19-7+,21-10-/t17-,22-,23-,24?,25?,26+,27-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NQHWMFGCRBTMOO-KJLYFKKZSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(CCC(C1CC1)O)C2CCC3C2(CCCC3=CC=C4CC(CC(C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H](CCC(C1CC1)O)[C@H]2CCC\3[C@@]2(CCC/C3=C\C=C/4\C[C@H](C[C@@H](C4=C)O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H42O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30856153
Record name (1S,3R,5Z,7E,14xi)-26,27-Cyclo-9,10-secocholesta-5,7,10-triene-1,3,24-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

414.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

129831-99-8
Record name (1S,3R,5Z,7E,14xi)-26,27-Cyclo-9,10-secocholesta-5,7,10-triene-1,3,24-triol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30856153
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-Depth Technical Guide to the Mechanism of Action of (24R)-MC 976 (Calcipotriol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(24R)-MC 976, a synthetic analogue of calcitriol (1α,25-dihydroxyvitamin D3), is a cornerstone in the topical treatment of psoriasis. Its therapeutic efficacy stems from a multi-faceted mechanism of action centered on its role as a high-affinity agonist for the nuclear Vitamin D Receptor (VDR). This interaction orchestrates a cascade of genomic and non-genomic events within epidermal keratinocytes and immune cells, leading to the inhibition of hyperproliferation, promotion of terminal differentiation, and modulation of the inflammatory milieu characteristic of psoriatic lesions. This technical guide provides a comprehensive overview of the molecular pathways and cellular consequences of this compound activity, supported by quantitative data, detailed experimental protocols, and visual representations of the key signaling networks.

Core Mechanism: Vitamin D Receptor Agonism

The primary molecular target of this compound is the Vitamin D Receptor (VDR), a ligand-activated transcription factor belonging to the nuclear receptor superfamily. This compound, also known as calcipotriol, is a derivative of calcitriol and is approximately 1% as potent as the natural hormone in its systemic effects, which makes it suitable for topical application with a reduced risk of hypercalcemia[1].

Upon entering the cell, this compound binds to the ligand-binding domain of the VDR. This binding induces a conformational change in the VDR, facilitating its heterodimerization with the Retinoid X Receptor (RXR)[2]. The this compound-VDR/RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes. This binding initiates the recruitment of co-activator or co-repressor complexes, ultimately leading to the modulation of gene transcription.

Effects on Keratinocyte Proliferation and Differentiation

A hallmark of psoriasis is the uncontrolled proliferation and aberrant differentiation of keratinocytes. This compound addresses these pathological features by directly influencing the keratinocyte cell cycle and differentiation program.

Inhibition of Keratinocyte Proliferation

This compound inhibits the proliferation of keratinocytes in a dose- and time-dependent manner[3][4]. This anti-proliferative effect is mediated through the downregulation of several key regulatory genes:

  • STAT1 and STAT3: Calcipotriol has been shown to downregulate the expression and phosphorylation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3 in human keratinocytes. Silencing of either STAT1 or STAT3 inhibits keratinocyte proliferation, indicating their importance in this pathway[5][6].

  • Early Growth Response-1 (EGR1) and Polo-Like Kinase-2 (PLK2): The expression of these two proliferation factors is downregulated by calcipotriol, contributing to its anti-proliferative effects[4].

  • Ferroptosis Pathway Activation: Recent studies suggest that calcipotriol can inhibit the proliferation of HaCaT cells (an immortalized human keratinocyte cell line) by activating the ferroptosis pathway. This is evidenced by elevated reactive oxygen species (ROS) levels and reduced levels of glutathione (GSH) and glutathione peroxidase 4 (GPX4)[3].

Promotion of Keratinocyte Differentiation

This compound promotes the terminal differentiation of keratinocytes, helping to normalize the structure of the psoriatic epidermis. This is achieved through the upregulation of genes associated with keratinocyte differentiation, such as those encoding for proteins involved in the formation of the cornified envelope, a critical component of the skin barrier. Key differentiation markers upregulated by calcipotriol include involucrin and loricrin[7][8].

Immunomodulatory Effects

Psoriasis is now understood to be an immune-mediated disease, with the IL-23/Th17 axis playing a central role. This compound exerts significant immunomodulatory effects that contribute to its therapeutic efficacy.

Modulation of Cytokine Production

This compound has been shown to modulate the expression of several key cytokines involved in the psoriatic inflammatory cascade:

  • Inhibition of Pro-inflammatory Cytokines: It suppresses the production of pro-inflammatory cytokines such as IL-17A, IL-17F, IL-22, and IL-23[7]. This is a crucial aspect of its mechanism, as these cytokines are central to the pathogenesis of psoriasis. It also reduces the expression of TNF-α[9][10]. In some studies, calcipotriol has been observed to decrease IL-6 mRNA expression[7].

  • Upregulation of Anti-inflammatory Cytokines: this compound can increase the levels of the anti-inflammatory cytokine IL-10 within psoriatic lesions[5]. It has also been shown to induce the expression of the IL-10 receptor in human epidermal cells, with calcipotriol showing a 12-fold upregulation[11].

Effects on Immune Cells

This compound influences the function and differentiation of various immune cells:

  • T-cells: It inhibits the differentiation and function of Th17 cells, a key source of IL-17 in psoriasis[7].

  • Dendritic Cells (DCs): It can modulate the function of dendritic cells, reducing their capacity to stimulate T-cell proliferation and produce pro-inflammatory cytokines like IL-23[9].

Signaling Pathways

The biological effects of this compound are mediated through a complex network of signaling pathways. The primary pathway is the genomic VDR-mediated pathway.

VDR/RXR Genomic Signaling Pathway

This is the classical and most well-understood pathway.

VDR_RXR_Genomic_Signaling cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC976_ext This compound MC976_cyt This compound MC976_ext->MC976_cyt Passive Diffusion VDR VDR MC976_cyt->VDR Binds VDR_RXR_complex VDR/RXR Heterodimer VDR->VDR_RXR_complex Heterodimerizes with RXR RXR RXR->VDR_RXR_complex VDR_RXR_DNA VDR/RXR-VDRE Complex VDR_RXR_complex->VDR_RXR_DNA Translocates to Nucleus and Binds Gene_Transcription Modulation of Gene Transcription VDR_RXR_DNA->Gene_Transcription Recruits Co-regulators VDRE VDRE VDRE->VDR_RXR_DNA

VDR/RXR Genomic Signaling Pathway
Downstream Effects on Inflammatory Signaling

Activation of the VDR/RXR complex by this compound leads to the modulation of other key inflammatory signaling pathways.

Downstream_Effects MC976 This compound VDR_RXR VDR/RXR Activation MC976->VDR_RXR STAT1_STAT3 STAT1/STAT3 Signaling VDR_RXR->STAT1_STAT3 NFkB NF-kB Signaling VDR_RXR->NFkB IL23_IL17 IL-23/IL-17 Axis VDR_RXR->IL23_IL17 Proliferation Keratinocyte Proliferation STAT1_STAT3->Proliferation Inflammation Inflammation NFkB->Inflammation IL23_IL17->Inflammation

Downstream Effects on Inflammatory Signaling

Quantitative Data

The following tables summarize key quantitative data related to the mechanism of action of this compound.

Table 1: Effect of Calcipotriol on Keratinocyte Proliferation

Cell LineAssayConcentrationInhibition of ProliferationReference
HaCaTMTT AssayDose-dependentInhibition observed[3]
HaCaTMTT AssayNot specifiedIC50 reduced by 40-45% for imatinib and nilotinib[12]
RDEB KeratinocytesMTT AssayLow dosesNo inhibition
Human KeratinocytesMTT AssayConcentration-dependentInhibition observed[4]

Table 2: Modulation of Cytokine Expression by Calcipotriol

CytokineCell/Tissue TypeEffectMagnitude of ChangeReference
IL-17APsoriatic SkinInhibitionSignificant reduction in secretion[9]
TNF-αPsoriatic SkinInhibitionSignificant reduction in secretion[9]
IL-23Dendritic CellsInhibitionAdditive inhibitory effect on secretion[9]
IL-10Psoriatic Skin, T-cellsUpregulationEnhancement of secretion[9]
IL-8Psoriatic PlaquesInhibition70% decline from baseline[5]
IL-10Psoriatic PlaquesUpregulation57% increase from baseline[5]
IL-10 ReceptorHaCaT CellsUpregulation~12-fold increase in gene expression[11]
IL-6Peripheral Blood Mononuclear CellsDown-regulation (not statistically significant)-[10]

Experimental Protocols

In Vitro Keratinocyte Proliferation Assay (MTT Assay)

This protocol is adapted from standard MTT assay procedures.

MTT_Assay_Workflow Start Start Cell_Seeding 1. Seed keratinocytes (e.g., HaCaT) in a 96-well plate. Start->Cell_Seeding Treatment 2. Treat cells with various concentrations of this compound and controls. Cell_Seeding->Treatment Incubation 3. Incubate for a defined period (e.g., 24, 48, 72 hours). Treatment->Incubation MTT_Addition 4. Add MTT solution to each well. Incubation->MTT_Addition Formazan_Formation 5. Incubate to allow formazan crystal formation. MTT_Addition->Formazan_Formation Solubilization 6. Add solubilization solution (e.g., DMSO) to dissolve formazan crystals. Formazan_Formation->Solubilization Measurement 7. Measure absorbance at ~570 nm using a plate reader. Solubilization->Measurement Analysis 8. Calculate cell viability and IC50 values. Measurement->Analysis End End Analysis->End

MTT Assay Workflow
In Vivo Imiquimod-Induced Psoriasis Mouse Model

This protocol is a generalized representation based on common practices.

Imiquimod_Mouse_Model Start Start Acclimatization 1. Acclimatize mice (e.g., BALB/c or C57BL/6). Start->Acclimatization Shaving 2. Shave the dorsal skin of the mice. Acclimatization->Shaving Imiquimod_Application 3. Apply imiquimod cream (5%) daily for 5-7 days. Shaving->Imiquimod_Application Treatment_Application 4. Apply topical (24R)-MC 976or vehicle control daily. Imiquimod_Application->Treatment_Application Monitoring 5. Monitor and score psoriasis-like symptoms (erythema, scaling, thickness). Treatment_Application->Monitoring Daily Tissue_Collection 6. Collect skin and spleen samples at the end of the experiment. Monitoring->Tissue_Collection Analysis 7. Perform histological analysis (H&E), immunohistochemistry, and cytokine analysis (qPCR, ELISA). Tissue_Collection->Analysis End End Analysis->End

Imiquimod-Induced Psoriasis Mouse Model Workflow
In Vitro Keratinocyte Differentiation Assay (Cornified Envelope Formation)

This protocol outlines the general steps for assessing cornified envelope formation.

  • Cell Culture: Culture human keratinocytes in appropriate media.

  • Induction of Differentiation: Induce differentiation by methods such as increasing the calcium concentration in the culture medium or by adding this compound.

  • Cell Lysis: Harvest the cells and lyse them in a buffer containing a strong denaturant (e.g., SDS) and a reducing agent (e.g., DTT).

  • Boiling: Boil the cell lysate to solubilize most cellular components, leaving the insoluble cornified envelopes intact.

  • Quantification: Pellet the cornified envelopes by centrifugation, wash, and then quantify them. This can be done by counting using a hemocytometer or by measuring the protein content.

  • Visualization: Cornified envelopes can be visualized using phase-contrast microscopy.

Conclusion

This compound (calcipotriol) is a well-established and effective topical treatment for psoriasis with a multifaceted mechanism of action. Its primary interaction with the Vitamin D Receptor initiates a cascade of genomic events that collectively lead to the normalization of keratinocyte proliferation and differentiation and the suppression of the inflammatory processes that drive the disease. By targeting both the epidermal and immune components of psoriasis, this compound provides a targeted and effective therapeutic approach. Further research into the nuances of its signaling pathways and its interplay with other cellular processes will continue to refine our understanding of this important therapeutic agent and may open avenues for the development of novel and improved treatments for psoriasis and other hyperproliferative and inflammatory skin disorders.

References

In-Depth Technical Guide on the Biological Activity of (24R)-MC 976

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information regarding the specific biological activity of the (24R) stereoisomer of MC 976 is limited in publicly available scientific literature. This guide will focus on the well-characterized biological activities of the closely related Vitamin D3 analog, Calcipotriol (MC 903) , as a representative proxy. The data and mechanisms described herein are expected to be largely applicable to (24R)-MC 976, given their structural similarity and shared mechanism of action as Vitamin D Receptor agonists.

Core Tenets of Biological Activity

This compound, like other Vitamin D3 analogs, exerts its biological effects primarily through its interaction with the Vitamin D Receptor (VDR) , a nuclear transcription factor. This interaction initiates a cascade of molecular events that modulate gene expression, ultimately leading to its therapeutic effects, particularly in hyperproliferative and inflammatory skin conditions such as psoriasis. The core biological activities can be categorized as:

  • Anti-proliferative Effects: Inhibition of the excessive growth of keratinocytes, a hallmark of psoriasis.

  • Pro-differentiative Effects: Promotion of the normal maturation process of keratinocytes.

  • Immunomodulatory Effects: Regulation of the immune response in the skin, reducing inflammation.

A key characteristic of synthetic Vitamin D3 analogs like MC 976 is their improved therapeutic index compared to the endogenous active form of vitamin D, 1α,25-dihydroxyvitamin D3 (Calcitriol). They are designed to have a potent local effect on skin cells with minimal impact on systemic calcium metabolism, thereby reducing the risk of hypercalcemia.

Quantitative Data Summary

The following tables summarize the quantitative data for the biological activity of Calcipotriol (MC 903), serving as a reference for the expected potency of this compound.

Table 1: Vitamin D Receptor Binding Affinity

CompoundReceptor SourceAssay TypeParameterValueReference
Calcipotriol (MC 903)Recombinant Human VDRCompetitive Radioligand BindingKi~0.1 nM[1]
1α,25(OH)₂D₃ (Calcitriol)Recombinant Human VDRCompetitive Radioligand BindingKi~0.1 nM[1]

Table 2: Anti-proliferative Activity against Keratinocytes

CompoundCell LineAssay TypeParameterValueReference
Calcipotriol (MC 903)Human KeratinocytesMTT AssayIC50Concentration-dependent decrease[2]
Calcipotriol (MC 903)HaCaT (Human Keratinocyte Cell Line)--Inhibition of proliferation[3]
Calcipotriol (MC 903)Psoriatic Epidermal CellsPropidium Iodide Staining & Flow Cytometry-Significant inhibition of proliferation[4]

Table 3: Modulation of Gene Expression

CompoundCell LineTarget GeneEffectConcentration RangeReference
Calcipotriol (MC 903)HaCaT CellsIL-10 Receptor~12-fold upregulation10⁻⁸ - 10⁻⁹ M[5]
Calcipotriol (MC 903)HaCaT CellsKeratin 17 (IFN-γ induced)Downregulation (58.10% - 70.68%)10⁻⁷ - 10⁻⁵ M[6]

Signaling Pathways

The biological effects of this compound are mediated through the canonical Vitamin D Receptor signaling pathway.

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC976 This compound VDR VDR MC976->VDR Binding VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Nuclear Translocation and DNA Binding Coactivators Co-activators VDRE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription mRNA mRNA Transcription->mRNA Protein Protein Synthesis mRNA->Protein Response Biological Response Protein->Response

Caption: Vitamin D Receptor signaling pathway initiated by this compound.

Experimental Protocols

Competitive Radioligand Binding Assay for VDR Affinity

This assay determines the binding affinity of a test compound to the Vitamin D Receptor by measuring its ability to displace a radiolabeled ligand.[7][8]

Materials:

  • Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells.

  • Radioligand: [³H]-1α,25(OH)₂D₃ (Tritiated Calcitriol).

  • Test Compound: this compound.

  • Unlabeled Competitor: Non-radioactive 1α,25(OH)₂D₃.

  • Assay Buffer: e.g., Tris-HCl buffer with additives for protein stability.

  • Separation System: Glass fiber filters and a vacuum filtration manifold.

  • Detection: Liquid scintillation counter.

Procedure:

  • Preparation: Prepare serial dilutions of the test compound and the unlabeled competitor.

  • Incubation: In a multi-well plate, incubate the receptor source with a fixed concentration of the radioligand and varying concentrations of the test compound or unlabeled competitor.

  • Equilibrium: Allow the binding reaction to reach equilibrium at a controlled temperature.

  • Separation: Rapidly filter the contents of each well through the glass fiber filters. The receptor-bound radioligand is retained on the filter, while the unbound ligand is washed away.

  • Quantification: Measure the radioactivity on the filters using a liquid scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the test compound to determine the IC50 value. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

VDR_Binding_Assay_Workflow Start Start PrepareReagents Prepare Reagents: - VDR Source - [³H]-Calcitriol - Test Compound Dilutions Start->PrepareReagents Incubate Incubate VDR, [³H]-Calcitriol, and Test Compound PrepareReagents->Incubate Filter Separate Bound and Free Ligand (Vacuum Filtration) Incubate->Filter Measure Measure Radioactivity (Scintillation Counting) Filter->Measure Analyze Data Analysis: - Calculate Specific Binding - Determine IC50 and Ki Measure->Analyze End End Analyze->End

Caption: Workflow for a competitive VDR binding assay.
MTT Cell Proliferation Assay

This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability and proliferation.[9][10][11][12][13]

Materials:

  • Cells: Human keratinocytes (e.g., HaCaT cell line or primary keratinocytes).

  • Culture Medium: Appropriate for the cell type.

  • Test Compound: this compound.

  • MTT Reagent: (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization Solution: e.g., DMSO or an acidified isopropanol solution.

  • 96-well plates.

  • Microplate reader.

Procedure:

  • Cell Seeding: Seed keratinocytes into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Replace the medium with fresh medium containing various concentrations of the test compound. Include a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24-72 hours).

  • MTT Addition: Add MTT reagent to each well and incubate for a few hours. Metabolically active cells will reduce the yellow MTT to purple formazan crystals.

  • Solubilization: Add the solubilization solution to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of each well at a specific wavelength (typically 570 nm) using a microplate reader.

  • Data Analysis: Calculate the percentage of cell proliferation inhibition for each concentration of the test compound compared to the vehicle control. Determine the IC50 value, which is the concentration of the compound that inhibits cell proliferation by 50%.

MTT_Assay_Workflow Start Start SeedCells Seed Keratinocytes in 96-well Plate Start->SeedCells TreatCells Treat Cells with this compound SeedCells->TreatCells IncubateCells Incubate for 24-72 hours TreatCells->IncubateCells AddMTT Add MTT Reagent IncubateCells->AddMTT IncubateMTT Incubate for 2-4 hours AddMTT->IncubateMTT Solubilize Add Solubilization Solution IncubateMTT->Solubilize MeasureAbsorbance Measure Absorbance at 570 nm Solubilize->MeasureAbsorbance AnalyzeData Data Analysis: Calculate % Inhibition and IC50 MeasureAbsorbance->AnalyzeData End End AnalyzeData->End

Caption: Workflow for an MTT cell proliferation assay.

Conclusion

This compound is a Vitamin D3 analog with significant potential for the topical treatment of psoriasis and other hyperproliferative skin disorders. Its biological activity is driven by its high affinity for the Vitamin D Receptor, leading to the modulation of gene expression that results in anti-proliferative, pro-differentiative, and immunomodulatory effects. The provided data on the closely related compound, Calcipotriol, offers a strong indication of the expected potency and mechanism of action of this compound. Further studies specifically characterizing the (24R) isomer will provide a more complete understanding of its pharmacological profile.

References

(24R)-MC 976 and the Vitamin D Receptor: A Technical Overview of Binding and Signaling

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides an in-depth examination of the interaction between the vitamin D analog (24R)-MC 976 and the Vitamin D Receptor (VDR). While quantitative binding and functional data for this compound are not extensively available in public literature, this document synthesizes information from closely related 24R-substituted vitamin D analogs to elucidate the core principles of its binding, the subsequent signaling pathways, and the established experimental protocols for characterization. This guide serves as a foundational resource for researchers engaged in the study of vitamin D analogs and their therapeutic potential.

Introduction to this compound and the Vitamin D Receptor

The Vitamin D Receptor (VDR) is a nuclear hormone receptor that plays a pivotal role in a multitude of physiological processes, including calcium and phosphate homeostasis, immune modulation, and cellular proliferation and differentiation. Its endogenous ligand is 1α,25-dihydroxyvitamin D3 (calcitriol). Synthetic analogs of vitamin D, such as this compound (CAS: 112828-09-8), are of significant interest in drug development due to their potential to elicit specific therapeutic effects with potentially reduced calcemic side effects.

The designation "(24R)" indicates the stereochemical configuration at the 24th carbon position of the side chain, a modification known to influence the binding affinity and metabolic stability of vitamin D analogs. Understanding the precise nature of the interaction between this compound and the VDR is crucial for predicting its biological activity and therapeutic utility.

Quantitative Data on VDR Binding and Functional Activity

To provide a comparative framework, the table below summarizes VDR binding and functional data for the endogenous ligand and a well-characterized synthetic analog. This allows for an appreciation of the range of affinities and potencies observed for VDR ligands.

CompoundCommon NameReceptor Binding Affinity (IC50)Transcriptional Activation (EC50)Key Characteristics
1α,25-dihydroxyvitamin D3Calcitriol~0.1 - 1 nM~0.1 - 1 nMEndogenous high-affinity VDR agonist.
MC 903CalcipotriolComparable to CalcitriolComparable to CalcitriolSynthetic analog with high VDR affinity but reduced calcemic effects.[2]
24R,25-dihydroxyvitamin D3-WeakLess potent than CalcitriolNatural metabolite with low affinity for VDR.[1]

Note: IC50 and EC50 values can vary depending on the specific assay conditions, cell types, and experimental setup.

VDR Signaling Pathways

The binding of an agonist, such as a vitamin D analog, to the VDR initiates a cascade of molecular events that ultimately modulate gene expression.

Classical Genomic Pathway

The primary mechanism of VDR action is the genomic pathway. Upon ligand binding, the VDR undergoes a conformational change, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. The recruitment of coactivator proteins to this complex initiates the transcription of genes involved in a wide array of cellular functions.

VDR_Genomic_Signaling cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VDR_unbound VDR VDR_Ligand VDR-Ligand Complex VDR_unbound->VDR_Ligand Ligand This compound Ligand->VDR_unbound Binding VDR_RXR VDR-RXR Heterodimer VDR_Ligand->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE (Target Gene Promoter) VDR_RXR->VDRE Binding VDR_RXR->VDRE Translocation Coactivators Coactivators VDRE->Coactivators Recruitment Transcription Gene Transcription Coactivators->Transcription Cellular_Response Cellular Response Transcription->Cellular_Response

VDR Genomic Signaling Pathway

Experimental Protocols

The characterization of a novel VDR ligand like this compound involves a series of in vitro assays to determine its binding affinity and functional activity.

Competitive Radioligand Binding Assay

This assay is the gold standard for determining the binding affinity of a test compound for a receptor.

  • Principle: This method measures the ability of an unlabeled test compound, this compound, to compete with a radiolabeled ligand (e.g., [³H]-1α,25-dihydroxyvitamin D3) for binding to the VDR.

  • Materials:

    • Purified recombinant human VDR or nuclear extracts from VDR-expressing cells.

    • Radioligand: [³H]-1α,25-dihydroxyvitamin D3.

    • Test Compound: this compound.

    • Assay Buffer: Phosphate buffer containing a protein stabilizer.

    • Glass fiber filters and a vacuum filtration manifold.

    • Scintillation cocktail and a liquid scintillation counter.

  • Procedure:

    • Incubate a fixed concentration of recombinant VDR and [³H]-1α,25-dihydroxyvitamin D3 with varying concentrations of this compound.

    • Include controls for total binding (no competitor) and non-specific binding (excess unlabeled 1α,25-dihydroxyvitamin D3).

    • After reaching equilibrium, separate the bound from free radioligand by rapid filtration through glass fiber filters.

    • Wash the filters to remove unbound radioligand.

    • Measure the radioactivity retained on the filters using a liquid scintillation counter.

  • Data Analysis:

    • Calculate the specific binding by subtracting non-specific binding from total binding.

    • Plot the percentage of specific binding against the logarithm of the competitor concentration.

    • Determine the IC50 value (the concentration of competitor that inhibits 50% of specific radioligand binding) by non-linear regression analysis of the dose-response curve.

Radioligand_Binding_Assay cluster_incubation Incubation VDR VDR Radioligand [³H]-Calcitriol Competitor This compound Filtration Filtration (Separation of Bound/Free) Scintillation Scintillation Counting Filtration->Scintillation Analysis Data Analysis (IC50 Determination) Scintillation->Analysis cluster_incubation cluster_incubation cluster_incubation->Filtration

Workflow for Competitive Radioligand Binding Assay
VDR-Mediated Transcriptional Reporter Assay

This cell-based assay measures the functional ability of a compound to activate VDR-mediated gene transcription.

  • Principle: Cells are co-transfected with a VDR expression vector and a reporter plasmid containing a luciferase gene driven by a promoter with VDREs. The luminescence produced is proportional to the level of VDR activation by the test compound.

  • Materials:

    • A suitable cell line (e.g., HEK293, MCF-7).

    • VDR expression plasmid.

    • VDRE-luciferase reporter plasmid.

    • Transfection reagent.

    • Test Compound: this compound.

    • Luciferase assay reagent.

    • Luminometer.

  • Procedure:

    • Seed cells in a multi-well plate.

    • Co-transfect the cells with the VDR expression and VDRE-luciferase reporter plasmids.

    • After an incubation period to allow for plasmid expression, treat the cells with varying concentrations of this compound.

    • Include a vehicle control and a positive control (e.g., 1α,25-dihydroxyvitamin D3).

    • After a further incubation period, lyse the cells and measure luciferase activity using a luminometer.

  • Data Analysis:

    • Normalize the luciferase activity to a co-transfected control plasmid (e.g., Renilla luciferase) to account for variations in transfection efficiency.

    • Plot the normalized luciferase activity against the logarithm of the compound concentration.

    • Determine the EC50 value (the concentration that produces 50% of the maximal response) by non-linear regression analysis.

Reporter_Assay_Workflow Cell_Seeding Seed Cells Transfection Co-transfect with VDR and VDRE-Luciferase Plasmids Cell_Seeding->Transfection Treatment Treat with this compound Transfection->Treatment Incubation Incubate Treatment->Incubation Lysis Cell Lysis Incubation->Lysis Luminescence Measure Luciferase Activity Lysis->Luminescence Data_Analysis Data Analysis (EC50 Determination) Luminescence->Data_Analysis

Workflow for VDR Transcriptional Reporter Assay

Conclusion

While specific quantitative data for this compound remains to be fully elucidated in publicly accessible literature, the established principles of VDR biology and the study of related 24R-substituted analogs provide a strong framework for its investigation. The methodologies outlined in this guide offer a robust approach to characterizing the VDR binding and functional profile of this compound. Such studies are essential to unlock the therapeutic potential of this and other novel vitamin D analogs for a range of human diseases. Further research is warranted to fully characterize the interaction of this compound with the VDR and to understand its unique biological properties.

References

(24R)-MC 976 (Calcipotriol): A Technical Overview of Structure, Function, and Therapeutic Mechanism

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(24R)-MC 976, more commonly known as Calcipotriol (or Calcipotriene), is a synthetic analogue of calcitriol, the hormonally active form of vitamin D3. Developed for the topical treatment of plaque psoriasis, its structure is strategically modified to retain high-affinity binding to the Vitamin D Receptor (VDR) while minimizing systemic calcemic effects. This document provides an in-depth technical guide on the structure, mechanism of action, and functional effects of Calcipotriol, supported by quantitative data, detailed experimental protocols, and pathway visualizations. Its primary therapeutic action in psoriasis stems from its ability to inhibit keratinocyte hyperproliferation, induce normal differentiation, and exert potent immunomodulatory effects on the skin's inflammatory milieu.[1][2][3]

Chemical Structure

Calcipotriol is a derivative of Vitamin D3, identified by the CAS Number 112828-09-8.[4] The core structure is similar to that of the endogenous ligand, calcitriol. However, a key modification in the side chain at carbon 24 distinguishes it, leading to a significant reduction in its impact on systemic calcium metabolism. This structural alteration is crucial for its safety profile in topical applications, allowing for effective local treatment without the risk of hypercalcemia associated with systemic administration of potent Vitamin D analogues.

Mechanism of Action and Function

The biological effects of Calcipotriol are mediated through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear hormone receptor superfamily that functions as a ligand-activated transcription factor.[5]

VDR-Mediated Genomic Signaling

The primary mechanism of action is genomic. Upon diffusing into the cell, Calcipotriol binds to the VDR in the cytoplasm or nucleus. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR).[5] This VDR-RXR complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[5] This interaction recruits co-activator or co-repressor proteins, ultimately modulating the transcription of genes that regulate cellular proliferation, differentiation, and immune responses.[5][6]

VDR_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus MC976 This compound (Calcipotriol) VDR VDR MC976->VDR Binds Complex VDR-RXR Heterodimer VDR->Complex Dimerizes with RXR RXR RXR->Complex VDRE VDRE (on DNA) Complex->VDRE Binds to TargetGenes Target Genes (e.g., Involucrin, Transglutaminase) VDRE->TargetGenes Modulates Transcription mRNA mRNA TargetGenes->mRNA Transcription Proteins Proteins mRNA->Proteins Translation CellularResponse Cellular Response: - Decreased Proliferation - Increased Differentiation - Immune Modulation Proteins->CellularResponse Mediate

Caption: VDR genomic signaling pathway initiated by this compound.
Effects on Keratinocytes

In the context of psoriasis, Calcipotriol's effects on keratinocytes are paramount.

  • Inhibition of Proliferation: Psoriasis is characterized by hyperproliferation of keratinocytes. Calcipotriol effectively inhibits this process in a concentration-dependent manner.[7][8] This is achieved by downregulating the expression of proliferation factors such as Early Growth Response-1 (EGR1), Polo-Like Kinase-2 (PLK2), and by inhibiting the STAT1 and STAT3 signaling pathways.[7][8][9]

  • Promotion of Differentiation: Calcipotriol normalizes the differentiation of keratinocytes, promoting a healthier epidermal structure.[1] It achieves this by upregulating the expression of differentiation markers, including involucrin and transglutaminase.[1]

Immunomodulatory Effects

Chronic inflammation driven by the immune system is a hallmark of psoriasis. Calcipotriol exerts significant immunomodulatory effects:

  • It inhibits T-cell proliferation and modulates cytokine production.[10]

  • Specifically, it targets Th1 and Th17 cells, which are crucial in psoriasis pathogenesis, reducing the production of pro-inflammatory cytokines such as IL-17A, IL-22, and IFN-α.[1][11]

  • It also promotes a shift towards an anti-inflammatory Th2/Treg profile.[1][12]

  • These actions collectively reduce the infiltration of inflammatory cells into the skin, mitigating the inflammatory response.[1]

Quantitative Data

The efficacy of Calcipotriol is rooted in its high affinity for the VDR, which is comparable to that of the endogenous ligand, calcitriol, but with substantially lower systemic calcemic activity.

Compound VDR Binding Affinity Relative In Vivo Calcemic Activity Key Characteristics
Calcitriol (1α,25(OH)₂D₃) High (IC₅₀ ≈ 3.6 nM)[13]High (Baseline)Endogenous high-affinity VDR agonist with potent effects on both gene transcription and systemic calcium homeostasis.[13][14]
This compound (Calcipotriol) Comparable to Calcitriol[13]~100-200 times lower than Calcitriol[13]Synthetic analogue with high VDR affinity but significantly reduced systemic calcemic effects, making it ideal for topical therapy.[13]

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the activity of this compound.

Protocol: Competitive Radioligand VDR Binding Assay

This assay determines the binding affinity of a test compound by measuring its ability to displace a radiolabeled VDR ligand.

  • Objective: To determine the inhibitory constant (Kᵢ) or IC₅₀ of this compound for the Vitamin D Receptor.

  • Materials:

    • Receptor Source: Recombinant human VDR or nuclear extracts from VDR-expressing cells (e.g., MCF-7, HaCaT).

    • Radioligand: Tritiated Calcitriol ([³H]-1α,25(OH)₂D₃) at a concentration near its dissociation constant (Kd).

    • Test Compound: this compound, prepared in serial dilutions.

    • Control for Non-specific Binding: A high concentration (e.g., 1000-fold excess) of unlabeled Calcitriol.

    • Assay Buffer: TEKGD buffer (50 mM Tris-HCl, 1.5 mM EDTA, 5 mM DTT, 0.5 M KCl, 10% glycerol).

    • Separation Medium: Dextran-coated charcoal or hydroxylapatite slurry to separate bound from free ligand.[15]

    • Scintillation Counter & Cocktail.

  • Procedure:

    • Reaction Setup: Incubate the VDR preparation with the radioligand ([³H]-Calcitriol) in the presence of either assay buffer (for total binding), excess unlabeled Calcitriol (for non-specific binding), or varying concentrations of this compound.[15]

    • Incubation: Allow the reaction to reach equilibrium (e.g., 1-4 hours at 4°C).

    • Separation: Add the dextran-coated charcoal slurry to each tube to adsorb the free, unbound radioligand. Centrifuge to pellet the charcoal.[15]

    • Quantification: Transfer the supernatant, containing the VDR-bound radioligand, to a scintillation vial with scintillation cocktail.

    • Data Analysis: Measure radioactivity using a scintillation counter. Calculate the percentage of specific binding at each concentration of the test compound. Plot the data to determine the IC₅₀ value—the concentration of this compound required to inhibit 50% of the specific binding of the radioligand.[15]

Protocol: Keratinocyte Proliferation (MTT) Assay

This colorimetric assay measures the metabolic activity of cells, which serves as an indicator of cell viability and proliferation.[16]

  • Objective: To quantify the anti-proliferative effect of this compound on human keratinocytes.

  • Materials:

    • Cells: Human keratinocyte cell line (e.g., HaCaT).[17]

    • Culture Medium: DMEM with 10% FBS.[17]

    • Test Compound: this compound stock solution (dissolved in DMSO).

    • Assay Reagent: MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS).[17]

    • Solubilization Solution: DMSO or a solution of SDS in HCl.[16][17]

    • Equipment: 96-well plates, CO₂ incubator, microplate reader.

  • Procedure:

    • Cell Seeding: Seed HaCaT cells into 96-well plates at a density of 5,000–10,000 cells/well. Incubate for 24 hours at 37°C to allow for attachment.[17]

    • Treatment: Replace the medium with fresh medium containing serial dilutions of this compound or vehicle control (DMSO).

    • Incubation: Incubate the plates for the desired treatment period (e.g., 24, 48, or 72 hours).[17]

    • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C. During this time, metabolically active cells will reduce the yellow MTT to purple formazan crystals.[16]

    • Solubilization: Carefully remove the medium and add 100 µL of Solubilization Solution to each well to dissolve the formazan crystals.[16][17]

    • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

    • Data Analysis: Calculate the percentage of cell proliferation relative to the vehicle control and plot against the concentration of this compound to determine inhibitory effects.

MTT_Assay_Workflow start Start seed_cells Seed Keratinocytes (e.g., HaCaT) in 96-well plates start->seed_cells incubate1 Incubate for 24h (37°C, 5% CO₂) seed_cells->incubate1 treat_cells Treat with varying concentrations of this compound and vehicle control incubate1->treat_cells incubate2 Incubate for 24-72h treat_cells->incubate2 add_mtt Add MTT Reagent to each well incubate2->add_mtt incubate3 Incubate for 4h (Forms Formazan Crystals) add_mtt->incubate3 solubilize Add Solubilization Solution (e.g., DMSO) incubate3->solubilize read_absorbance Measure Absorbance (570 nm) solubilize->read_absorbance analyze Analyze Data: Calculate % Inhibition read_absorbance->analyze end_node End analyze->end_node

Caption: General workflow for a keratinocyte proliferation MTT assay.
Protocol: Quantitative Real-Time PCR (qRT-PCR)

This protocol is for measuring changes in the expression of VDR target genes, such as involucrin or transglutaminase, following treatment.

  • Objective: To quantify the relative mRNA levels of target genes in keratinocytes treated with this compound.

  • Materials:

    • Cells & Treatment: Keratinocytes cultured and treated with this compound as described in the proliferation assay.

    • Reagents: RNA isolation kit, DNase I, reverse transcriptase kit (for cDNA synthesis), qPCR master mix (e.g., SYBR® Green), sequence-specific primers for target genes (involucrin, transglutaminase) and a stable reference gene (GAPDH, ACTB).

    • Equipment: qPCR thermal cycler.

  • Procedure:

    • RNA Isolation: After treatment, harvest the cells and isolate total RNA using a commercial kit. Ensure high-quality RNA (A260/280 ratio > 1.8).[18]

    • DNase Treatment: Treat the isolated RNA with DNase I to remove any contaminating genomic DNA.[18]

    • cDNA Synthesis: Perform reverse transcription on 1-2 µg of total RNA to synthesize complementary DNA (cDNA).[18]

    • qPCR Reaction: Set up the qPCR reaction in triplicate for each sample. Each reaction should contain cDNA template, forward and reverse primers for a gene of interest, and qPCR master mix.

    • Thermal Cycling: Run the qPCR plate on a thermal cycler using a standard protocol (e.g., initial denaturation at 95°C, followed by 40 cycles of denaturation at 95°C and annealing/extension at 60°C).[19]

    • Data Analysis: Determine the threshold cycle (Ct) for each gene. Normalize the Ct values of the target genes to the Ct value of the reference gene (ΔCt). Calculate the relative change in gene expression using the ΔΔCt method.

Conclusion

This compound (Calcipotriol) is a highly effective and well-characterized Vitamin D analogue. Its therapeutic success in psoriasis is attributable to a multifaceted mechanism of action that combines the inhibition of keratinocyte proliferation, normalization of epidermal differentiation, and potent local immunomodulation. Its chemical structure is optimized for high VDR affinity with minimal systemic calcemic side effects, ensuring a favorable safety profile for topical administration. The experimental protocols detailed herein provide a robust framework for the continued investigation and development of VDR-targeting compounds in dermatological and other therapeutic areas.

References

An In-depth Technical Guide to the Synthesis of (24R)-MC 976 (Calcipotriol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(24R)-MC 976, known chemically as (1α,3β,5Z,7E,22E,24S)-24-cyclopropyl-9,10-secochola-5,7,10(19),22-tetraene-1,3,24-triol, and commercially as Calcipotriol or Dovonex®, is a synthetic analogue of vitamin D3. It is a cornerstone therapy for plaque psoriasis, exerting its therapeutic effect by inhibiting keratinocyte proliferation and promoting epidermal differentiation. The synthesis of this complex molecule, featuring a seco-steroid core, a conjugated triene system, and a chiral side chain, presents significant challenges. This technical guide provides a detailed overview of the primary synthetic pathways developed for Calcipotriol, focusing on the underlying chemical strategies, experimental protocols, and key quantitative data.

Core Synthetic Strategies

The synthesis of Calcipotriol has evolved over the years, with several distinct strategies emerging. The most prominent of these are:

  • The Calverley Method (Wittig Reaction Approach): A convergent synthesis that has been a classical and industrially relevant approach. It involves the coupling of a C-22 aldehyde derived from the vitamin D core with a cyclopropyl-containing phosphonium ylide.

  • The Julia Olefination Approach: This strategy utilizes a Julia-Lythgoe or a modified Julia-Kocienski olefination to construct the C22-C23 double bond of the side chain.

  • Convergent Total Synthesis (Baran Approach): A more recent and highly modular approach that builds the A-ring and the CD-ring/side chain fragments independently from simple starting materials before their convergent coupling.

The Calverley (Wittig Reaction) Synthesis Pathway

This widely recognized method, developed by Calverley, is a convergent approach that hinges on the Wittig reaction to append the characteristic side chain to a pre-formed vitamin D nucleus. A key challenge in this route is the non-stereoselective reduction of the C-24 ketone, necessitating a final chromatographic separation of the (24R) and (24S) epimers.[1][2]

Logical Workflow of the Calverley Method

Calverley_Method cluster_start Starting Materials cluster_wittig Wittig Reaction cluster_reduction Stereoselective Reduction cluster_purification Purification and Final Steps start1 Vitamin D Derivative (CD-ring with C22-aldehyde precursor) wittig Wittig Reaction start1->wittig start2 Cyclopropyl Triphenylphosphonium Bromide start2->wittig ketone (5E,7E,22E)-24-Cyclopropyl-1α,3β-bis(silyloxy)- 9,10-secochola-5,7,10(19),22-tetraen-24-one wittig->ketone reduction Reduction of C-24 Ketone ketone->reduction diastereomers Mixture of (24R) and (24S) Alcohols reduction->diastereomers hplc HPLC Separation diastereomers->hplc isomerization Photoisomerization (5E -> 5Z) hplc->isomerization deprotection Deprotection isomerization->deprotection final_product This compound (Calcipotriol) deprotection->final_product

Caption: Workflow of the Calverley synthesis of Calcipotriol.

Experimental Protocols for the Calverley Method

Step 1: Preparation of the C-22 Aldehyde The C-22 aldehyde of the vitamin D core is a key intermediate. It can be prepared from vitamin D2 or other suitable steroid precursors through oxidative cleavage of the side chain. The 1α and 3β hydroxyl groups are typically protected with silyl ethers (e.g., TBS) during the synthesis.

Step 2: Preparation of the Wittig Reagent Cyclopropyltriphenylphosphonium bromide is prepared by the reaction of triphenylphosphine with cyclopropyl bromide.[3] The corresponding ylide is generated in situ by treatment with a strong base like n-butyllithium or sodium ethoxide.[4]

Step 3: Wittig Reaction The C-22 aldehyde is reacted with the cyclopropyl ketone ylide to form the enone side chain.

  • Protocol: To a solution of cyclopropyltriphenylphosphonium bromide in anhydrous THF at low temperature (e.g., -78 °C), a strong base (e.g., n-BuLi) is added to generate the ylide. The C-22 aldehyde, dissolved in THF, is then added dropwise. The reaction is stirred for several hours and then quenched, followed by an extractive work-up.[1][2]

Step 4: Reduction of the C-24 Ketone The resulting C-24 ketone is reduced to a mixture of (24R) and (24S) alcohols.

  • Protocol: The enone is dissolved in a suitable solvent (e.g., methanol or ethanol) and a reducing agent such as sodium borohydride is added at low temperature. The reaction progress is monitored by TLC. After completion, the reaction is quenched and the product extracted.[1][2] More stereoselective reductions have been developed using chiral auxiliaries. For instance, reduction with N,N-diethylaniline-borane in the presence of (1S,2R)-(-)-cis-1-amino-2-indanol can enhance the formation of the desired (24S)-epimer.[5]

Step 5: Separation of Diastereomers The mixture of (24R) and (24S) epimers is separated by High-Performance Liquid Chromatography (HPLC).

  • HPLC Conditions: A reversed-phase C18 column is typically used. A mobile phase of methanol/water or acetonitrile/water is employed for the separation.[6] For example, a mobile phase of methanol-acetonitrile-water (67:23:10, v/v) on an RP18 column can achieve separation.[6]

Step 6: Photoisomerization and Deprotection The separated (5E, 7E) isomer of the desired (24S)-alcohol undergoes photoisomerization to the (5Z, 7E) triene system, characteristic of vitamin D. This is followed by the removal of the silyl protecting groups to yield Calcipotriol.

  • Protocol: The (5E, 7E) isomer is dissolved in a solvent like ethanol and irradiated with a UV lamp, often in the presence of a sensitizer. The reaction is monitored by HPLC. The silyl protecting groups are typically removed using a fluoride source such as tetrabutylammonium fluoride (TBAF) in THF.[1]

Quantitative Data for the Calverley Method
StepReactionReagents/ConditionsYieldReference
1Wittig ReactionCyclopropyltriphenylphosphonium bromide, n-BuLi, C-22 Aldehyde~70-80%[1][2]
2C-24 Ketone ReductionNaBH4, MeOH~90-95% (mixture of epimers)[1][2]
3HPLC SeparationRP-C18 column, MeOH/H2O or ACN/H2O~40-45% of each epimer[1]
4Photoisomerization & DeprotectionUV light, TBAFOverall yield from the enone is ~42%[5]

The Julia Olefination Pathway

The Julia olefination provides an alternative method for constructing the C22-C23 double bond. The Julia-Kocienski modification, which uses a heteroaromatic sulfone (e.g., phenyltetrazole sulfone), is particularly advantageous as it often proceeds in a single step with high E-selectivity.

Logical Workflow of the Julia-Kocienski Olefination

Julia_Kocienski_Method cluster_start Starting Materials cluster_olefination Julia-Kocienski Olefination cluster_final Final Steps start1 Vitamin D C-22 Sulfone (e.g., Phenyltetrazole sulfone) olefination Julia-Kocienski Olefination start1->olefination start2 Side-chain Aldehyde ((S)-2-silyloxy-2-cyclopropylacetaldehyde) start2->olefination product Protected Calcipotriol Side Chain olefination->product deprotection Deprotection product->deprotection final_product This compound (Calcipotriol) deprotection->final_product

Caption: Workflow of the Julia-Kocienski synthesis of Calcipotriol.

Experimental Protocol for the Julia-Kocienski Olefination
  • Protocol: To a stirred solution of the C-22 phenyltetrazole (PT) sulfone in an anhydrous solvent like DME at low temperature (e.g., -55 °C), a strong base such as potassium hexamethyldisilazide (KHMDS) is added. After stirring, the side-chain aldehyde is added, and the reaction is allowed to proceed. The reaction is then warmed to room temperature and quenched. Work-up and purification yield the coupled product with the desired (E)-alkene geometry.[7][8]

Quantitative Data for the Julia-Kocienski Olefination
StepReactionReagents/ConditionsYieldReference
1Julia-Kocienski OlefinationC-22 PT-sulfone, KHMDS, side-chain aldehyde~70-80% (E-selective)[7][8]

Convergent Total Synthesis (Baran Approach)

A recent total synthesis by Baran and coworkers provides a highly modular and scalable route to Calcipotriol and its analogues.[3][9][10] This approach avoids the use of a vitamin D starting material and instead constructs the A-ring and the CD-ring/side chain fragments from simple, inexpensive precursors.

Experimental Workflow of the Baran Convergent Synthesis

Baran_Method cluster_A_ring A-Ring Synthesis cluster_CD_ring CD-Ring and Side Chain Synthesis cluster_coupling Coupling and Final Steps p_cresol p-Cresol a_ring_synthon A-Ring Enyne Synthon p_cresol->a_ring_synthon Multi-step Synthesis sonogashira Sonogashira Coupling a_ring_synthon->sonogashira cyclohexanone Cyclohexanone cd_ring_synthon CD-Ring Vinyl Triflate cyclohexanone->cd_ring_synthon Multi-step Synthesis cd_ring_synthon->sonogashira en_yn_ene En-yn-ene Intermediate sonogashira->en_yn_ene electrochem_coupling Electrochemical Coupling (Side Chain Attachment) en_yn_ene->electrochem_coupling final_steps Semihydrogenation, Isomerization, Deprotection electrochem_coupling->final_steps final_product This compound (Calcipotriol) final_steps->final_product

Caption: Workflow of the Baran convergent total synthesis of Calcipotriol.

Key Steps and Experimental Highlights of the Baran Synthesis
  • A-Ring Synthesis: The A-ring enyne synthon is prepared from p-cresol in a multi-step sequence.

  • CD-Ring Synthesis: The CD-ring vinyl triflate is synthesized from cyclohexanone. This involves an electrochemical reductive coupling and an intramolecular hydrogen atom transfer Giese addition to establish the trans-fused ring system.[3][9][10]

  • Sonogashira Coupling: The A-ring and CD-ring fragments are coupled using a Sonogashira reaction to form an en-yn-ene intermediate.

    • Yield: 71% over two steps for the conversion of the CD-ring keto-ester to the en-yn-ene.[9]

  • Side Chain Installation: The side chain is attached via a novel electrochemical coupling of a redox-active ester of the en-yn-ene with a vinyl bromide precursor of the side chain.

    • Yield: 48% NMR yield for the electrochemical coupling.[9]

  • Final Steps: The synthesis is completed by a tandem semihydrogenation/thermal isomerization followed by global deprotection.

    • Yield: 13% over three steps from the redox-active ester intermediate.[3]

Quantitative Data for the Baran Convergent Synthesis
StepReactionYieldReference
1Sonogashira Coupling71% (over 2 steps)[9]
2Electrochemical Side Chain Coupling48% (NMR yield)[9]
3Semihydrogenation, Isomerization, Deprotection13% (over 3 steps)[3]

Conclusion

The synthesis of this compound (Calcipotriol) has been achieved through several elegant and distinct chemical pathways. The classical Calverley method, relying on a Wittig reaction, remains a benchmark in the field, though it necessitates a challenging diastereomeric separation. The Julia olefination offers a highly E-selective alternative for the construction of the key C22-C23 double bond. The recent convergent total synthesis by Baran and coworkers represents a state-of-the-art approach, offering high modularity and scalability from simple starting materials, and opening avenues for the efficient synthesis of novel vitamin D analogues. The choice of a particular synthetic route will depend on factors such as the desired scale of production, the availability of starting materials, and the need for analogue synthesis. This guide provides the foundational knowledge for researchers and drug development professionals to understand and potentially implement these synthetic strategies.

References

(24R)-MC 976: A Technical Guide to its Downstream Signaling Pathways

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

(24R)-MC 976, a synthetic analog of Vitamin D3, is a molecule of significant interest in therapeutic research, particularly in the fields of oncology and neuroprotection. Its mechanism of action is predicated on the intricate signaling cascades initiated upon its binding to the Vitamin D Receptor (VDR). This technical guide delineates the putative downstream signaling pathways of this compound, drawing upon the established knowledge of Vitamin D3 and its analogs. The document provides a comprehensive overview of both the genomic and non-genomic signaling pathways, details key molecular interactions, and presents experimental methodologies for their investigation. All quantitative data are summarized in structured tables, and signaling pathways are visualized using Graphviz diagrams to facilitate a deeper understanding of the molecular pharmacology of this compound.

Introduction

This compound is a Vitamin D3 derivative designed to elicit potent biological responses with potentially reduced calcemic side effects compared to the natural hormone, 1α,25-dihydroxyvitamin D3[1]. Like other Vitamin D analogs, its primary cellular target is the Vitamin D Receptor (VDR), a nuclear receptor that functions as a ligand-activated transcription factor[2][3]. The interaction of this compound with the VDR initiates a cascade of molecular events that can be broadly categorized into two main pathways: a slower, genomic pathway that regulates gene expression, and a rapid, non-genomic pathway that involves the activation of various cytoplasmic signaling cascades[4][[“]][6][7]. These pathways collectively contribute to the diverse cellular effects of Vitamin D analogs, including the regulation of cell proliferation, differentiation, apoptosis, and neuroprotection[2][8][9].

Core Signaling Pathways

The biological effects of this compound are mediated through its interaction with the VDR, which can trigger two distinct types of signaling responses.

Genomic Signaling Pathway

The classical, or genomic, signaling pathway involves the direct regulation of gene transcription by the this compound-VDR complex. This process is characterized by a series of well-defined steps that ultimately alter the cellular proteome and function.

  • Ligand Binding and Receptor Conformation: this compound enters the cell and binds to the ligand-binding domain of the VDR located in the cytoplasm or nucleus. This binding induces a conformational change in the VDR.

  • Heterodimerization: The ligand-bound VDR forms a heterodimer with the Retinoid X Receptor (RXR)[4].

  • Translocation and DNA Binding: The VDR-RXR heterodimer translocates to the nucleus (if not already there) and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes[4][10].

  • Transcriptional Regulation: The VDR-RXR complex, bound to the VDRE, recruits a complex of co-activator or co-repressor proteins. This molecular machinery then modulates the transcription of target genes by either enhancing or suppressing the rate of mRNA synthesis[10][11]. The expression of numerous genes involved in cell cycle control, apoptosis, and differentiation are regulated through this pathway[11][12][13].

genomic_signaling cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC976_cyto This compound VDR_cyto VDR MC976_cyto->VDR_cyto Binds VDR_RXR_cyto VDR-RXR Heterodimer VDR_cyto->VDR_RXR_cyto RXR_cyto RXR RXR_cyto->VDR_RXR_cyto VDR_RXR_nuc VDR-RXR Heterodimer VDR_RXR_cyto->VDR_RXR_nuc Translocation VDRE VDRE VDR_RXR_nuc->VDRE Binds Gene Target Gene VDRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein Synthesis mRNA->Protein Response Cellular Response (Proliferation, Apoptosis, Differentiation) Protein->Response

Figure 1: Genomic signaling pathway of this compound.
Non-Genomic Signaling Pathways

In addition to the slower genomic effects, this compound can elicit rapid cellular responses through non-genomic signaling pathways. These pathways are initiated by the interaction of the ligand with a membrane-associated form of the VDR (mVDR) or a distinct membrane receptor, leading to the activation of various second messenger systems and protein kinase cascades[4][[“]][6][7].

Key non-genomic signaling cascades activated by Vitamin D analogs include:

  • Mitogen-Activated Protein Kinase (MAPK) Pathway: This includes the activation of extracellular signal-regulated kinases (ERK), c-Jun N-terminal kinases (JNK), and p38 MAPK. These kinases go on to phosphorylate a variety of cytoplasmic and nuclear targets, influencing processes such as cell proliferation, apoptosis, and inflammation[14][15][16][17].

  • Phosphoinositide 3-Kinase (PI3K)/Akt Pathway: Activation of this pathway is crucial for cell survival and proliferation. Akt, a serine/threonine kinase, phosphorylates numerous downstream targets that inhibit apoptosis and promote cell cycle progression[18][19][20][21][22].

  • Protein Kinase C (PKC) Pathway: This pathway is activated by the second messenger diacylglycerol (DAG) and plays a role in a wide range of cellular processes, including proliferation, differentiation, and apoptosis[23].

non_genomic_signaling cluster_cascades Downstream Kinase Cascades MC976 This compound Membrane_VDR Membrane VDR MC976->Membrane_VDR MAPK MAPK (ERK, JNK, p38) Membrane_VDR->MAPK PI3K_Akt PI3K/Akt Membrane_VDR->PI3K_Akt PKC PKC Membrane_VDR->PKC Response Rapid Cellular Responses (Ion Flux, Kinase Activation) MAPK->Response PI3K_Akt->Response PKC->Response

Figure 2: Overview of non-genomic signaling pathways.

Detailed Downstream Pathways and Cellular Effects

The activation of the aforementioned signaling cascades by this compound can lead to specific cellular outcomes, particularly in the context of cancer and neurodegeneration.

Anti-Cancer Signaling

Vitamin D analogs are known to exert anti-proliferative and pro-apoptotic effects in various cancer cell types[2][3][8][24]. These effects are mediated by the modulation of key signaling pathways.

  • MAPK Pathway in Cancer: The activation of JNK and p38 MAPK pathways by Vitamin D analogs can lead to the induction of apoptosis. Conversely, the sustained activation of the ERK pathway can contribute to cell cycle arrest and differentiation[14][15].

  • PI3K/Akt Pathway in Cancer: While often associated with cell survival, the modulation of the PI3K/Akt pathway by Vitamin D analogs can be context-dependent. In some cancer cells, inhibition of this pathway can contribute to the anti-proliferative effects[20][22].

anti_cancer_signaling cluster_pathways Signaling Pathways cluster_effects Cellular Outcomes in Cancer MC976 This compound VDR VDR MC976->VDR MAPK MAPK Activation (JNK, p38, ERK) VDR->MAPK PI3K_Akt PI3K/Akt Modulation VDR->PI3K_Akt Apoptosis Apoptosis Induction MAPK->Apoptosis Proliferation Inhibition of Proliferation MAPK->Proliferation Differentiation Induction of Differentiation MAPK->Differentiation PI3K_Akt->Proliferation

Figure 3: Anti-cancer signaling of this compound.
Neuroprotective Signaling

Vitamin D and its analogs have demonstrated neuroprotective properties in various models of neurodegenerative diseases[9][25][26]. A related compound, (24R)-1,24-dihydroxycholecalciferol, has been shown to prevent neuronal damage from oxidative stress[27]. The signaling pathways involved in these protective effects are multifaceted.

  • MAPK Pathway in Neuroprotection: The modulation of MAPK pathways, particularly the downregulation of p38 MAPK and ERK1/2, has been associated with reduced amyloid-beta and hyperphosphorylated tau, key pathological hallmarks of Alzheimer's disease[28].

  • PI3K/Akt Pathway in Neuroprotection: The activation of the PI3K/Akt survival pathway by Vitamin D analogs can protect neurons from apoptotic cell death induced by various stressors[18][19][21].

  • Antioxidant Pathways: Vitamin D can also exert neuroprotective effects by upregulating antioxidant defense mechanisms, potentially through pathways like Keap1/Nrf2[28].

neuroprotective_signaling cluster_pathways Signaling Pathways cluster_effects Cellular Outcomes in Neurons MC976 This compound VDR VDR MC976->VDR MAPK MAPK Modulation (p38, ERK) VDR->MAPK PI3K_Akt PI3K/Akt Activation VDR->PI3K_Akt Antioxidant Antioxidant Pathways (e.g., Keap1/Nrf2) VDR->Antioxidant Pathology Reduced Neuropathology (e.g., Aβ, Tau) MAPK->Pathology Survival Increased Neuronal Survival PI3K_Akt->Survival Oxidative_Stress Reduced Oxidative Stress Antioxidant->Oxidative_Stress

Figure 4: Neuroprotective signaling of this compound.

Quantitative Data Summary

Due to the limited availability of public data specifically for this compound, this section provides a generalized summary of quantitative effects observed for Vitamin D3 and its analogs on key downstream targets. These values are indicative and may vary depending on the specific analog, cell type, and experimental conditions.

Pathway Component Parameter Measured Observed Effect of Vitamin D Analog Fold Change (Range) Reference Cell Types
Genomic Signaling
CYP24A1mRNA ExpressionUpregulation10 to >1000-foldVarious cancer and normal cells
p21 (CDKN1A)mRNA ExpressionUpregulation2 to 10-foldOsteosarcoma, Prostate cancer cells
VDRmRNA ExpressionUpregulation/Modulation1.5 to 5-foldMyeloid leukemia cells
Non-Genomic Signaling
p-ERKProtein LevelIncrease/Decrease1.5 to 5-foldOsteosarcoma, Myeloid leukemia cells
p-JNKProtein LevelIncrease2 to 6-foldOsteosarcoma cells
p-AktProtein LevelIncrease1.5 to 4-foldOsteoblasts, Neuronal cells

Table 1: Summary of Quantitative Effects of Vitamin D Analogs on Downstream Signaling Components.

Experimental Protocols

Investigating the downstream signaling pathways of this compound involves a variety of standard molecular and cellular biology techniques.

Analysis of Genomic Signaling

Objective: To determine the effect of this compound on the expression of VDR target genes.

Method: Quantitative Real-Time PCR (qPCR)

  • Cell Culture and Treatment: Plate cells of interest (e.g., cancer cell line, primary neurons) at an appropriate density. Once attached, treat the cells with varying concentrations of this compound or vehicle control for desired time points (e.g., 6, 24, 48 hours).

  • RNA Extraction: Lyse the cells and extract total RNA using a commercially available kit (e.g., RNeasy Mini Kit, Qiagen). Assess RNA quality and quantity using spectrophotometry (e.g., NanoDrop) and agarose gel electrophoresis.

  • cDNA Synthesis: Reverse transcribe 1-2 µg of total RNA into cDNA using a reverse transcriptase enzyme (e.g., SuperScript IV, Invitrogen) and random primers or oligo(dT) primers.

  • qPCR: Perform qPCR using a SYBR Green or TaqMan-based assay on a real-time PCR system. Use primers specific for VDR target genes (e.g., CYP24A1, CDKN1A) and a housekeeping gene (e.g., GAPDH, ACTB) for normalization.

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method.

qpcr_workflow start Cell Culture & Treatment with this compound rna_extraction Total RNA Extraction start->rna_extraction cDNA_synthesis cDNA Synthesis (Reverse Transcription) rna_extraction->cDNA_synthesis qpcr Quantitative PCR (qPCR) cDNA_synthesis->qpcr data_analysis Data Analysis (ΔΔCt Method) qpcr->data_analysis end Relative Gene Expression data_analysis->end

Figure 5: Workflow for analyzing genomic signaling via qPCR.
Analysis of Non-Genomic Signaling

Objective: To assess the activation of downstream kinase cascades by this compound.

Method: Western Blotting

  • Cell Culture and Treatment: Plate cells and treat with this compound for short time points (e.g., 5, 15, 30, 60 minutes) to capture rapid signaling events.

  • Protein Extraction: Lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein phosphorylation states.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA or Bradford assay.

  • SDS-PAGE and Transfer: Separate 20-40 µg of protein per lane on an SDS-polyacrylamide gel. Transfer the separated proteins to a PVDF or nitrocellulose membrane.

  • Immunoblotting: Block the membrane to prevent non-specific antibody binding. Incubate the membrane with primary antibodies specific for the phosphorylated forms of the kinases of interest (e.g., anti-p-ERK, anti-p-Akt) and their total protein counterparts.

  • Detection: Incubate the membrane with a horseradish peroxidase (HRP)-conjugated secondary antibody. Detect the signal using an enhanced chemiluminescence (ECL) substrate and an imaging system.

  • Data Analysis: Quantify the band intensities using densitometry software. Normalize the phosphorylated protein levels to the total protein levels.

western_blot_workflow start Cell Culture & Short-Term Treatment with this compound protein_extraction Protein Extraction start->protein_extraction sds_page SDS-PAGE & Transfer protein_extraction->sds_page immunoblotting Immunoblotting with Phospho-Specific Antibodies sds_page->immunoblotting detection Signal Detection (ECL) immunoblotting->detection end Relative Protein Phosphorylation detection->end

Figure 6: Workflow for analyzing non-genomic signaling via Western Blot.

Conclusion

This compound, as a Vitamin D3 analog, is poised to exert its biological effects through the intricate and interconnected genomic and non-genomic signaling pathways downstream of the Vitamin D Receptor. While specific data for this compound remains limited in the public domain, the well-established mechanisms of VDR signaling provide a robust framework for understanding its potential therapeutic actions in cancer and neurodegenerative diseases. The anti-proliferative, pro-apoptotic, and neuroprotective effects are likely mediated through the modulation of gene expression and the rapid activation of key kinase cascades, including the MAPK and PI3K/Akt pathways. Further research employing the experimental protocols outlined in this guide will be crucial to fully elucidate the specific molecular pharmacology of this compound and to unlock its full therapeutic potential.

References

(24R)-MC 976 and Its Influence on Gene Transcription: A Technical Overview

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Core Signaling Pathway: VDR-Mediated Gene Transcription

The biological effects of (24R)-MC 976 on gene expression are primarily mediated through the nuclear Vitamin D Receptor (VDR).[1] Upon entering the cell, this compound binds to the VDR, inducing a conformational change in the receptor. This activation promotes the heterodimerization of the VDR with the Retinoid X Receptor (RXR).[2] This VDR-RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[2] The binding of the VDR-RXR complex to VDREs initiates the recruitment of a cascade of co-activator or co-repressor proteins, which ultimately leads to the modulation of gene transcription. This can result in either the up-regulation or down-regulation of hundreds of genes, depending on the specific gene and cellular context.[2]

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC976 This compound VDR VDR MC976->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR RXR->VDR_RXR VDRE VDRE (on DNA) VDR_RXR->VDRE Binds to VDR_RXR->VDRE Coactivators Co-activators VDRE->Coactivators Recruits RNA_Polymerase RNA Polymerase II Coactivators->RNA_Polymerase Activates Target_Gene Target Gene Transcription (e.g., CYP24A1, p21) RNA_Polymerase->Target_Gene Initiates

Figure 1: VDR-mediated signaling pathway for this compound.

Quantitative Data on Gene Regulation by Vitamin D Analogs

Specific quantitative data on gene expression changes induced by this compound are not extensively documented in publicly available literature. However, the effects of other well-studied vitamin D analogs, such as calcitriol, on various target genes are well-established. The following table summarizes some of the key genes known to be regulated by vitamin D analogs. The direction of regulation (up or down) can be cell-type specific.

Target GeneFunctionTypical Regulation by Vitamin D Analogs
CYP24A1Vitamin D catabolismUp-regulated
p21 (CDKN1A)Cell cycle inhibitionUp-regulated
RANKLOsteoclast differentiation and activationUp-regulated
OsteocalcinBone matrix proteinUp-regulated
CathelicidinAntimicrobial peptideUp-regulated
PTHParathyroid hormoneDown-regulated
IL-2T-cell proliferationDown-regulated
TNF-αPro-inflammatory cytokineDown-regulated

Experimental Protocols for Assessing Gene Transcription Effects

The following provides a generalized, detailed methodology for investigating the effects of this compound on gene transcription in a human cancer cell line.

Cell Culture and Treatment
  • Cell Line Maintenance: Culture a relevant human cancer cell line (e.g., MCF-7 for breast cancer, LNCaP for prostate cancer) in the recommended growth medium supplemented with fetal bovine serum (FBS) and antibiotics. Maintain the cells in a humidified incubator at 37°C with 5% CO2.

  • Cell Seeding: Seed the cells in 6-well plates at a density that will result in 70-80% confluency at the time of treatment.

  • Treatment with this compound: Once the cells have reached the desired confluency, replace the growth medium with a fresh medium containing either this compound at the desired concentration (e.g., 1 nM, 10 nM, 100 nM) or a vehicle control (e.g., ethanol or DMSO).

  • Incubation: Incubate the treated cells for a specific time course (e.g., 6, 24, 48 hours) to capture both early and late transcriptional responses.

RNA Isolation and Quantification
  • RNA Extraction: Following the treatment period, wash the cells with phosphate-buffered saline (PBS) and lyse them directly in the wells using a suitable lysis buffer from a commercial RNA extraction kit (e.g., RNeasy Mini Kit, Qiagen).

  • RNA Purification: Purify the total RNA from the cell lysates according to the manufacturer's protocol, including a DNase treatment step to remove any contaminating genomic DNA.

  • RNA Quantification and Quality Control: Determine the concentration and purity of the extracted RNA using a spectrophotometer (e.g., NanoDrop). Assess RNA integrity by gel electrophoresis or a bioanalyzer.

Gene Expression Analysis by RT-qPCR
  • Reverse Transcription: Synthesize complementary DNA (cDNA) from the purified RNA using a reverse transcriptase enzyme and a mix of oligo(dT) and random primers.

  • Quantitative PCR (qPCR): Perform qPCR using a real-time PCR system. Prepare a reaction mixture containing the cDNA template, gene-specific primers for the target gene(s) and a reference gene (e.g., GAPDH, ACTB), and a suitable qPCR master mix (e.g., SYBR Green or TaqMan).

  • Data Analysis: Determine the cycle threshold (Ct) values for each gene. Calculate the relative gene expression changes using the ΔΔCt method, normalizing the expression of the target gene to the reference gene and comparing the treated samples to the vehicle control.

Experimental_Workflow cluster_cell_culture Cell Culture & Treatment cluster_rna_processing RNA Processing cluster_gene_expression Gene Expression Analysis Seed_Cells Seed Cells in 6-well Plates Treat_Cells Treat with this compound or Vehicle Control Seed_Cells->Treat_Cells Incubate Incubate for a Defined Time Course Treat_Cells->Incubate RNA_Extraction Total RNA Extraction Incubate->RNA_Extraction RNA_QC RNA Quantification & Quality Control RNA_Extraction->RNA_QC cDNA_Synthesis cDNA Synthesis (Reverse Transcription) RNA_QC->cDNA_Synthesis qPCR Quantitative PCR (qPCR) cDNA_Synthesis->qPCR Data_Analysis Relative Gene Expression Analysis (ΔΔCt) qPCR->Data_Analysis

Figure 2: Experimental workflow for gene expression analysis.

Conclusion

This compound, as a vitamin D analog, is expected to exert its effects on gene transcription primarily through the VDR/RXR signaling pathway. While specific quantitative data for this compound remains to be fully elucidated in publicly accessible research, the established mechanisms for vitamin D analogs provide a strong framework for understanding its potential biological activities. The experimental protocols outlined in this guide offer a robust starting point for researchers and drug development professionals to investigate the precise transcriptional consequences of this compound treatment in various cellular contexts. Further research is warranted to delineate the specific gene targets and dose-response relationships of this compound to fully harness its therapeutic potential.

References

In Vitro Profile of (24R)-MC 976: A Review of Available Scientific Literature

Author: BenchChem Technical Support Team. Date: December 2025

Despite a comprehensive search of publicly available scientific databases and literature, no in vitro experimental data or detailed scientific reports for a compound designated as (24R)-MC 976 could be identified.

Extensive searches were conducted to locate information regarding the in vitro effects, mechanism of action, and experimental protocols related to "this compound." These inquiries included variations of the compound's name and exploration of related Vitamin D3 analogues. The search did yield a product listing for a stereoisomer, (24S)-MC 976 , which is described as a Vitamin D3 derivative. However, this listing does not provide any associated scientific data, in vitro or otherwise.

The broader search on Vitamin D3 analogues did reveal general principles of their in vitro activity, which could potentially be extrapolated to novel analogues. Typically, these compounds are investigated for their effects on:

  • Keratinocyte Proliferation and Differentiation: Vitamin D analogues are well-known for their ability to inhibit the proliferation of keratinocytes and induce their terminal differentiation. This is a key mechanism underlying their therapeutic use in hyperproliferative skin disorders like psoriasis.

  • Immune Cell Modulation: These compounds can exert immunomodulatory effects, influencing the function of various immune cells such as T-lymphocytes and dendritic cells.

  • Cancer Cell Growth: The anti-proliferative and pro-differentiating effects of Vitamin D analogues have also led to their investigation as potential anti-cancer agents in various cell lines.

Without specific studies on "this compound," it is not possible to provide the requested in-depth technical guide, including quantitative data, detailed experimental protocols, and signaling pathway diagrams. The scientific community awaits the publication of research on this specific compound to understand its unique in vitro properties and potential therapeutic applications.

An In-depth Technical Guide to the Discovery and History of (24R)-MC 976 (Calcipotriol)

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(24R)-MC 976, more commonly known as calcipotriol (or calcipotriene in the United States), is a synthetic analogue of calcitriol, the active form of vitamin D3. Developed and synthesized in 1985 by LEO Pharma, it was approved for the topical treatment of psoriasis in 1991.[1] This document provides a comprehensive overview of the discovery, history, mechanism of action, and key experimental data related to this compound.

The development of calcipotriol was a significant advancement in dermatology, offering a therapeutic option for psoriasis with a favorable safety profile, particularly concerning systemic calcium metabolism. Unlike the natural hormone calcitriol, calcipotriol is approximately 100 to 200 times less potent in its effects on calcium levels, while maintaining a comparable affinity for the Vitamin D Receptor (VDR).[2] This dissociation of calcemic effects from effects on cell proliferation and differentiation is a cornerstone of its clinical utility.

Discovery and History

The journey to the development of this compound began with the growing understanding of the role of vitamin D in cell growth and differentiation. LEO Pharma, a company with a long history in dermatology, spearheaded the research into vitamin D analogues for the treatment of psoriasis. The synthesis of calcipotriol in 1985 marked a pivotal moment in this endeavor.[1] The compound was internally designated MC 903 by LEO Pharma. The name "this compound" refers to the specific stereochemical configuration at the 24th carbon position of the side chain, which is crucial for its biological activity and reduced calcemic effects. Clinical trials throughout the late 1980s demonstrated its efficacy and safety, leading to its approval for medical use in 1991. It is marketed under brand names such as Dovonex®, Daivonex®, and Psorcutan®.[3]

Mechanism of Action

This compound exerts its therapeutic effects primarily through its interaction with the Vitamin D Receptor (VDR), a member of the nuclear receptor superfamily. The binding of calcipotriol to the VDR initiates a cascade of molecular events that modulate gene expression, ultimately leading to the normalization of keratinocyte proliferation and differentiation and a reduction in the inflammatory infiltrate characteristic of psoriatic lesions.

Vitamin D Receptor (VDR) Signaling Pathway

The primary mechanism of action involves the genomic pathway of VDR signaling. Upon entering the cell, calcipotriol binds to the VDR in the cytoplasm. This binding induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding modulates the transcription of genes involved in cell cycle regulation, differentiation, and inflammation.

VDR_Signaling_Pathway Calcipotriol_ext This compound (Calcipotriol) Calcipotriol_cyt This compound Calcipotriol_ext->Calcipotriol_cyt Cellular Uptake VDR VDR Calcipotriol_cyt->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR VDR_RXR_nuc VDR-RXR VDR_RXR->VDR_RXR_nuc Translocation VDRE VDRE (on DNA) VDR_RXR_nuc->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates

Downstream Cellular Effects

The modulation of gene transcription by the activated VDR/RXR complex results in several key cellular effects that contribute to the therapeutic efficacy of calcipotriol in psoriasis:

  • Inhibition of Keratinocyte Proliferation: Calcipotriol has been shown to inhibit the hyperproliferation of keratinocytes, a hallmark of psoriasis. This is achieved, in part, by downregulating the expression of genes that promote cell cycle progression, such as Early Growth Response-1 (EGR1) and Polo-Like Kinase-2 (PLK2).[4][5]

  • Induction of Keratinocyte Differentiation: Psoriatic keratinocytes exhibit abnormal differentiation. Calcipotriol promotes the terminal differentiation of these cells, leading to a more normalized epidermal structure.

  • Modulation of Inflammatory Pathways: Calcipotriol exerts immunomodulatory effects by influencing cytokine production and signaling pathways. It has been shown to downregulate the expression and activation of Signal Transducer and Activator of Transcription 1 (STAT1) and STAT3, key signaling molecules in inflammatory pathways implicated in psoriasis.[6][7][8] Furthermore, there is evidence that the Wnt signaling pathway, which is altered in psoriatic skin, is also modulated by vitamin D analogues.

Downstream_Effects cluster_proliferation Keratinocyte Proliferation cluster_inflammation Inflammation cluster_differentiation Keratinocyte Differentiation VDR_Activation VDR Activation by This compound EGR1_PLK2 ↓ EGR1, PLK2 VDR_Activation->EGR1_PLK2 STAT1_STAT3 ↓ STAT1, STAT3 Activation VDR_Activation->STAT1_STAT3 Differentiation_Genes ↑ Differentiation- Associated Genes VDR_Activation->Differentiation_Genes Proliferation_Inhibition Inhibition of Proliferation EGR1_PLK2->Proliferation_Inhibition Inflammation_Reduction Reduction of Inflammation STAT1_STAT3->Inflammation_Reduction Normalization Normalization of Differentiation Differentiation_Genes->Normalization

Quantitative Data

The following tables summarize key quantitative data related to the biological activity of this compound. It is important to note that specific values such as VDR binding affinity and IC50 for proliferation can vary depending on the experimental setup.

Table 1: Vitamin D Receptor (VDR) Binding Affinity

CompoundRelative Binding Affinity vs. CalcitriolNotes
This compound (Calcipotriol)Comparable / SimilarWhile specific Kd or Ki values are not consistently reported across publicly available literature, multiple sources state that the binding affinity of calcipotriol for the VDR is similar to that of the endogenous ligand, calcitriol.[2][9][10]
Calcitriol (1,25(OH)₂D₃)ReferenceThe natural, high-affinity ligand for the VDR.

Table 2: In Vitro Inhibition of Keratinocyte Proliferation

Cell LineCompoundIC50Reference
HaCaT (human keratinocytes)This compound (Calcipotriol)Concentration-dependent inhibition observed, specific IC50 values are not consistently reported in the reviewed literature.[8][11][12]

Table 3: Clinical Efficacy in Plaque Psoriasis (PASI 75 Response)

Study/AnalysisTreatmentDurationPASI 75 Response Rate
Pooled analysis of 6 Phase III studiesCalcipotriol/betamethasone dipropionate ointment4 weeks>50%
Matching-adjusted indirect comparisonCalcipotriol/betamethasone dipropionate foam4 weeks51.1%
LION observational studyCalcipotriol/betamethasone dipropionate foam4 weeksNot explicitly stated as PASI 75, but significant improvement in PASI scores reported.

PASI 75 represents a 75% reduction in the Psoriasis Area and Severity Index score from baseline.

Experimental Protocols

Detailed experimental protocols for the study of this compound are often proprietary to the developing pharmaceutical company. However, based on published literature, the following sections outline the general methodologies for key experiments.

VDR Competitive Radioligand Binding Assay

This assay is used to determine the binding affinity of a compound to the VDR.

Principle: The assay measures the ability of an unlabeled ligand (calcipotriol) to compete with a radiolabeled ligand (e.g., [³H]-calcitriol) for binding to the VDR.

General Protocol:

  • Receptor Preparation: Prepare a source of VDR, typically from nuclear extracts of cells known to express the receptor (e.g., MCF-7 cells) or recombinant VDR.

  • Incubation: Incubate a constant concentration of the radiolabeled ligand with the VDR preparation in the presence of increasing concentrations of the unlabeled test compound (calcipotriol).

  • Separation: Separate the bound from the free radioligand. This is commonly achieved by vacuum filtration through glass fiber filters that trap the receptor-ligand complex.

  • Quantification: The amount of radioactivity on the filters is measured using a scintillation counter.

  • Data Analysis: The data are plotted as the percentage of specific binding versus the concentration of the unlabeled competitor. The IC50 value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand) is determined by non-linear regression analysis. The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

VDR_Binding_Assay Start Start Receptor_Prep Prepare VDR Source (e.g., nuclear extract) Start->Receptor_Prep Incubation Incubate: - VDR - [3H]-Calcitriol - Unlabeled Calcipotriol (varying concentrations) Receptor_Prep->Incubation Separation Separate Bound and Free Ligand (Filtration) Incubation->Separation Quantification Quantify Radioactivity (Scintillation Counting) Separation->Quantification Analysis Data Analysis: - Plot % specific binding - Determine IC50 - Calculate Ki Quantification->Analysis End End Analysis->End

Keratinocyte Proliferation Assay (MTT Assay)

This colorimetric assay is commonly used to assess cell viability and, by extension, cell proliferation.

Principle: The assay is based on the reduction of the yellow tetrazolium salt MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) by metabolically active cells to form purple formazan crystals. The amount of formazan produced is proportional to the number of viable cells.

General Protocol:

  • Cell Seeding: Seed human keratinocytes (e.g., HaCaT cell line) into a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treatment: Treat the cells with various concentrations of this compound (calcipotriol) or a vehicle control.

  • Incubation: Incubate the cells for a specified period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a further 2-4 hours to allow for formazan crystal formation.

  • Solubilization: Add a solubilizing agent (e.g., DMSO or a detergent solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (typically between 500 and 600 nm) using a microplate reader.

  • Data Analysis: The absorbance values are used to calculate the percentage of cell viability or proliferation inhibition compared to the vehicle-treated control. The IC50 value can be determined from a dose-response curve.

MTT_Assay Start Start Cell_Seeding Seed Keratinocytes in 96-well plate Start->Cell_Seeding Treatment Treat with this compound (varying concentrations) Cell_Seeding->Treatment Incubation Incubate for 24-72 hours Treatment->Incubation MTT_Addition Add MTT Reagent (Incubate 2-4 hours) Incubation->MTT_Addition Solubilization Add Solubilizing Agent MTT_Addition->Solubilization Absorbance Measure Absorbance (570 nm) Solubilization->Absorbance Analysis Data Analysis: - Calculate % viability - Determine IC50 Absorbance->Analysis End End Analysis->End

Conclusion

This compound (calcipotriol) represents a landmark in the targeted therapy of psoriasis. Its discovery and development by LEO Pharma provided a topical treatment that effectively addresses the hyperproliferation and inflammation characteristic of the disease while minimizing the systemic side effects associated with earlier vitamin D-based therapies. The mechanism of action, centered on the modulation of gene expression through the Vitamin D Receptor, has been extensively studied and continues to be an area of active research. The data from in vitro and clinical studies consistently demonstrate its efficacy in inhibiting keratinocyte proliferation and improving clinical outcomes in patients with psoriasis. This technical guide provides a foundational understanding of this compound for professionals in the fields of dermatological research and drug development.

References

Methodological & Application

Application Notes and Protocols for In Vitro Assays of (24R)-MC 976 and Related Vitamin D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

(24R)-MC 976 is a synthetic analog of Vitamin D3. While specific data for the (24R) isomer is limited in publicly available literature, this document provides a comprehensive overview of the in vitro assays and protocols applicable to its closely related stereoisomer, (24S)-MC 976, and other Vitamin D analogs. These compounds are of significant interest for their potential therapeutic applications, primarily due to their ability to modulate cellular proliferation, differentiation, and other physiological processes with potentially lower calcemic side effects compared to the natural active form of Vitamin D, calcitriol (1α,25-dihydroxyvitamin D3).

The primary mechanism of action for Vitamin D analogs is through their interaction with the Vitamin D Receptor (VDR), a nuclear transcription factor. This interaction initiates a cascade of molecular events that regulate the expression of numerous target genes. This document outlines key in vitro assays to characterize the biological activity of this compound and similar compounds, including their effects on cell proliferation, differentiation, and their binding affinity for the VDR.

Data Presentation: In Vitro Biological Activities of Vitamin D Analogs

The following tables summarize quantitative data for various Vitamin D analogs in key in vitro assays. These values can serve as a benchmark for evaluating the activity of novel compounds like this compound.

Table 1: Anti-Proliferative Activity of Vitamin D Analogs in Cancer Cell Lines

CompoundCell LineAssayIC50 / EC50Citation
CalcitriolMCF-7 (Breast Cancer)Cell Viability (CCK-8)~40 µM (24h)[1]
CalcitriolMDA-MB-231 (Breast Cancer)Cell Viability (CCK-8)~50 µM (24h)[1]
CalcitriolB16-F10 (Melanoma)Resazurin Reduction0.244 µM[2]
CalcitriolHL-60 (Leukemia)Clonal Growth Inhibition3 x 10⁻⁸ - 8 x 10⁻¹⁰ M[3]
22-oxa-calcitriolBreast Cancer CellsGrowth Inhibition(Potent inhibitor)[4]

Table 2: Induction of Cell Differentiation by Vitamin D Analogs

CompoundCell LineDifferentiation MarkerEC50Citation
PRI-5202Ovarian Cancer (13781)CYP24A1 mRNA expression2.98 nM (4h)[5]
PRI-5202Ovarian Cancer (14433)CYP24A1 mRNA expression0.92 nM (4h)[5]
1,25(OH)2-delta 16-DKeratinocytesCornified Envelope FormationMore potent than Calcitriol[6]

Table 3: Vitamin D Receptor (VDR) Binding Affinity

CompoundMethodKi / Relative AffinityCitation
1,25(OH)2-delta 16-DCompetitive Binding4-fold higher than Calcitriol[6]
24R,25(OH)2D3EMSAWeak binding compared to Calcitriol[7]

Signaling Pathway

The canonical signaling pathway for Vitamin D analogs like this compound is initiated by the binding of the ligand to the Vitamin D Receptor (VDR). This event triggers a series of conformational changes in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). The VDR/RXR heterodimer then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This binding recruits a complex of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription. The transcribed mRNA is then translated into proteins that elicit the biological response.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC976 This compound VDR_cyto VDR MC976->VDR_cyto Binds VDR_RXR_cyto VDR-RXR Heterodimer VDR_cyto->VDR_RXR_cyto Heterodimerizes with RXR_cyto RXR RXR_cyto->VDR_RXR_cyto VDR_RXR_nuc VDR-RXR Heterodimer VDR_RXR_cyto->VDR_RXR_nuc Translocation VDRE VDRE (on DNA) VDR_RXR_nuc->VDRE Binds to Transcription Gene Transcription VDRE->Transcription Initiates Coactivators Co-activators Coactivators->VDRE Recruited to mRNA mRNA Transcription->mRNA Protein_synthesis Protein Synthesis mRNA->Protein_synthesis Translation Cellular_response Cellular Response (e.g., ↓ Proliferation, ↑ Differentiation) Protein_synthesis->Cellular_response Leads to MTT_Assay_Workflow start Start seed_cells Seed cells in 96-well plate start->seed_cells incubate_24h Incubate 24h seed_cells->incubate_24h add_compound Add this compound (serial dilutions) incubate_24h->add_compound incubate_treatment Incubate for treatment period add_compound->incubate_treatment add_mtt Add MTT solution incubate_treatment->add_mtt incubate_mtt Incubate 4h add_mtt->incubate_mtt remove_medium Remove medium incubate_mtt->remove_medium add_dmso Add DMSO remove_medium->add_dmso read_absorbance Read absorbance at 570 nm add_dmso->read_absorbance analyze_data Analyze data (Calculate IC50) read_absorbance->analyze_data end End analyze_data->end

References

Application Notes and Protocols for (24R)-MC 976 Cell Culture Treatment

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(24R)-MC 976 is a synthetic analog of Vitamin D. Vitamin D and its analogs are a well-established class of compounds that exhibit potent anti-proliferative and pro-differentiating effects on a variety of cancer cell lines.[1][2][3] These compounds exert their effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor that modulates the expression of genes involved in cell cycle regulation, apoptosis, and differentiation.[4][5][6] The structural modifications in synthetic analogs like this compound aim to enhance the anti-cancer properties while minimizing calcemic side effects associated with the natural form of Vitamin D, 1α,25-dihydroxyvitamin D3.[1][2] This document provides detailed application notes and protocols for the in vitro treatment of cancer cell lines with this compound, based on established methodologies for related Vitamin D analogs. While specific data for this compound is limited, the information presented here is based on extensive research on compounds such as Calcipotriol (MC 903), a structurally related molecule.[7][8]

Mechanism of Action

The biological effects of this compound are mediated through its binding to the Vitamin D Receptor (VDR). The VDR is a ligand-inducible transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR) upon ligand binding.[6][9] This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[4][10] This interaction recruits a complex of co-activator or co-repressor proteins, leading to the modulation of gene transcription. The downstream effects include the upregulation of cell cycle inhibitors like p21 and p27, leading to G0/G1 cell cycle arrest, and the induction of cellular differentiation.[10]

VDR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC976 This compound VDR_RXR_inactive VDR-RXR (inactive) MC976->VDR_RXR_inactive Binds to VDR VDR_RXR_active VDR-RXR-(24R)-MC 976 (active complex) VDR_RXR_inactive->VDR_RXR_active Conformational Change VDRE VDRE VDR_RXR_active->VDRE Translocates to Nucleus and binds to VDRE Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription p21_p27 ↑ p21, p27 Gene_Transcription->p21_p27 Differentiation ↑ Differentiation Gene_Transcription->Differentiation Cell_Cycle_Arrest G0/G1 Cell Cycle Arrest p21_p27->Cell_Cycle_Arrest

Caption: VDR Signaling Pathway for this compound.

Data Presentation

The following table summarizes the anti-proliferative activity of Calcipotriol, a related Vitamin D analog, on various cancer cell lines. This data can be used as a reference for designing experiments with this compound.

Cell LineCancer TypeAssayIC50 / Effective ConcentrationTreatment DurationReference
HL-60LeukemiaProliferation Assay~10 nMNot Specified[7]
MCF-7Breast CancerProliferation Assay~100 nMNot Specified[7]
T47DBreast CancerProliferation Assay~1 µMNot Specified[7]
SCC-25Squamous Cell CarcinomaProliferation AssayNot SpecifiedNot Specified[7]
WEHI-3Myelomonocytic LeukemiaProliferation AssayNot SpecifiedNot Specified[7]
MC38Mouse Colon CancerIn vivo tumor growthNot SpecifiedNot Specified[11]

Experimental Protocols

Preparation of this compound Stock Solution

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), cell culture grade

  • Ethanol, absolute, sterile

  • Sterile microcentrifuge tubes

Procedure:

  • This compound is light-sensitive and should be handled with care, avoiding direct light exposure.

  • Prepare a 10 mM stock solution of this compound by dissolving the powder in an appropriate solvent such as DMSO or ethanol.[7]

  • Gently vortex to ensure complete dissolution.

  • Aliquot the stock solution into smaller volumes in sterile microcentrifuge tubes to avoid repeated freeze-thaw cycles.

  • Store the aliquots at -20°C, protected from light.[12]

Cell Culture and Seeding

Materials:

  • Cancer cell line of interest (e.g., MCF-7, HT-29, LNCaP)

  • Complete cell culture medium (e.g., DMEM or RPMI-1640 supplemented with 10% FBS and 1% penicillin-streptomycin)

  • Trypsin-EDTA

  • Phosphate-buffered saline (PBS)

  • Cell culture plates (e.g., 96-well for viability assays, 6-well for protein/RNA extraction)

  • Hemocytometer or automated cell counter

Procedure:

  • Culture the cells in a humidified incubator at 37°C with 5% CO2.

  • Passage the cells regularly to maintain them in the exponential growth phase.

  • On the day of the experiment, detach the cells using trypsin-EDTA and neutralize with complete medium.

  • Count the cells and determine the viability using a hemocytometer and trypan blue exclusion or an automated cell counter.

  • Seed the cells into the appropriate cell culture plates at a predetermined density. The optimal seeding density should be determined empirically for each cell line to ensure they are in the exponential growth phase during the treatment period.

Treatment of Cells with this compound

Procedure:

  • Allow the cells to adhere and resume growth for 24 hours after seeding.

  • Prepare serial dilutions of this compound from the stock solution in complete cell culture medium to achieve the desired final concentrations (e.g., ranging from 1 nM to 10 µM).

  • Include a vehicle control (medium with the same concentration of DMSO or ethanol as the highest concentration of this compound) in your experimental setup.

  • Carefully remove the old medium from the cell culture plates and replace it with the medium containing the different concentrations of this compound or the vehicle control.

  • Incubate the cells for the desired treatment duration (e.g., 24, 48, 72 hours). The optimal duration may vary depending on the cell line and the endpoint being measured. For long-term treatments, the medium with fresh compound may need to be replaced every 2-3 days.[13]

Post-Treatment Analysis

Materials:

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • At the end of the treatment period, add MTT solution to each well (typically 10% of the well volume) and incubate for 2-4 hours at 37°C.

  • Remove the medium containing MTT and add the solubilization solution to dissolve the formazan crystals.

  • Read the absorbance at a wavelength of 570 nm using a microplate reader.

  • Calculate the percentage of cell viability relative to the vehicle-treated control cells.

Materials:

  • Propidium iodide (PI) staining solution (containing PI and RNase A)

  • Flow cytometer

Procedure:

  • Harvest the cells by trypsinization, including any floating cells from the medium.

  • Wash the cells with cold PBS and fix them in ice-cold 70% ethanol while vortexing gently. Store at -20°C for at least 2 hours.

  • Wash the fixed cells with PBS and resuspend in PI staining solution.

  • Incubate in the dark for 30 minutes at room temperature.

  • Analyze the DNA content by flow cytometry to determine the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M).

Materials:

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix

  • Primers for target genes (e.g., VDR, CYP24A1, p21) and a housekeeping gene (e.g., GAPDH, ACTB)

  • Real-time PCR system

Procedure:

  • Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.

  • Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • Perform real-time quantitative PCR (RT-qPCR) using the synthesized cDNA, specific primers, and a qPCR master mix.

  • Analyze the gene expression data using the ΔΔCt method to determine the relative fold change in gene expression in treated cells compared to the vehicle control.

Experimental Workflow

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_analysis Analysis Stock_Solution Prepare this compound Stock Solution Treatment Treat Cells with this compound (various concentrations and durations) Stock_Solution->Treatment Cell_Culture Culture and Seed Cancer Cells Cell_Culture->Treatment Viability Cell Viability Assay (e.g., MTT) Treatment->Viability Cell_Cycle Cell Cycle Analysis (Flow Cytometry) Treatment->Cell_Cycle Gene_Expression Gene Expression Analysis (RT-qPCR) Treatment->Gene_Expression

Caption: General Experimental Workflow.

References

Application Notes and Protocols for (24R)-MC 976 in Experimental Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(24R)-MC 976, a synthetic analogue of Vitamin D, has garnered significant interest in the scientific community for its potent anti-cancer properties. It is also widely known as Melanoma Differentiation-Associated gene 7 (MDA-7) or Interleukin-24 (IL-24), highlighting its role as a cytokine with tumor-suppressing capabilities. These application notes provide detailed protocols for the dissolution of this compound for both in vitro and in vivo experiments, alongside an overview of its key signaling pathways and a general experimental workflow.

Data Presentation: Solubility of this compound

While specific quantitative solubility limits for this compound are not extensively published, the following table summarizes its known solubility characteristics in common laboratory solvents based on available data and general practices for similar hydrophobic compounds. Researchers should note that optimal concentrations may require empirical determination.

SolventSolubilityRecommended Stock Concentration (for in vitro use)Notes
Dimethyl Sulfoxide (DMSO)Soluble10-20 mMTo enhance solubility, gentle warming to 37°C and brief ultrasonication may be employed. The final DMSO concentration in cell culture media should be kept low (typically ≤ 0.5%) to avoid cytotoxicity.
EthanolSparingly SolubleLower than DMSOMay be used as a co-solvent. The final concentration in assays should be minimized to avoid off-target effects.
WaterInsolubleNot recommendedThis compound is a hydrophobic molecule with poor aqueous solubility.

Experimental Protocols

Protocol 1: Preparation of this compound Stock Solution for In Vitro Experiments

This protocol details the preparation of a 10 mM stock solution of this compound in DMSO, a common solvent for cell culture applications.

Materials:

  • This compound powder

  • Anhydrous, sterile Dimethyl Sulfoxide (DMSO)

  • Sterile microcentrifuge tubes

  • Vortex mixer

  • Water bath or incubator at 37°C (optional)

  • Ultrasonic bath (optional)

Procedure:

  • Calculate the required mass: Determine the mass of this compound needed to prepare the desired volume of a 10 mM stock solution. The molecular weight of this compound is approximately 414.62 g/mol .

    • Mass (mg) = 10 mmol/L * Volume (L) * 414.62 g/mol

  • Aliquot DMSO: In a sterile microcentrifuge tube, add the calculated volume of sterile DMSO.

  • Dissolve the compound: Carefully add the weighed this compound powder to the DMSO.

  • Mix thoroughly: Vortex the solution for 1-2 minutes until the powder is completely dissolved.

  • (Optional) Enhance solubility: If the compound does not fully dissolve, incubate the tube at 37°C for 10-15 minutes and/or sonicate in an ultrasonic bath for 5-10 minutes. Vortex again to ensure homogeneity.

  • Storage: Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles. Store at -20°C for long-term use.

Protocol 2: Preparation of Working Solutions for Cell Culture Experiments

This protocol describes the dilution of the DMSO stock solution into cell culture medium for treating cells.

Materials:

  • 10 mM this compound stock solution in DMSO

  • Complete cell culture medium, pre-warmed to 37°C

  • Sterile tubes for dilution

Procedure:

  • Determine the final concentration: Decide on the final working concentrations of this compound required for your experiment. Typical concentrations for in vitro studies with similar compounds range from 1 µM to 50 µM.

  • Serial dilutions: Perform serial dilutions of the 10 mM stock solution in pre-warmed complete cell culture medium to achieve the desired final concentrations.

  • Control vehicle: Prepare a vehicle control by adding the same volume of DMSO to the cell culture medium as used for the highest concentration of this compound. This is crucial to account for any potential effects of the solvent on the cells.[1][2][3] Most cell lines can tolerate up to 0.5% DMSO without significant cytotoxicity.[1][2][3]

  • Immediate use: Use the freshly prepared working solutions to treat your cells immediately.

Protocol 3: Formulation of this compound for In Vivo Animal Studies

For in vivo administration, this compound needs to be formulated in a biocompatible vehicle. The following is a general guideline based on formulations used for similar hydrophobic compounds.

Materials:

  • This compound powder

  • Dimethyl Sulfoxide (DMSO)

  • PEG300 (Polyethylene glycol 300)

  • Tween 80 (Polysorbate 80)

  • Sterile saline or Phosphate-Buffered Saline (PBS)

Procedure:

  • Prepare the vehicle: A common vehicle for hydrophobic compounds consists of a mixture of DMSO, PEG300, Tween 80, and saline. A typical ratio to start with is 5-10% DMSO, 30-40% PEG300, 5% Tween 80, and the remainder sterile saline or PBS. The exact ratios may need to be optimized for solubility and tolerability.

  • Dissolve this compound: First, dissolve the required amount of this compound in DMSO.

  • Add co-solvents: Gradually add the PEG300 and Tween 80 to the DMSO solution, mixing thoroughly after each addition.

  • Final dilution: Slowly add the sterile saline or PBS to the mixture while continuously stirring or vortexing to achieve the final desired volume and concentration.

  • Administration: The formulation can then be administered to animals via the desired route (e.g., intraperitoneal or intravenous injection). The dosage will depend on the animal model and experimental design and should be determined from literature or through dose-response studies.

Signaling Pathways and Experimental Workflow

This compound, as MDA-7/IL-24, exerts its anti-cancer effects through the induction of apoptosis and modulation of the tumor microenvironment. Below are diagrams illustrating a key signaling pathway and a general experimental workflow.

MDA7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MDA7 MDA-7/IL-24 (this compound) Receptor IL-20R1/IL-20R2 IL-22R/IL-20R2 MDA7->Receptor ER_Stress ER Stress MDA7->ER_Stress Receptor-independent? p38_MAPK p38 MAPK Receptor->p38_MAPK GADD GADD family proteins (GADD153, GADD45) p38_MAPK->GADD Caspase_Activation Caspase Activation GADD->Caspase_Activation ER_Stress->Caspase_Activation Apoptosis Apoptosis Caspase_Activation->Apoptosis

Caption: MDA-7/IL-24 signaling pathway leading to apoptosis.

Experimental_Workflow Start Start: This compound Powder Dissolution Dissolution in DMSO (Protocol 1) Start->Dissolution Stock_Solution 10 mM Stock Solution (-20°C Storage) Dissolution->Stock_Solution Working_Solution Prepare Working Solutions (Protocol 2) Stock_Solution->Working_Solution Treatment Treat Cells with This compound Working_Solution->Treatment Cell_Culture Cell Culture (e.g., Cancer Cell Lines) Cell_Culture->Treatment Incubation Incubate (e.g., 24, 48, 72 hours) Treatment->Incubation Analysis Downstream Analysis (e.g., Viability, Apoptosis Assay, Western Blot) Incubation->Analysis

Caption: General experimental workflow for in vitro studies.

Disclaimer: These protocols and application notes are intended for guidance in a research setting by qualified individuals. It is the responsibility of the researcher to determine and validate the appropriate conditions for their specific experiments. Always adhere to laboratory safety guidelines and consult the Material Safety Data Sheet (MSDS) for this compound before use.

References

Stability of (24R)-MC 976 in Cell Culture Media: Application Notes and Protocols

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(24R)-MC 976 is a synthetic analog of Vitamin D. As with any compound intended for in vitro studies, understanding its stability in cell culture media is critical for the accurate interpretation of experimental results. Degradation of the compound over the course of an experiment can lead to a decrease in its effective concentration, resulting in underestimated potency or efficacy. These application notes provide a comprehensive protocol for assessing the stability of this compound in cell culture media. The described methodologies are based on established principles for determining small molecule stability and can be adapted to specific experimental conditions.

Data Presentation

The stability of this compound should be assessed over a time course relevant to the planned cell-based assays. The following table provides a template for recording and presenting the quantitative data obtained from the stability experiment.

Table 1: Stability of this compound in Cell Culture Medium at 37°C

Time Point (Hours)Peak Area (Arbitrary Units)Concentration (µM)Percent Remaining (%)
0e.g., 1,000,000e.g., 10100
2
4
8
24
48
72

Note: This table is a template. The actual peak areas and calculated concentrations will be determined experimentally.

Experimental Protocols

This section details the key experimental protocols for determining the stability of this compound in cell culture media.

Protocol 1: Preparation of this compound Stock and Working Solutions

Materials:

  • This compound powder

  • Dimethyl sulfoxide (DMSO), sterile, cell culture grade

  • Cell culture medium (e.g., DMEM, RPMI-1640)

  • Fetal Bovine Serum (FBS)

  • Sterile microcentrifuge tubes and pipette tips

Procedure:

  • Stock Solution Preparation:

    • Prepare a 10 mM stock solution of this compound in DMSO.[1]

    • Vortex thoroughly to ensure complete dissolution.

    • Aliquot the stock solution into single-use volumes and store at -20°C or -80°C to minimize freeze-thaw cycles.[1]

  • Working Solution Preparation:

    • On the day of the experiment, thaw an aliquot of the this compound stock solution.

    • Dilute the stock solution into pre-warmed cell culture medium (with the desired percentage of FBS) to the final working concentration (e.g., 10 µM).

    • To prevent precipitation, add the stock solution to the medium while gently vortexing.

    • Ensure the final DMSO concentration in the cell culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.

Protocol 2: Time-Course Stability Assessment

Materials:

  • This compound working solution

  • Cell culture medium (with and without FBS)

  • Sterile 24-well plates or microcentrifuge tubes

  • Humidified incubator (37°C, 5% CO₂)

  • Acetonitrile, HPLC grade

  • Internal standard (optional, for HPLC-MS analysis)

Procedure:

  • Sample Preparation:

    • Add the this compound working solution to triplicate wells of a 24-well plate or sterile tubes for each condition (e.g., medium with 10% FBS, serum-free medium).[1]

    • Include a "time 0" sample which is processed immediately after preparation.

  • Incubation:

    • Incubate the plates or tubes in a humidified incubator at 37°C with 5% CO₂.[1]

  • Sample Collection:

    • At designated time points (e.g., 0, 2, 4, 8, 24, 48, and 72 hours), collect an aliquot (e.g., 100 µL) from each well or tube.

  • Sample Processing:

    • To each aliquot, add a sufficient volume of cold acetonitrile (e.g., 200 µL) to precipitate proteins.[1] An internal standard can be included in the acetonitrile for more accurate quantification by HPLC-MS.

    • Vortex the samples vigorously for 30 seconds.

    • Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet the precipitated proteins.[1]

    • Carefully transfer the supernatant to HPLC vials for analysis.

    • Store the processed samples at -80°C until analysis.

Protocol 3: HPLC-MS Analysis

Objective: To quantify the remaining concentration of this compound at each time point.

Instrumentation and Conditions (Example):

  • HPLC System: A standard HPLC system with a C18 reversed-phase column is suitable for the analysis of vitamin D analogs.[2][3]

  • Mobile Phase: A gradient of water and acetonitrile or methanol with a small amount of formic acid or ammonium acetate is commonly used.[4]

  • Mass Spectrometer: A tandem mass spectrometer (MS/MS) will provide the necessary sensitivity and selectivity for quantification.[5]

  • Ionization Mode: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) can be used.[2][5]

Procedure:

  • Method Development: Develop a specific and sensitive HPLC-MS/MS method for the detection and quantification of this compound. This will involve optimizing the mobile phase, gradient, and MS parameters.

  • Calibration Curve: Prepare a series of calibration standards of this compound of known concentrations in the same cell culture medium used for the stability study.

  • Sample Analysis: Inject the processed samples from the time-course experiment onto the HPLC-MS/MS system.

  • Data Analysis:

    • Integrate the peak area of this compound at each time point.

    • Use the calibration curve to determine the concentration of this compound in each sample.

    • Calculate the percentage of this compound remaining at each time point relative to the time 0 sample. The percentage remaining is determined by comparing the peak area of the compound at each time point to the peak area at time 0.[1]

Visualization of Workflows and Pathways

Experimental Workflow

The following diagram illustrates the experimental workflow for assessing the stability of this compound in cell culture media.

experimental_workflow prep_solutions Prepare Stock and Working Solutions setup_experiment Set up Experiment (Triplicate Samples) prep_solutions->setup_experiment time_0 Time 0 Sample Collection setup_experiment->time_0 incubation Incubate at 37°C, 5% CO2 setup_experiment->incubation process_samples Process Samples (Protein Precipitation) time_0->process_samples time_points Collect Samples at Time Points (2, 4, 8, 24, 48, 72h) incubation->time_points time_points->process_samples hplc_analysis HPLC-MS Analysis process_samples->hplc_analysis data_analysis Data Analysis and Stability Determination hplc_analysis->data_analysis

Caption: Experimental workflow for stability assessment of this compound.

Generalized Vitamin D Signaling Pathway

As a vitamin D analog, this compound is expected to exert its biological effects through the Vitamin D Receptor (VDR). The following diagram illustrates the general genomic signaling pathway of active vitamin D. The specific downstream gene targets of this compound may vary and require experimental validation.

vitamin_d_pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus mc976 This compound (Active Vitamin D Analog) vdr Vitamin D Receptor (VDR) mc976->vdr Binds to vdr_rxr VDR-RXR Heterodimer vdr->vdr_rxr rxr Retinoid X Receptor (RXR) rxr->vdr_rxr vdre Vitamin D Response Element (VDRE) in DNA vdr_rxr->vdre Binds to transcription Modulation of Gene Transcription vdre->transcription response Biological Response transcription->response

Caption: Generalized Vitamin D genomic signaling pathway.

References

Application Notes and Protocols for (24R)-MC 976 (1,24-Dihydroxyvitamin D2) in Preclinical Animal Models

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(24R)-MC 976, chemically known as 1,24-dihydroxyvitamin D2, is a synthetic analog of vitamin D2. Like other vitamin D analogs, its biological effects are primarily mediated through the vitamin D receptor (VDR), a nuclear transcription factor that regulates a multitude of genes involved in cellular proliferation, differentiation, apoptosis, and immune modulation.[1][2][3] Preclinical studies suggest that this compound and its stereoisomer, 1,24(S)-dihydroxyvitamin D2, exhibit potent anti-proliferative and pro-differentiative activities with a potentially lower risk of hypercalcemia compared to the active form of vitamin D3, calcitriol (1,25-dihydroxyvitamin D3).[4][5] These characteristics make it a promising candidate for investigation in various disease models, particularly in oncology and immunology.

These application notes provide a comprehensive overview of the use of this compound in preclinical animal models, with detailed protocols for cancer xenograft studies and suggested frameworks for investigating its efficacy in models of psoriasis and osteoporosis.

Mechanism of Action: Vitamin D Receptor Signaling

This compound, as a vitamin D analog, exerts its effects by binding to the Vitamin D Receptor (VDR). The VDR is a ligand-activated transcription factor that forms a heterodimer with the Retinoid X Receptor (RXR).[6][7] Upon ligand binding, this complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[3][6] This interaction modulates the transcription of genes involved in a variety of cellular processes.

VDR_Signaling_Pathway MC976 MC976 VDR VDR MC976->VDR Binds VDR_RXR VDR_RXR VDR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to RXR RXR RXR->VDR_RXR Gene Gene VDRE->Gene Regulates mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Response Response Protein->Response

Application 1: Oncology - Breast Cancer Xenograft Model

Vitamin D analogs have shown significant anti-tumor activity in various cancer models.[4] The following protocol is based on a study investigating the effects of 1,24(S)-dihydroxyvitamin D2 in a human breast cancer xenograft model and can be adapted for this compound.[4]

Quantitative Data Summary
ParameterValueReference
Animal ModelNude Mice (e.g., BALB/c nude)[4]
Cell LineMCF-7 (VDR-positive human breast cancer)[4]
Tumor InductionSubcutaneous injection of 2 x 10^6 cells[8]
TreatmentThis compound-
Dosage10 µg/kg and 50 µg/kg body weight[4]
AdministrationIntraperitoneal (i.p.) injection or oral gavage[4][8]
FrequencyDaily or 5 times per week[8]
Duration5 weeks[4]
Primary EndpointTumor volume reduction[4]
Secondary EndpointsBody weight, serum calcium levels, kidney calcification[4]
Experimental Protocol: Breast Cancer Xenograft Study
  • Animal Model and Cell Culture:

    • Acquire female athymic nude mice, 4-6 weeks old.

    • Culture MCF-7 human breast cancer cells in appropriate media (e.g., DMEM with 10% FBS).

    • Harvest cells during the logarithmic growth phase.

  • Tumor Cell Implantation:

    • Resuspend MCF-7 cells in sterile PBS at a concentration of 2 x 10^7 cells/mL.

    • Subcutaneously inject 100 µL of the cell suspension (2 x 10^6 cells) into the flank of each mouse.

    • Monitor tumor growth regularly.

  • Treatment Protocol:

    • Once tumors reach a palpable size (e.g., 100-200 mm³), randomize mice into treatment and control groups.

    • Prepare this compound at the desired concentrations (e.g., 10 µg/kg and 50 µg/kg) in a suitable vehicle (e.g., sterile corn oil).

    • Administer the treatment via intraperitoneal injection or oral gavage daily or 5 times per week for 5 weeks.

    • The control group should receive the vehicle only.

  • Monitoring and Endpoints:

    • Measure tumor dimensions with calipers twice weekly and calculate tumor volume using the formula: (Length x Width²)/2.

    • Record the body weight of each mouse twice weekly to monitor for toxicity.

    • At the end of the study, collect blood samples via cardiac puncture for serum calcium analysis.

    • Euthanize the mice and harvest the tumors and kidneys for histological analysis to assess tumor morphology and potential kidney calcification.

xenograft_workflow A MCF-7 Cell Culture B Cell Harvest & Resuspension A->B C Subcutaneous Injection in Nude Mice B->C D Tumor Growth Monitoring C->D E Randomization into Groups D->E F Treatment Administration (this compound or Vehicle) E->F G Tumor & Body Weight Measurement F->G Weekly H Endpoint Analysis: - Tumor Volume - Serum Calcium - Histology F->H End of Study G->F

Application 2: Psoriasis - Imiquimod-Induced Psoriasis-like Skin Inflammation Model

Vitamin D analogs are a cornerstone of topical psoriasis treatment due to their anti-proliferative and anti-inflammatory effects on keratinocytes and immune cells.[9][10][11] The imiquimod (IMQ)-induced psoriasis model in mice is a widely used and relevant model to study the efficacy of new anti-psoriatic drugs.

Experimental Protocol: Imiquimod-Induced Psoriasis Model
  • Animal Model:

    • Use BALB/c or C57BL/6 mice, 8-12 weeks old.

  • Induction of Psoriasis-like Lesions:

    • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and right ear of each mouse for 5-7 consecutive days.

  • Treatment Protocol:

    • Prepare this compound in a suitable topical vehicle (e.g., ointment base).

    • Apply the this compound formulation topically to the affected skin area daily, starting from the first day of imiquimod application.

    • A control group should be treated with the vehicle only.

  • Monitoring and Endpoints:

    • Score the severity of skin inflammation daily based on the Psoriasis Area and Severity Index (PASI), evaluating erythema, scaling, and skin thickness.

    • Measure ear thickness daily using a caliper.

    • At the end of the experiment, collect skin biopsies for histological analysis (H&E staining for epidermal thickness and inflammatory infiltrate) and for measuring the expression of pro-inflammatory cytokines (e.g., IL-17, IL-23) by qPCR or ELISA.

Application 3: Osteoporosis - Ovariectomized (OVX) Rat Model

Vitamin D is essential for calcium homeostasis and bone health.[12][13] The ovariectomized (OVX) rat model is a standard model for postmenopausal osteoporosis, characterized by estrogen deficiency leading to bone loss.

Experimental Protocol: Ovariectomized (OVX) Rat Model
  • Animal Model:

    • Use female Sprague-Dawley or Wistar rats, 3-4 months old.

  • Surgical Procedure:

    • Perform bilateral ovariectomy (OVX) or a sham operation (control group).

    • Allow a recovery period of 4-8 weeks to establish bone loss.

  • Treatment Protocol:

    • Administer this compound daily via oral gavage or subcutaneous injection for 8-12 weeks.

    • Include a vehicle-treated OVX group and a sham-operated control group.

  • Monitoring and Endpoints:

    • Monitor bone mineral density (BMD) at the femur and lumbar spine using dual-energy X-ray absorptiometry (DEXA) at baseline and at the end of the study.

    • Collect blood and urine at regular intervals to measure markers of bone turnover (e.g., serum osteocalcin, urinary deoxypyridinoline).

    • At the end of the study, harvest femurs and vertebrae for micro-computed tomography (µCT) analysis to assess bone microarchitecture and for biomechanical testing to determine bone strength.

Conclusion

This compound is a promising vitamin D analog with potential therapeutic applications in oncology, dermatology, and metabolic bone diseases. The provided protocols offer a starting point for preclinical investigations into its efficacy and mechanism of action. Researchers should optimize these protocols based on their specific research questions and available resources. Careful monitoring for potential side effects, such as hypercalcemia, is crucial in all in vivo studies with vitamin D analogs.

References

Application Notes and Protocols for (24R)-MC 976 in Immunology Research

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(24R)-MC 976 is a synthetic analog of Vitamin D3, designed to exert potent immunomodulatory effects with potentially reduced calcemic side effects compared to the natural hormone, 1α,25-dihydroxyvitamin D3 (calcitriol)[1][2][3]. Like other vitamin D analogs, this compound is being investigated for its therapeutic potential in various immunological contexts, including autoimmune diseases and cancer immunotherapy[3][4]. These application notes provide a comprehensive overview of the use of this compound in immunology research, including its mechanism of action, experimental protocols, and relevant data.

The immunomodulatory functions of vitamin D analogs are primarily mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor expressed in various immune cells, including T cells, B cells, macrophages, and dendritic cells (DCs)[3][5]. Activation of the VDR by its ligand leads to the regulation of a wide range of genes involved in immune responses, generally promoting a more tolerogenic or anti-inflammatory state[3][4][6].

Mechanism of Action

This compound, as a vitamin D analog, is presumed to exert its effects through binding to and activating the VDR[7]. This activation leads to the heterodimerization of the VDR with the Retinoid X Receptor (RXR). The VDR/RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription[7].

The key immunomodulatory effects stemming from VDR activation include:

  • Inhibition of T Cell Proliferation and Cytokine Production: VDR activation can suppress the proliferation of T helper (Th) 1 and Th17 cells, which are key drivers of autoimmune and inflammatory responses. This is often accompanied by a reduction in the production of pro-inflammatory cytokines such as Interferon-gamma (IFN-γ), Interleukin-2 (IL-2), and IL-17[4][6].

  • Promotion of Regulatory T Cells (Tregs): Vitamin D signaling can enhance the development and function of Tregs, which play a crucial role in maintaining immune tolerance and suppressing excessive immune responses[8].

  • Modulation of Dendritic Cell (DC) Maturation and Function: VDR activation can inhibit the maturation of DCs, leading to a more tolerogenic phenotype. This includes reduced expression of co-stimulatory molecules (e.g., CD40, CD80, CD86) and pro-inflammatory cytokines (e.g., IL-12), and increased production of the anti-inflammatory cytokine IL-10. Such DCs are less efficient at activating pro-inflammatory T cells and may instead induce T cell anergy or promote the differentiation of Tregs[9].

  • Inhibition of the NF-κB Pathway: A significant mechanism underlying the anti-inflammatory effects of vitamin D analogs is the inhibition of the NF-κB signaling pathway. This can occur through the VDR-mediated upregulation of IκBα, an inhibitor of NF-κB, and through direct physical interaction of the VDR with IKKβ, a key kinase in the NF-κB activation cascade.

Signaling Pathway

The proposed signaling pathway for this compound is centered around the activation of the Vitamin D Receptor.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm MC976 This compound VDR_RXR_inactive VDR-RXR (inactive) MC976->VDR_RXR_inactive VDR_RXR_active VDR-RXR (active) VDR_RXR_inactive->VDR_RXR_active Activation & Conformational Change IKK_complex IKK Complex IkB IκBα IKK_complex->IkB Phosphorylates NFkB_inactive NF-κB (p50/p65) (inactive) NFkB_active NF-κB (active) NFkB_inactive->NFkB_active Translocation NFkB_IkB NF-κB-IκBα NFkB_IkB->NFkB_inactive Degradation of IκBα VDR_RXR_active->IKK_complex Inhibits VDRE VDRE VDR_RXR_active->VDRE Binds to Gene_Transcription Gene Transcription VDRE->Gene_Transcription Regulates Gene_Transcription->IkB Upregulates IκBα mRNA Inflammatory_Genes Inflammatory Gene Transcription NFkB_active->Inflammatory_Genes Promotes

Caption: this compound Signaling Pathway.

Quantitative Data

Due to the limited availability of public data specifically for this compound, this table includes representative data for related vitamin D analogs to provide a comparative context for its potential potency. Researchers are encouraged to perform their own dose-response experiments to determine the optimal concentrations for their specific applications.

Compound Assay Cell Type Parameter Value Reference
Calcipotriol (MC 903) Thymocyte ProliferationMouse ThymocytesIC50 (inhibition of IL-1 induced proliferation)≥ 10⁻¹⁰ M[3]
1α,25(OH)₂D₃ Thymocyte ProliferationMouse ThymocytesIC50 (inhibition of IL-1 induced proliferation)> 10⁻¹¹ M[3]
TX 527 PBMC ProliferationHuman PBMCs from Crohn's Disease PatientsSignificant inhibition of TNF-α production10 nM[2][10]
(24R,25(OH)₂D₃) VDR BindingRecombinant Human VDRWeak binding compared to 1α,25(OH)₂D₃N/A[7]

Experimental Protocols

Protocol 1: In Vitro T Cell Suppression Assay

This protocol is designed to assess the ability of this compound to suppress the proliferation of activated T cells.

Materials:

  • This compound (stock solution in a suitable solvent, e.g., DMSO or ethanol)

  • Human or mouse peripheral blood mononuclear cells (PBMCs) or purified CD4+ T cells

  • RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS), 2 mM L-glutamine, 100 U/mL penicillin, and 100 µg/mL streptomycin

  • T cell activation stimuli (e.g., anti-CD3/anti-CD28 antibodies, phytohemagglutinin (PHA))

  • Cell proliferation dye (e.g., Carboxyfluorescein succinimidyl ester (CFSE) or CellTrace™ Violet)

  • 96-well round-bottom culture plates

  • Flow cytometer

Procedure:

  • Cell Preparation:

    • Isolate PBMCs from whole blood using density gradient centrifugation (e.g., Ficoll-Paque).

    • Alternatively, purify CD4+ T cells using magnetic-activated cell sorting (MACS) or fluorescence-activated cell sorting (FACS).

    • Label the cells with a proliferation dye according to the manufacturer's instructions.

  • Cell Culture:

    • Resuspend the labeled cells in complete RPMI-1640 medium at a concentration of 1 x 10⁶ cells/mL.

    • Plate 100 µL of the cell suspension into each well of a 96-well plate.

  • Treatment with this compound:

    • Prepare serial dilutions of this compound in complete RPMI-1640 medium. A typical concentration range to test would be 10⁻¹¹ M to 10⁻⁷ M.

    • Add 50 µL of the this compound dilutions to the appropriate wells. Include a vehicle control (solvent only).

  • T Cell Activation:

    • Prepare the T cell activation stimulus at the desired concentration in complete RPMI-1640 medium.

    • Add 50 µL of the activation stimulus to each well, except for the unstimulated control wells.

  • Incubation:

    • Incubate the plate at 37°C in a humidified 5% CO₂ incubator for 3-5 days.

  • Analysis:

    • Harvest the cells and stain with fluorescently labeled antibodies against T cell surface markers (e.g., CD3, CD4) if necessary.

    • Analyze the cells by flow cytometry to assess the dilution of the proliferation dye, which indicates cell division.

    • Calculate the percentage of proliferating cells and the suppression of proliferation at each concentration of this compound.

T_Cell_Suppression_Workflow cluster_prep Cell Preparation cluster_culture Cell Culture & Treatment cluster_analysis Analysis Isolate_PBMC Isolate PBMCs or CD4+ T Cells Label_Cells Label with Proliferation Dye Isolate_PBMC->Label_Cells Plate_Cells Plate Cells in 96-well Plate Label_Cells->Plate_Cells Add_MC976 Add this compound (various concentrations) Plate_Cells->Add_MC976 Add_Stimuli Add T Cell Activation Stimuli Add_MC976->Add_Stimuli Incubate Incubate for 3-5 Days Add_Stimuli->Incubate Harvest_Cells Harvest & Stain Cells Incubate->Harvest_Cells Flow_Cytometry Analyze by Flow Cytometry Harvest_Cells->Flow_Cytometry Calculate_Proliferation Calculate Proliferation & Suppression Flow_Cytometry->Calculate_Proliferation

Caption: T Cell Suppression Assay Workflow.
Protocol 2: In Vitro Dendritic Cell Differentiation and Maturation

This protocol outlines a method to assess the effect of this compound on the differentiation and maturation of human monocyte-derived dendritic cells (mo-DCs).

Materials:

  • This compound

  • Human PBMCs

  • RPMI-1640 medium with 10% FBS

  • Recombinant human Granulocyte-Macrophage Colony-Stimulating Factor (GM-CSF)

  • Recombinant human Interleukin-4 (IL-4)

  • Maturation stimulus (e.g., Lipopolysaccharide (LPS) or a cytokine cocktail of TNF-α, IL-1β, IL-6, and PGE₂)

  • 6-well tissue culture plates

  • Fluorescently labeled antibodies for flow cytometry (e.g., anti-CD14, -CD80, -CD83, -CD86, -HLA-DR)

Procedure:

  • Monocyte Isolation:

    • Isolate PBMCs as described in Protocol 1.

    • Isolate monocytes from PBMCs by plastic adherence or using CD14 microbeads.

  • DC Differentiation:

    • Culture monocytes in a 6-well plate at a density of 1-2 x 10⁶ cells/mL in complete RPMI-1640 medium supplemented with GM-CSF (e.g., 50 ng/mL) and IL-4 (e.g., 20 ng/mL).

    • Add this compound at various concentrations (e.g., 10⁻¹⁰ M to 10⁻⁷ M) or vehicle control at the initiation of the culture.

    • Incubate for 5-6 days, replacing half of the medium with fresh medium containing cytokines and this compound on day 3.

  • DC Maturation:

    • On day 5 or 6, add a maturation stimulus (e.g., LPS at 100 ng/mL or a cytokine cocktail) to the cultures.

    • Incubate for an additional 24-48 hours.

  • Analysis:

    • Harvest the non-adherent and loosely adherent cells (immature and mature DCs).

    • Stain the cells with fluorescently labeled antibodies against DC surface markers.

    • Analyze by flow cytometry to assess the expression of maturation markers (CD80, CD83, CD86, HLA-DR) and the down-regulation of the monocyte marker CD14.

    • The supernatant can also be collected to measure cytokine production (e.g., IL-10, IL-12) by ELISA or multiplex assay.

DC_Maturation_Workflow cluster_prep Cell Preparation cluster_diff Differentiation cluster_mat Maturation cluster_analysis Analysis Isolate_Monocytes Isolate Monocytes from PBMCs Culture_Monocytes Culture with GM-CSF & IL-4 Isolate_Monocytes->Culture_Monocytes Add_MC976_Diff Add this compound Culture_Monocytes->Add_MC976_Diff Incubate_Diff Incubate for 5-6 Days Add_MC976_Diff->Incubate_Diff Add_Maturation_Stimulus Add Maturation Stimulus (e.g., LPS) Incubate_Diff->Add_Maturation_Stimulus Incubate_Mat Incubate for 24-48 Hours Add_Maturation_Stimulus->Incubate_Mat Harvest_DCs Harvest Dendritic Cells Incubate_Mat->Harvest_DCs Stain_Markers Stain for Surface Markers Harvest_DCs->Stain_Markers Cytokine_Analysis Analyze Cytokines in Supernatant Harvest_DCs->Cytokine_Analysis Flow_Cytometry_Analysis Analyze by Flow Cytometry Stain_Markers->Flow_Cytometry_Analysis

Caption: Dendritic Cell Maturation Workflow.

Conclusion

This compound represents a promising immunomodulatory agent with potential applications in the treatment of autoimmune diseases and other inflammatory conditions. Its mechanism of action, centered on the Vitamin D Receptor, provides a strong rationale for its use in immunology research. The protocols and information provided herein offer a starting point for investigators to explore the immunological effects of this compound in various in vitro and in vivo models. Further research is warranted to fully elucidate its specific activity profile and therapeutic potential.

References

Application Notes and Protocols: (24S)-MC 976 and Vitamin D Receptor (VDR) Co-Immunoprecipitation

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the interaction between the synthetic vitamin D analog, (24S)-MC 976, and the Vitamin D Receptor (VDR). The included protocols and data are intended to guide researchers in designing and executing experiments to investigate this interaction, particularly through co-immunoprecipitation. While the user initially inquired about "(24R)-MC 976", publicly available information and commercial products predominantly feature the "(24S)" stereoisomer. This document focuses on (24S)-MC 976, with comparative notes on the significance of 24-position stereochemistry in other vitamin D analogs.

Introduction to (24S)-MC 976 and VDR Interaction

(24S)-MC 976 is a synthetic derivative of Vitamin D3.[][2][3][4][][6][7] Like the endogenous active form of Vitamin D, 1α,25-dihydroxyvitamin D3 (Calcitriol), synthetic analogs mediate their biological effects primarily through binding to the Vitamin D Receptor (VDR), a ligand-dependent transcription factor belonging to the nuclear receptor superfamily.[8][9][10] Upon ligand binding, the VDR undergoes a conformational change, promoting its heterodimerization with the Retinoid X Receptor (RXR).[9] This VDR-RXR complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[9][10]

The interaction of the VDR with its ligand also dictates the recruitment of a suite of co-regulatory proteins, including co-activators (e.g., SRC-1, TIF2, AIB-1) and co-repressors (e.g., NCoR, SMRT), which fine-tune the transcriptional response.[2][8][9][10][11] Synthetic analogs like (24S)-MC 976 are of significant interest in research and drug development as they can exhibit modified binding affinities and selective co-regulator recruitment, potentially leading to cell-specific or gene-specific responses with an improved therapeutic window, such as reduced hypercalcemic side effects.[2]

Quantitative Data on VDR Ligand Interactions

LigandReceptorBinding Affinity (IC50/Kd)Comments
1α,25(OH)₂D₃ (Calcitriol)VDR~0.4 nM (IC50)[]Natural high-affinity ligand.
(24S)-MC 976VDRData not availableSynthetic analog.
ParicalcitolVDR~10-fold lower than Calcitriol[]Selective VDR activator.
24R,25(OH)₂D₃VDRWeak; enhanced by NAFA naturally occurring metabolite.[10]

NAF: Nuclear Accessory Factor

VDR Signaling Pathway upon Ligand Binding

The binding of a ligand such as (24S)-MC 976 to the VDR initiates a cascade of molecular events leading to the regulation of gene expression. This process involves conformational changes in the VDR, heterodimerization with RXR, and the recruitment of co-regulators to the transcriptional machinery.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus 24S_MC_976 (24S)-MC 976 VDR_cyto VDR 24S_MC_976->VDR_cyto Binding VDR_RXR VDR-RXR Heterodimer VDR_cyto->VDR_RXR Translocation & Heterodimerization with RXR VDRE VDRE VDR_RXR->VDRE Binding Coactivators Co-activators (e.g., SRC-1, TIF2) Coactivators->VDR_RXR Corepressors Co-repressors (e.g., NCoR, SMRT) Corepressors->VDR_RXR Gene Target Gene VDRE->Gene Regulation mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation

Caption: VDR signaling pathway initiated by (24S)-MC 976 binding.

Experimental Protocol: Co-Immunoprecipitation of VDR and Interacting Proteins

This protocol outlines the steps for performing a co-immunoprecipitation (Co-IP) experiment to isolate the VDR and its interacting partners from cell lysates treated with (24S)-MC 976. This method is crucial for identifying ligand-dependent changes in the VDR interactome.[12][13][14][15][16]

Materials:

  • Cell line expressing VDR (e.g., MCF-7, Caco-2, or engineered cells)

  • (24S)-MC 976 solution (in a suitable solvent like ethanol or DMSO)

  • Control vehicle (solvent only)

  • Co-IP Lysis/Wash Buffer (e.g., 50 mM Tris-HCl pH 7.4, 150 mM NaCl, 1 mM EDTA, 1% NP-40, with freshly added protease and phosphatase inhibitors)

  • Anti-VDR antibody (IP-grade)

  • Isotype control IgG

  • Protein A/G magnetic beads or agarose resin

  • Elution Buffer (e.g., 1x Laemmli sample buffer)

  • SDS-PAGE and Western Blotting reagents

Procedure:

  • Cell Culture and Treatment:

    • Culture VDR-expressing cells to ~80-90% confluency.

    • Treat cells with a predetermined concentration of (24S)-MC 976 or vehicle control for a specified duration (e.g., 2-24 hours).

  • Cell Lysis:

    • Wash cells twice with ice-cold PBS.

    • Add ice-cold Co-IP Lysis Buffer to the cells.

    • Incubate on ice for 30 minutes with occasional agitation.

    • Scrape the cells and transfer the lysate to a pre-chilled microcentrifuge tube.

    • Centrifuge at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

    • Transfer the supernatant (clarified lysate) to a new tube.

  • Pre-clearing the Lysate (Optional but Recommended):

    • Add Protein A/G beads to the clarified lysate.

    • Incubate for 1 hour at 4°C with gentle rotation.

    • Pellet the beads by centrifugation or using a magnetic rack and discard the beads. This step reduces non-specific binding.

  • Immunoprecipitation:

    • Add the anti-VDR antibody or isotype control IgG to the pre-cleared lysate.

    • Incubate for 2-4 hours or overnight at 4°C with gentle rotation.

    • Add Protein A/G beads to the lysate-antibody mixture.

    • Incubate for an additional 1-2 hours at 4°C with gentle rotation to capture the antibody-protein complexes.

  • Washing:

    • Pellet the beads and discard the supernatant.

    • Wash the beads 3-5 times with ice-cold Co-IP Lysis/Wash Buffer. With each wash, resuspend the beads and then pellet them.

  • Elution:

    • After the final wash, remove all supernatant.

    • Add Elution Buffer (e.g., 1x Laemmli buffer) to the beads.

    • Boil the samples at 95-100°C for 5-10 minutes to elute and denature the proteins.

    • Pellet the beads, and collect the supernatant containing the eluted proteins.

  • Analysis:

    • Analyze the eluted proteins by SDS-PAGE and Western Blotting using antibodies against VDR and putative interacting proteins (e.g., RXR, SRC-1, NCoR).

Experimental Workflow Diagram

CoIP_Workflow Start VDR-expressing cells Treatment Treat with (24S)-MC 976 or Vehicle Control Start->Treatment Lysis Cell Lysis Treatment->Lysis Preclear Pre-clear Lysate (with Protein A/G beads) Lysis->Preclear IP Immunoprecipitation (with anti-VDR Ab or IgG) Preclear->IP Capture Capture with Protein A/G beads IP->Capture Wash Wash Beads (3-5x) Capture->Wash Elute Elute Proteins Wash->Elute Analysis SDS-PAGE & Western Blot Elute->Analysis

Caption: Workflow for VDR Co-Immunoprecipitation.

Logical Relationship of VDR, Ligand, and Co-regulators

The biological outcome of VDR activation is determined by the interplay between the specific ligand bound to the VDR and the cellular context, which dictates the availability of different co-regulators. Different ligands can stabilize distinct conformations of the VDR, leading to preferential binding of certain co-activators or co-repressors.

VDR_Ligand_Coregulator VDR VDR VDR_Ligand VDR-Ligand Complex (Specific Conformation) VDR->VDR_Ligand Ligand Ligand ((24S)-MC 976) Ligand->VDR Coactivator Co-activator Recruitment VDR_Ligand->Coactivator Corepressor Co-repressor Displacement VDR_Ligand->Corepressor displaces Activation Gene Activation Coactivator->Activation Repression Gene Repression (Relief of) Corepressor->Repression

Caption: Ligand-dependent recruitment of co-regulators by VDR.

By following these application notes and protocols, researchers can effectively investigate the molecular interactions between (24S)-MC 976 and the Vitamin D Receptor, contributing to a deeper understanding of its mechanism of action and its potential for therapeutic applications.

References

Application Notes and Protocols for the HPLC Analysis of (24R)-MC 976

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(24R)-MC 976 is a synthetic analog of Vitamin D3 and a diastereomer of the active pharmaceutical ingredient Calcipotriol, which is utilized in the treatment of psoriasis.[][2] As a stereoisomer, the precise quantification and separation of this compound from Calcipotriol and other related compounds are critical for ensuring the quality, efficacy, and safety of pharmaceutical formulations. High-Performance Liquid Chromatography (HPLC) is the predominant analytical technique for this purpose, offering the necessary resolution and sensitivity for the analysis of these closely related structural isomers.[3][4][5]

This document provides detailed application notes and protocols for the reversed-phase HPLC (RP-HPLC) analysis of this compound. The methodologies outlined are based on established methods for the analysis of Calcipotriol and its impurities.

Quantitative Data Summary

The following tables summarize typical performance characteristics of a validated RP-HPLC method suitable for the analysis of this compound. These values are indicative and may vary based on the specific instrumentation and laboratory conditions.

Table 1: Chromatographic Conditions and System Suitability

ParameterTypical Value
HPLC SystemQuaternary Gradient HPLC with UV Detector
ColumnC18, 250 mm x 4.6 mm, 5 µm
Mobile PhaseMethanol: Water (80:20, v/v)
Flow Rate1.0 mL/min
Injection Volume20 µL
Column Temperature40 °C
Detection Wavelength264 nm[][3][6][7]
Retention Time (approx.)8 - 10 min
Tailing Factor≤ 1.5
Theoretical Plates≥ 2000

Table 2: Method Validation Parameters

ParameterTypical Specification
Linearity (R²)≥ 0.999
Accuracy (% Recovery)98.0% - 102.0%
Precision (% RSD)≤ 2.0%
Limit of Detection (LOD)~0.05 µg/mL
Limit of Quantification (LOQ)~0.15 µg/mL

Experimental Protocols

This section details the necessary procedures for performing the HPLC analysis of this compound.

Preparation of Solutions

a) Mobile Phase Preparation (Methanol: Water, 80:20 v/v):

  • Measure 800 mL of HPLC-grade methanol.

  • Measure 200 mL of HPLC-grade water.

  • Combine the solvents in a suitable container and mix thoroughly.

  • Degas the mobile phase using a suitable method (e.g., sonication or vacuum filtration) before use.

b) Standard Solution Preparation (e.g., 10 µg/mL):

  • Accurately weigh approximately 1 mg of this compound reference standard.

  • Dissolve the standard in a 10 mL volumetric flask using the mobile phase as the diluent.

  • From this stock solution, perform a serial dilution to achieve the desired final concentration of 10 µg/mL.

c) Sample Preparation (for a formulated product, e.g., cream or ointment):

  • Accurately weigh a portion of the sample equivalent to approximately 100 µg of the active ingredient.

  • Transfer the sample to a suitable container and add 10 mL of a suitable extraction solvent (e.g., methanol).

  • Vortex or sonicate the sample to ensure complete dissolution of the analyte.

  • Filter the resulting solution through a 0.45 µm syringe filter to remove any undissolved excipients.

  • The filtered solution is now ready for injection.

HPLC Instrumentation and Analysis
  • Set up the HPLC system according to the parameters outlined in Table 1.

  • Equilibrate the column with the mobile phase for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (mobile phase) to ensure the system is clean.

  • Inject the standard solution to determine the retention time and peak area of this compound.

  • Inject the sample solution.

  • After each injection, allow the chromatogram to run for a sufficient time to elute all components of interest.

Data Analysis
  • Identify the peak corresponding to this compound in the sample chromatogram by comparing the retention time with that of the standard.

  • Calculate the concentration of this compound in the sample using the following formula:

    Concentration (µg/mL) = (Peak Area of Sample / Peak Area of Standard) x Concentration of Standard

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the HPLC analysis of this compound.

G cluster_prep Preparation cluster_analysis Analysis cluster_results Results prep_mobile Mobile Phase Preparation hplc_setup HPLC System Setup & Equilibration prep_mobile->hplc_setup prep_std Standard Solution Preparation injection Injection of Blank, Standard, Sample prep_std->injection prep_sample Sample Preparation prep_sample->injection hplc_setup->injection data_acq Chromatographic Data Acquisition injection->data_acq peak_id Peak Identification & Integration data_acq->peak_id quant Quantification peak_id->quant report Reporting quant->report

Caption: HPLC Analysis Workflow for this compound.

Vitamin D Receptor Signaling Pathway

This compound, as a Vitamin D analog, is expected to exert its biological effects through the Vitamin D Receptor (VDR). The diagram below provides a simplified overview of the VDR signaling pathway.[8]

G MC976 This compound (Vitamin D Analog) VDR Vitamin D Receptor (VDR) MC976->VDR Binds to VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Forms heterodimer with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) in DNA VDR_RXR->VDRE Binds to Transcription Gene Transcription VDRE->Transcription Initiates Response Biological Response (e.g., Antiproliferative, Prodifferentiative) Transcription->Response Leads to

Caption: Simplified Vitamin D Receptor Signaling Pathway.

References

Troubleshooting & Optimization

Technical Support Center: Troubleshooting (24R/S)-MC 976 Activity in Cellular Assays

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers encountering a lack of cellular activity with the vitamin D analog (24R/S)-MC 976. The information is tailored for scientists and professionals in drug development.

Frequently Asked Questions (FAQs)

Q1: What is (24R/S)-MC 976 and what is its expected cellular activity?

A1: (24R/S)-MC 976 is a synthetic derivative of Vitamin D3. Like the active form of vitamin D, 1α,25-dihydroxyvitamin D3 (calcitriol), it is expected to exert its biological effects by binding to the Vitamin D Receptor (VDR). The VDR is a nuclear transcription factor that, upon ligand binding, forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, modulating their expression. Key biological activities associated with VDR activation include regulation of cell proliferation, induction of cell differentiation, and modulation of immune responses. A primary and readily measurable indicator of VDR activation is the upregulation of the CYP24A1 gene, which encodes the enzyme responsible for vitamin D catabolism.

Q2: I am not observing any effect of (24R/S)-MC 976 in my cell line. What are the potential primary causes?

A2: A lack of response to (24R/S)-MC 976 can stem from several factors, broadly categorized as:

  • Compound-related issues: Problems with the integrity, solubility, or concentration of the (24R/S)-MC 976 compound itself.

  • Cellular-level issues: The cell line used may not be responsive to vitamin D analogs due to low or absent VDR expression, or deficiencies in essential coregulatory proteins.

  • Experimental procedure issues: The experimental setup, including treatment duration, assay sensitivity, and handling procedures, may not be optimal for detecting a response.

Q3: How can I be sure that my (24R/S)-MC 976 compound is active?

A3: Before troubleshooting complex cellular experiments, it is crucial to verify the integrity of your compound. Ensure it has been stored correctly, typically lyophilized at -20°C and protected from light.[1] Once reconstituted in a suitable solvent (e.g., ethanol or DMSO), it should be stored at -20°C for short-term use (up to one month) and aliquoted to avoid repeated freeze-thaw cycles.[1] If there are persistent doubts, consider sourcing a fresh batch of the compound or using a well-characterized vitamin D analog, such as calcitriol, as a positive control in your experiments.

Q4: Does the choice of cell line matter?

A4: Absolutely. The responsiveness of a cell line to vitamin D analogs is highly dependent on its expression of the Vitamin D Receptor (VDR). Not all cell lines express VDR, and the expression level can vary significantly between different cell types. It is essential to use a cell line known to be responsive to vitamin D or to verify VDR expression in your chosen cell line via qPCR or Western blotting. The activity of vitamin D analogs can be cell-line dependent.[2]

Q5: What is a good positive control to use in my experiments?

A5: The biologically active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol), is the ideal positive control. It is a potent VDR agonist and its effects are well-documented in a wide range of cell lines. Including a dose-response of calcitriol in your experiments will help to validate that your experimental system is capable of responding to a VDR agonist.

Troubleshooting Guide

Problem 1: No induction of VDR target genes (e.g., CYP24A1) after treatment with (24R/S)-MC 976.

This is often the first and most direct indicator of a lack of VDR activation.

start No CYP24A1 Induction check_positive_control Run Calcitriol Positive Control start->check_positive_control control_works Calcitriol Induces CYP24A1? check_positive_control->control_works compound_issue Potential Issue with (24R/S)-MC 976 Compound control_works->compound_issue Yes system_issue Potential Issue with Experimental System control_works->system_issue No verify_compound Verify Compound Storage & Handling Test Fresh Aliquot or New Batch compound_issue->verify_compound check_vdr Confirm VDR Expression (qPCR/Western Blot) system_issue->check_vdr vdr_present VDR Expressed? check_vdr->vdr_present no_vdr Cell Line Not Suitable Select a VDR-positive Cell Line vdr_present->no_vdr No optimize_exp Optimize Experimental Conditions (Dose, Time, Solubility) vdr_present->optimize_exp Yes check_solubility Assess Compound Solubility in Media optimize_exp->check_solubility optimize_delivery Improve Delivery (e.g., use of serum-free media during initial treatment) check_solubility->optimize_delivery start No Change in Cell Proliferation check_gene_induction Confirm Target Gene Induction (CYP24A1) start->check_gene_induction gene_induction_ok Is CYP24A1 Induced? check_gene_induction->gene_induction_ok no_induction Return to Troubleshooting Problem 1 gene_induction_ok->no_induction No induction_present VDR Pathway is Active gene_induction_ok->induction_present Yes optimize_assay Optimize Proliferation Assay Conditions induction_present->optimize_assay assay_params Increase Treatment Duration (e.g., up to 5-7 days) Ensure Cell Density is Not Too High optimize_assay->assay_params check_sensitivity Use a More Sensitive Assay (e.g., [3H]-thymidine incorporation vs. colorimetric assays) assay_params->check_sensitivity cell_type_specificity Consider Cell-Type Specific Responses check_sensitivity->cell_type_specificity differentiation_marker Assess Differentiation Markers (e.g., CD11b/CD14 for myeloid cells) cell_type_specificity->differentiation_marker cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VDR_cyto VDR VDR_nuc VDR VDR_cyto->VDR_nuc Translocation RXR_cyto RXR RXR_nuc RXR RXR_cyto->RXR_nuc Translocation VDRE VDRE VDR_nuc->VDRE Heterodimerizes with RXR & Binds to VDRE TargetGene Target Gene (e.g., CYP24A1) VDRE->TargetGene Regulates Transcription mRNA mRNA TargetGene->mRNA Transcription Protein Protein mRNA->Protein Translation BiologicalResponse Biological Response (↓Proliferation, ↑Differentiation) Protein->BiologicalResponse Leads to MC976 (24R/S)-MC 976 MC976->VDR_cyto Binds

References

Technical Support Center: Optimizing (24R)-MC 976 Concentration for VDR Activation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the concentration of (24R)-MC 976 for Vitamin D Receptor (VDR) activation in experimental settings.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its mechanism of action?

A1: this compound, also known as Seocalcitol, is a synthetic analog of Vitamin D3. It functions as an agonist for the Vitamin D Receptor (VDR), a ligand-activated transcription factor. Upon binding to this compound, the VDR undergoes a conformational change, leading to the formation of a heterodimer with the Retinoid X Receptor (RXR).[1][2][3] This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes.[4][5] This binding initiates the recruitment of co-activator proteins, leading to the transcription of VDR-responsive genes that regulate various physiological processes, including calcium homeostasis, cell proliferation, and differentiation. Some Vitamin D analogs exhibit a dual mechanism of action, also inhibiting the enzyme CYP24A1, which is responsible for the catabolism of active Vitamin D metabolites.[6][7][8] While this has been observed for similar compounds, the specific CYP24A1 inhibitory activity and potency of this compound should be experimentally confirmed.

Q2: What is the optimal concentration of this compound for VDR activation?

A2: The optimal concentration of this compound can vary depending on the cell type, experimental conditions, and the specific endpoint being measured. It is crucial to perform a dose-response experiment to determine the optimal concentration for your specific assay. Generally, for VDR agonists, a concentration range of 0.1 nM to 1000 nM is a good starting point for initial experiments. The potency of a VDR agonist is often expressed as its half-maximal effective concentration (EC50), which should be determined empirically.

Q3: How should I prepare and store this compound?

A3: this compound is a lipophilic compound. For in vitro experiments, it is recommended to prepare a high-concentration stock solution in an organic solvent such as dimethyl sulfoxide (DMSO) or ethanol. To avoid solvent-induced cytotoxicity, the final concentration of the organic solvent in the cell culture medium should be kept to a minimum, typically ≤ 0.1% (v/v). Store the stock solution at -20°C or -80°C, protected from light and moisture. It is advisable to aliquot the stock solution to avoid repeated freeze-thaw cycles.

Q4: Which cell lines are suitable for studying VDR activation by this compound?

A4: A variety of cell lines can be used, depending on the research question. For reporter gene assays, Human Embryonic Kidney (HEK293) or Human Hepatocellular Carcinoma (HepG2) cells are commonly used due to their high transfection efficiency and relatively low endogenous VDR expression. For studying the physiological effects of VDR activation, cell lines relevant to the disease model, such as prostate cancer cells (e.g., PC3, LNCaP), colon cancer cells (e.g., Caco-2), or immune cells, can be utilized. It is important to confirm VDR expression in your chosen cell line.

VDR Signaling Pathway

The canonical VDR signaling pathway is initiated by the binding of a VDR agonist like this compound.

VDR_Signaling_Pathway cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC976 This compound VDR_cyto VDR MC976->VDR_cyto Binds VDR_RXR_cyto VDR-RXR Heterodimer VDR_cyto->VDR_RXR_cyto RXR_cyto RXR RXR_cyto->VDR_RXR_cyto VDR_RXR_nucleus VDR-RXR Heterodimer VDR_RXR_cyto->VDR_RXR_nucleus Translocation VDRE VDRE VDR_RXR_nucleus->VDRE Binds Coactivators Co-activators VDRE->Coactivators Recruits Transcription Gene Transcription Coactivators->Transcription TargetGenes Target Genes (e.g., CYP24A1, CAMP) Transcription->TargetGenes

VDR signaling pathway activated by this compound.

Troubleshooting Guides

Luciferase Reporter Assay for VDR Activation

Issue 1: Low or No Luciferase Signal

Possible Cause Suggested Solution
Low Transfection Efficiency Optimize the DNA-to-transfection reagent ratio. Use a positive control for transfection (e.g., a plasmid expressing a fluorescent protein). Ensure cells are at the optimal confluency for transfection.
Inactive this compound Prepare fresh dilutions of this compound from a properly stored stock. Test a known VDR agonist (e.g., calcitriol) as a positive control.
Suboptimal this compound Concentration Perform a dose-response curve with a wider concentration range (e.g., 0.01 nM to 10 µM).
Cell Line Issues Confirm VDR and RXR expression in the cell line using qPCR or Western blot. Use a different cell line known to be responsive to VDR agonists.
Assay Reagent Problems Ensure luciferase assay reagents are not expired and have been stored correctly. Prepare fresh assay buffer.

Issue 2: High Variability Between Replicates

Possible Cause Suggested Solution
Inconsistent Cell Seeding Ensure a homogenous single-cell suspension before seeding. Use a calibrated multichannel pipette for cell plating. Avoid using the outer wells of the plate, which are prone to evaporation.
Pipetting Errors Use calibrated pipettes. Prepare a master mix of transfection reagents and treatment solutions to add to replicate wells.
Inconsistent Transfection Efficiency Co-transfect with a control reporter plasmid (e.g., Renilla luciferase) to normalize the firefly luciferase data for transfection efficiency.[9][10][11]
Edge Effects in Microplates Fill the outer wells of the plate with sterile PBS or media and do not use them for experimental samples.
Quantitative PCR (qPCR) for VDR Target Gene Expression

Issue 1: No or Low Amplification of Target Genes

Possible Cause Suggested Solution
Poor RNA Quality/Quantity Use a standardized RNA extraction method and assess RNA integrity (e.g., using a Bioanalyzer). Use a sufficient amount of high-quality RNA for cDNA synthesis.
Inefficient cDNA Synthesis Use a high-quality reverse transcriptase and optimize the reaction conditions. Include a no-reverse transcriptase control to check for genomic DNA contamination.
Poor Primer/Probe Design Design primers that span an exon-exon junction to avoid amplification of genomic DNA. Validate primer efficiency by running a standard curve. Use a validated primer set if available.
Suboptimal qPCR Conditions Optimize the annealing temperature and cycling conditions for your specific primers and target.
Co-immunoprecipitation (Co-IP) for VDR-RXR Interaction

Issue 1: High Background or Non-specific Bands

Possible Cause Suggested Solution
Non-specific Antibody Binding Use a high-quality, validated antibody specific for your protein of interest. Include an isotype control to assess non-specific binding of the antibody.[12][13]
Non-specific Binding to Beads Pre-clear the cell lysate by incubating it with beads before adding the primary antibody. Block the beads with BSA or normal serum before use.[14][15]
Insufficient Washing Increase the number and duration of wash steps. Optimize the stringency of the wash buffer by adjusting salt and detergent concentrations.[14][16]
High Protein Concentration in Lysate Reduce the amount of total protein used for the Co-IP.

Issue 2: No or Weak Interaction Detected

Possible Cause Suggested Solution
Weak or Transient Interaction Perform in situ cross-linking before cell lysis to stabilize the protein complex.
Harsh Lysis Buffer Use a milder lysis buffer that does not disrupt protein-protein interactions (e.g., avoid high concentrations of ionic detergents).[12]
Low Expression of Bait or Prey Protein Confirm the expression of both VDR and RXR in your cell lysate by Western blot. Overexpress one or both proteins if endogenous levels are too low.
Antibody Blocking the Interaction Site Use an antibody that recognizes an epitope on the bait protein that is not involved in the interaction with the prey protein.

Experimental Protocols

Protocol 1: VDR Activation Luciferase Reporter Assay

This protocol is designed to determine the EC50 of this compound for VDR activation.

Materials:

  • HEK293 cells

  • VDR expression plasmid

  • VDRE-luciferase reporter plasmid (containing firefly luciferase)

  • Control plasmid (e.g., pRL-TK expressing Renilla luciferase)

  • Transfection reagent

  • This compound

  • Calcitriol (positive control)

  • DMSO (vehicle)

  • Dual-luciferase reporter assay system

  • White, clear-bottom 96-well plates

Workflow Diagram:

Luciferase_Assay_Workflow A Day 1: Seed HEK293 cells in a 96-well plate B Day 2: Co-transfect cells with VDR, VDRE-luc, and Renilla plasmids A->B C Day 3: Treat cells with serial dilutions of this compound or controls B->C D Day 4: Lyse cells and measure Firefly and Renilla luciferase activity C->D E Data Analysis: Normalize Firefly to Renilla, plot dose-response curve, and calculate EC50 D->E

Workflow for the VDR activation luciferase reporter assay.

Procedure:

  • Day 1: Cell Seeding

    • Seed HEK293 cells in a white, clear-bottom 96-well plate at a density that will result in 70-80% confluency on the day of transfection.

  • Day 2: Transfection

    • Prepare transfection complexes containing the VDR expression plasmid, VDRE-luciferase reporter plasmid, and the Renilla luciferase control plasmid according to the manufacturer's protocol for your transfection reagent.

    • Add the transfection complexes to the cells and incubate for 4-6 hours.

    • Replace the transfection medium with fresh complete medium and incubate overnight.

  • Day 3: Compound Treatment

    • Prepare a high-concentration stock solution of this compound and calcitriol in DMSO.

    • Perform serial dilutions of the compounds in serum-free medium to achieve the desired final concentrations (e.g., 0.01 nM to 1000 nM). Include a vehicle control (DMSO only).

    • Remove the medium from the cells and add the medium containing the different concentrations of the compounds.

    • Incubate for 18-24 hours.

  • Day 4: Luciferase Assay

    • Equilibrate the plate and luciferase assay reagents to room temperature.

    • Lyse the cells according to the dual-luciferase assay kit protocol.

    • Measure firefly luciferase activity, followed by Renilla luciferase activity in a luminometer.

Data Analysis:

  • For each well, calculate the ratio of firefly luciferase activity to Renilla luciferase activity to normalize for transfection efficiency.

  • Plot the normalized luciferase activity against the log of the this compound concentration.

  • Use a non-linear regression analysis (e.g., sigmoidal dose-response) to determine the EC50 value.

Parameter Typical Value/Range
Cell Line HEK293
This compound Concentration Range 0.01 nM - 1000 nM
Incubation Time 18 - 24 hours
Positive Control Calcitriol (100 nM)
Vehicle Control DMSO (≤ 0.1%)
Protocol 2: qPCR for VDR Target Gene Expression

This protocol measures the induction of VDR target genes, such as CYP24A1 and CAMP, in response to this compound treatment.

Materials:

  • Cells responsive to VDR activation (e.g., Caco-2, PC3)

  • This compound

  • RNA extraction kit

  • cDNA synthesis kit

  • qPCR master mix (e.g., SYBR Green or probe-based)

  • Validated primers for CYP24A1, CAMP, and a housekeeping gene (e.g., GAPDH, ACTB)

Procedure:

  • Cell Treatment:

    • Plate cells and allow them to attach overnight.

    • Treat cells with the determined optimal concentration of this compound, a vehicle control, and a positive control for a specified time (e.g., 6, 12, or 24 hours).

  • RNA Extraction and cDNA Synthesis:

    • Harvest the cells and extract total RNA using a commercial kit.

    • Synthesize cDNA from the extracted RNA.

  • qPCR:

    • Set up qPCR reactions with primers for the target genes and a housekeeping gene.

    • Run the qPCR program on a real-time PCR instrument.

Data Analysis:

  • Determine the cycle threshold (Ct) values for each gene.

  • Normalize the Ct values of the target genes to the Ct value of the housekeeping gene (ΔCt).

  • Calculate the fold change in gene expression relative to the vehicle-treated control using the 2-ΔΔCt method.

Parameter Typical Condition
Target Genes CYP24A1, CAMP
Housekeeping Gene GAPDH, ACTB
Treatment Time 6 - 24 hours
Protocol 3: Co-immunoprecipitation (Co-IP) for VDR-RXR Interaction

This protocol is to confirm the interaction between VDR and RXR in the presence of this compound.

Materials:

  • Cells expressing VDR and RXR

  • This compound

  • Co-IP lysis buffer

  • Antibody against VDR (for immunoprecipitation)

  • Antibody against RXR (for Western blot detection)

  • Protein A/G beads

  • Isotype control IgG

Procedure:

  • Cell Treatment and Lysis:

    • Treat cells with this compound or vehicle control.

    • Lyse the cells in a non-denaturing Co-IP lysis buffer containing protease and phosphatase inhibitors.

  • Immunoprecipitation:

    • Pre-clear the lysate with protein A/G beads.

    • Incubate the pre-cleared lysate with the anti-VDR antibody or an isotype control IgG overnight at 4°C.

    • Add protein A/G beads to capture the antibody-protein complexes.

    • Wash the beads extensively with Co-IP lysis buffer.

  • Elution and Western Blotting:

    • Elute the protein complexes from the beads.

    • Separate the eluted proteins by SDS-PAGE and transfer to a PVDF membrane.

    • Probe the membrane with an anti-RXR antibody to detect the co-immunoprecipitated RXR.

Data Analysis:

  • A band corresponding to the molecular weight of RXR in the lane with the VDR immunoprecipitation from this compound-treated cells, but not in the isotype control lane, indicates an interaction.

Parameter Typical Condition
IP Antibody Anti-VDR
WB Antibody Anti-RXR
Control Isotype IgG
Protocol 4: CYP24A1 Inhibition Assay (IC50 Determination)

This protocol is to determine the half-maximal inhibitory concentration (IC50) of this compound on CYP24A1 activity. This can be performed using human liver microsomes or a cell-based system.

Materials:

  • Human liver microsomes or a cell line overexpressing CYP24A1

  • A known CYP24A1 substrate (e.g., 1,25-dihydroxyvitamin D3)

  • This compound

  • A known CYP24A1 inhibitor (e.g., ketoconazole) as a positive control

  • NADPH regenerating system (for microsomes)

  • LC-MS/MS for metabolite quantification

Procedure:

  • Incubation:

    • Pre-incubate the microsomes or cells with various concentrations of this compound or ketoconazole.

    • Initiate the enzymatic reaction by adding the CYP24A1 substrate and NADPH (for microsomes).

    • Incubate for a specific time under linear reaction conditions.

  • Reaction Termination and Sample Preparation:

    • Stop the reaction (e.g., by adding a cold organic solvent).

    • Process the samples for analysis (e.g., protein precipitation, centrifugation).

  • Metabolite Quantification:

    • Quantify the formation of the substrate's metabolite using a validated LC-MS/MS method.

Data Analysis:

  • Calculate the percent inhibition of substrate metabolism at each concentration of this compound.

  • Plot the percent inhibition against the log of the this compound concentration.

  • Use a non-linear regression analysis to determine the IC50 value.

Parameter Typical Condition
Enzyme Source Human Liver Microsomes
Substrate 1,25-dihydroxyvitamin D3
This compound Concentration Range 0.01 µM - 100 µM
Positive Control Ketoconazole

References

(24R)-MC 976 solubility issues and solutions

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Information on the solubility and specific signaling pathways of (24R)-MC 976 is limited in publicly available literature. The following guidance is based on the known properties of calcitriol and other Vitamin D3 analogs. Researchers should use this information as a starting point and perform their own optimization experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its general properties?

This compound is a synthetic analog of Vitamin D3. Like other Vitamin D3 derivatives, it is a lipophilic molecule, which means it is poorly soluble in aqueous solutions but soluble in organic solvents. It is also known to be sensitive to light and air, requiring careful handling and storage to maintain its potency.

Q2: I am having trouble dissolving this compound. What are the recommended solvents?

For initial stock solutions, it is recommended to use organic solvents. Based on data for similar Vitamin D3 analogs, the following solvents are likely to be effective:

  • Ethanol (EtOH)

  • Dimethyl sulfoxide (DMSO)

  • Methanol

  • Propan-1-ol

  • Ethyl acetate

For cell culture experiments, ethanol is a commonly used solvent as it is relatively less toxic to cells at low final concentrations (typically <0.1% v/v).[1][2]

Q3: My this compound precipitated when I added it to my aqueous buffer/cell culture medium. What can I do?

This is a common issue due to the hydrophobic nature of Vitamin D3 analogs. Here are some troubleshooting steps:

  • Ensure the final solvent concentration is low: When diluting your stock solution into an aqueous medium, ensure the final concentration of the organic solvent is minimal (ideally below 0.1%) to prevent precipitation.

  • Use a carrier protein: For cell culture, the presence of serum in the medium, which contains albumin, can help to keep the compound in solution by binding to it.[1] For serum-free media, adding bovine serum albumin (BSA) can serve the same purpose.[1]

  • Sonication: Gentle sonication can help to disperse the compound and aid in dissolution.

  • Vortexing: Vigorous vortexing immediately after adding the compound to the aqueous solution can also help.

  • Consider solubility enhancers: For in vitro assays, cyclodextrins or other solubilizing agents might be necessary.

Q4: How should I store my this compound stock solution?

To maintain the stability and activity of this compound:

  • Store stock solutions at -20°C or -80°C.

  • Protect from light by using amber vials or wrapping tubes in aluminum foil.[1]

  • Aliquot the stock solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.

  • Consider purging the headspace of the vial with an inert gas like argon or nitrogen before sealing to minimize oxidation.

Troubleshooting Guide

IssuePossible CauseRecommended Solution
This compound powder will not dissolve in the chosen organic solvent. Insufficient solvent volume or incorrect solvent choice.Increase the volume of the solvent gradually. If solubility is still poor, try a different recommended organic solvent (see solubility table below). Gentle warming (to no more than 37°C) and sonication may also help.
Precipitate forms immediately upon addition to aqueous media. The compound's low aqueous solubility is exceeded.Prepare a more dilute stock solution to lower the final concentration of the organic solvent. Add the stock solution dropwise to the aqueous medium while vortexing. Ensure the presence of a carrier protein like serum or BSA in the medium.
Loss of biological activity over time. Degradation due to light exposure, oxidation, or repeated freeze-thaw cycles.Prepare fresh stock solutions regularly. Store aliquots protected from light at low temperatures. Avoid keeping the stock solution at room temperature for extended periods.
Inconsistent experimental results. Incomplete dissolution or degradation of the compound.Always ensure the compound is fully dissolved before use. Visually inspect for any precipitate. Prepare fresh dilutions for each experiment from a properly stored stock aliquot.

Quantitative Data on Vitamin D3 Analog Solubility

The following table summarizes the solubility of Vitamin D3, which is expected to have similar properties to this compound.

SolventSolubilityReference
WaterPractically insoluble[3][4]
EthanolVery soluble[3][4]
DMSOSparingly soluble[3][4]
MethanolSoluble[5]
Propan-1-olVery soluble[5]
Ethyl AcetateVery soluble[3][4]

Experimental Protocols

Protocol 1: Preparation of a 10 mM Stock Solution of this compound in Ethanol
  • Materials: this compound powder, 200-proof ethanol, sterile amber microcentrifuge tubes.

  • Procedure:

    • Weigh out the required amount of this compound powder in a sterile microcentrifuge tube.

    • Add the appropriate volume of 200-proof ethanol to achieve a 10 mM concentration.

    • Vortex the solution vigorously for 1-2 minutes until the powder is completely dissolved. Gentle warming to 37°C can be used if necessary.

    • Visually inspect the solution to ensure there are no visible particles.

    • Aliquot the stock solution into single-use amber tubes.

    • Store the aliquots at -20°C or -80°C, protected from light.

Protocol 2: Dilution of this compound for Cell Culture Experiments
  • Materials: 10 mM stock solution of this compound in ethanol, pre-warmed cell culture medium (with serum or BSA).

  • Procedure:

    • Thaw a single-use aliquot of the 10 mM stock solution.

    • Perform serial dilutions in sterile ethanol or your cell culture medium to achieve an intermediate concentration.

    • For the final dilution into the cell culture medium, ensure the final ethanol concentration does not exceed 0.1% (v/v) to avoid solvent toxicity. For example, to achieve a final concentration of 100 nM, you can add 1 µL of a 100 µM intermediate solution to 1 mL of cell culture medium.

    • Add the final dilution dropwise to the culture medium while gently swirling the plate or flask.

    • Include a vehicle control in your experiment (cell culture medium with the same final concentration of ethanol).

Signaling Pathways and Mechanisms of Action

This compound, as a Vitamin D3 analog, is expected to exert its biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor.[6] The activation of VDR can lead to both genomic and non-genomic responses.

Genomic Signaling Pathway

The classical genomic pathway involves the direct regulation of gene expression.

genomic_pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VDR VDR VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR RXR RXR->VDR_RXR VDRE VDRE (Vitamin D Response Element) VDR_RXR->VDRE Binds to Gene Target Gene VDRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Effect Biological Effect Protein->Effect Leads to MC976 This compound MC976->VDR Binds & Activates

Caption: Genomic signaling pathway of this compound via the Vitamin D Receptor.

Non-Genomic Signaling Pathway

Vitamin D analogs can also trigger rapid cellular responses that do not require gene transcription. These are known as non-genomic pathways and often involve the activation of intracellular signaling cascades.

non_genomic_pathway cluster_cell Target Cell cluster_membrane Plasma Membrane cluster_cytoplasm Cytoplasm Membrane_VDR Membrane VDR PLC PLC Membrane_VDR->PLC Activates MAPK MAPK Cascade Membrane_VDR->MAPK Activates PKC PKC PLC->PKC Activates Ca_release Ca²⁺ Release PLC->Ca_release Stimulates Response Rapid Cellular Response PKC->Response Leads to Ca_release->Response Contributes to MAPK->Response Leads to MC976 This compound MC976->Membrane_VDR Binds to

Caption: Non-genomic signaling pathways initiated by this compound.

Experimental Workflow

The following diagram illustrates a general workflow for studying the effects of this compound in a cell-based assay.

experimental_workflow start Start prep_stock Prepare this compound Stock Solution start->prep_stock cell_culture Culture Target Cells start->cell_culture treatment Treat Cells with this compound and Vehicle Control prep_stock->treatment cell_culture->treatment incubation Incubate for a Defined Period treatment->incubation assay Perform Biological Assay (e.g., Proliferation, Gene Expression) incubation->assay data_analysis Data Analysis assay->data_analysis conclusion Conclusion data_analysis->conclusion

Caption: General experimental workflow for cell-based assays with this compound.

References

Preventing degradation of (24R)-MC 976 in solution

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides guidance for researchers, scientists, and drug development professionals on preventing the degradation of (24R)-MC 976 in solution. The following information is based on best practices for handling Vitamin D analogs.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can cause the degradation of this compound in solution?

Based on studies of Vitamin D3 and its analogs, the primary factors contributing to degradation in solution include exposure to light, oxygen, high temperatures, acidic or alkaline pH, and the presence of metal ions.[1][2][3][4] Strong oxidizing and reducing agents should also be avoided.[5]

Q2: What are the recommended storage conditions for this compound solutions?

For long-term storage, it is recommended to store this compound solutions at -20°C. For short-term storage, 2-8°C is acceptable.[5] To prevent potency loss, solutions stored at -20°C should ideally be used within one month.[6] It is also advisable to aliquot the solution into smaller, single-use volumes to avoid repeated freeze-thaw cycles.[6]

Q3: How does pH affect the stability of this compound in aqueous solutions?

While specific data for this compound is unavailable, studies on Vitamin D3 show that it is highly susceptible to degradation in acidic conditions, particularly below pH 5.[1][3] Although degradation is slower in alkaline conditions, it still occurs.[1] Therefore, maintaining a neutral pH is crucial for the stability of solutions containing Vitamin D analogs.

Q4: What is the impact of light and oxygen on the stability of this compound?

Vitamin D3 and its analogs are known to be sensitive to light and oxygen, which can lead to rapid decomposition.[1][4] It is crucial to protect solutions from light by using amber vials or by wrapping containers in foil. To minimize oxidation, solutions can be purged with an inert gas like nitrogen or argon.

Q5: Can I do anything to improve the stability of this compound in my experimental solutions?

Yes. For aqueous solutions, the addition of antioxidants and chelating agents can significantly improve stability. Studies on Vitamin D3 have shown that ethylenediaminetetraacetic acid (EDTA), ascorbic acid, and citric acid can effectively stabilize solutions, with EDTA showing the most significant effect.[2][3][7] These agents help to chelate metal ions and reduce oxidative stress, which are key drivers of degradation.

Troubleshooting Guide

Issue Potential Cause Troubleshooting Steps
Loss of biological activity in experiments Degradation of this compound in the stock or working solution.1. Prepare fresh solutions from lyophilized powder. 2. Review solution preparation and storage procedures. Ensure protection from light and storage at the correct temperature. 3. Aliquot stock solutions to minimize freeze-thaw cycles.[6] 4. Consider adding stabilizers like EDTA or ascorbic acid to aqueous buffers.[2][3]
Inconsistent experimental results Inconsistent concentration of active this compound due to ongoing degradation.1. Use freshly prepared solutions for each experiment. 2. Ensure the solvent used is free of contaminants, especially metal ions. 3. Check the pH of your aqueous solutions and adjust to neutral if necessary. 4. Minimize the exposure of the solution to ambient light and temperature during experimental procedures.
Visible changes in the solution (e.g., color change, precipitation) Significant degradation or precipitation of this compound.1. Discard the solution immediately. 2. Re-evaluate the solvent choice and concentration. The solubility of this compound may be limited in certain aqueous buffers. 3. Ensure the storage container is clean and inert.

Experimental Protocols

Protocol: Preparation and Storage of this compound Stock Solution
  • Reconstitution: Allow the lyophilized this compound powder to equilibrate to room temperature before opening the vial. Reconstitute the powder in a suitable organic solvent such as ethanol or DMSO to a desired stock concentration (e.g., 1 mM). Ensure the powder is fully dissolved by gentle vortexing.

  • Aliquoting: Dispense the stock solution into small-volume, single-use amber vials to protect from light and to avoid repeated freeze-thaw cycles.

  • Inert Gas Purge: Before sealing the vials, gently purge the headspace with an inert gas (e.g., nitrogen or argon) to displace oxygen.

  • Storage: Store the aliquots at -20°C for long-term storage (up to one month) or at 2-8°C for short-term use (a few days).[5][6]

Protocol: Stability Assessment of this compound in an Aqueous Buffer
  • Solution Preparation: Prepare a working solution of this compound in the desired aqueous buffer. If stability is a concern, consider preparing parallel solutions with and without stabilizers (e.g., 0.1% EDTA, 0.1% ascorbic acid).

  • Incubation Conditions: Aliquot the solutions into separate vials for each time point and condition to be tested (e.g., different temperatures, light exposure vs. dark).

  • Time Points: Collect samples at predetermined time intervals (e.g., 0, 2, 4, 8, 24, 48 hours).

  • Analysis: Analyze the concentration of the parent this compound compound at each time point using a stability-indicating HPLC-UV method.

  • Data Evaluation: Calculate the degradation rate under each condition. The degradation of Vitamin D3 often follows first-order kinetics.[2][3]

Visualizations

cluster_factors Degradation Factors cluster_compound cluster_degradation Light Light Exposure MC976 This compound in Solution Light->MC976 Oxygen Oxygen Oxygen->MC976 Temperature High Temperature Temperature->MC976 pH Acidic/Alkaline pH pH->MC976 MetalIons Metal Ions MetalIons->MC976 OxidizingAgents Oxidizing/Reducing Agents OxidizingAgents->MC976 DegradedProduct Degraded Product (Loss of Activity) MC976->DegradedProduct Degradation

Caption: Factors leading to the degradation of this compound in solution.

cluster_workflow Stability Testing Workflow Prep Prepare this compound Solution in Test Buffer Conditions Expose to Stress Conditions (e.g., Light, Temp, pH) Prep->Conditions Sampling Collect Samples at Defined Time Points Conditions->Sampling Analysis Analyze by HPLC-UV Sampling->Analysis Data Calculate Degradation Rate Analysis->Data

Caption: Experimental workflow for assessing the stability of this compound.

cluster_pathway Vitamin D Receptor Signaling Pathway MC976 This compound VDR Vitamin D Receptor (VDR) MC976->VDR Complex VDR/RXR/MC 976 Complex VDR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex VDRE Vitamin D Response Element (VDRE) on DNA Complex->VDRE Transcription Modulation of Gene Transcription VDRE->Transcription Response Biological Response (e.g., Antiproliferative Effects) Transcription->Response

Caption: Simplified signaling pathway for Vitamin D analogs like this compound.

References

Technical Support Center: (24R)-MC 976 Cytotoxicity Assessment

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for the cytotoxicity assessment of (24R)-MC 976 and other vitamin D analogs. This guide is designed for researchers, scientists, and drug development professionals to provide troubleshooting assistance and frequently asked questions (FAQs) related to in vitro cytotoxicity experiments.

Disclaimer: Publicly available data on the specific cytotoxic profile (e.g., IC50 values) of this compound is limited. The quantitative data and experimental protocols provided in this guide are based on well-studied, analogous vitamin D compounds and established cytotoxicity assay methodologies. These should serve as a reference and a starting point for your experimental design.

Frequently Asked Questions (FAQs)

Q1: What is the expected cytotoxic mechanism of this compound?

As a vitamin D analog, this compound is expected to exert its effects primarily through the Vitamin D Receptor (VDR).[1][2] The binding of vitamin D analogs to the VDR leads to a cascade of genomic events that can result in the inhibition of cell proliferation, induction of cell cycle arrest, and apoptosis in cancer cells.[3][4]

Q2: Which cell lines are likely to be sensitive to this compound?

Cell lines expressing the Vitamin D Receptor (VDR) are the most likely candidates for sensitivity to this compound. The cytotoxic and antiproliferative effects of vitamin D analogs have been observed in a variety of cancer cell lines, including but not limited to:

  • Breast cancer (e.g., MCF-7, T47D)[5]

  • Lung carcinoma (e.g., A549)[5]

  • Colon cancer (e.g., SW707)[5]

  • Melanoma (e.g., A375, WM98)[6]

  • Leukemia (e.g., CCRF, HL-60, WEHI-3)[5][7]

It is crucial to determine the VDR expression status of your target cell line before initiating cytotoxicity studies.

Q3: What are the standard in vitro assays to assess the cytotoxicity of vitamin D analogs?

Commonly used colorimetric and luminescence-based assays to evaluate cell viability and cytotoxicity include:

  • MTT Assay: Measures the metabolic activity of cells by the reduction of a yellow tetrazolium salt (MTT) to purple formazan crystals by mitochondrial dehydrogenases in viable cells.[8][9]

  • SRB (Sulforhodamine B) Assay: A colorimetric assay that binds to basic amino acids of cellular proteins, providing a measure of total protein mass, which is proportional to the number of viable cells.[7]

  • LDH (Lactate Dehydrogenase) Release Assay: Measures the amount of LDH released from damaged cells into the culture medium, which is an indicator of compromised cell membrane integrity and cytotoxicity.[10]

  • ATP-based Assays: These assays quantify the amount of ATP present, which is a marker of metabolically active, viable cells.

Q4: How should I prepare this compound for in vitro experiments?

According to the Material Safety Data Sheet (MSDS) for this compound, it should be stored at -20°C for long-term storage and 2-8°C for short-term. For experiments, it is typically dissolved in a suitable solvent like DMSO to create a stock solution, which is then further diluted in culture medium to the desired final concentrations. It is critical to keep the final DMSO concentration in the culture medium low (typically below 0.5%) to avoid solvent-induced cytotoxicity.

Troubleshooting Guide

Issue Potential Cause Recommended Solution
High variability between replicate wells Inconsistent cell seeding, pipetting errors, or edge effects in the microplate.Ensure a homogenous single-cell suspension before seeding. Use a multichannel pipette for consistency. Avoid using the outer wells of the plate, or fill them with sterile medium or PBS to minimize evaporation.
Low absorbance/fluorescence signal in control wells Insufficient number of viable cells, incorrect wavelength settings, or expired reagents.Optimize cell seeding density to ensure a robust signal within the linear range of the assay. Verify the correct filter settings on the plate reader. Use fresh, properly stored reagents.[11]
High background signal Contamination of the culture, interference from the test compound, or cellular debris.Regularly check cultures for contamination. Include a "compound only" control (without cells) to assess for direct interference with the assay reagents. Wash cells gently before adding assay reagents to remove debris.
Unexpectedly low cytotoxicity Cell line resistance (low VDR expression), compound degradation, or suboptimal incubation time.Confirm VDR expression in your cell line. Prepare fresh dilutions of the compound for each experiment. Perform a time-course experiment to determine the optimal treatment duration.
Precipitation of the compound in the culture medium Poor solubility of the vitamin D analog at the tested concentrations.Visually inspect the wells for any precipitate. If observed, consider using a lower concentration range or a different solubilizing agent (while maintaining a low final solvent concentration).

Quantitative Data Summary (for analogous Vitamin D compounds)

The following table summarizes the reported IC50 values for various vitamin D analogs in different cancer cell lines. This data is provided as a reference to guide concentration selection for experiments with this compound.

Vitamin D Analog Cell Line Assay IC50 (nM)
1,25-(OH)2D3TDECSCC (Tumor-Derived Endothelial Cells)Crystal Violet2.6
1,25-(OH)2D3TDECRIF (Tumor-Derived Endothelial Cells)Crystal Violet10.9
EB1089TDECSCC (Tumor-Derived Endothelial Cells)Crystal Violet0.44
7553TDECSCC (Tumor-Derived Endothelial Cells)Crystal Violet0.39
6760TDECSCC (Tumor-Derived Endothelial Cells)Crystal Violet2.7

Data extracted from a study on the antiproliferative effects of 1α,25-dihydroxyvitamin D3 and vitamin D analogs on tumor-derived endothelial cells.[12]

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the general steps for assessing cell viability using the MTT assay.

Materials:

  • This compound or other vitamin D analog

  • Target cancer cell line

  • Complete culture medium

  • 96-well flat-bottom plates

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 20% SDS in 50% DMF)

  • Multichannel pipette

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Harvest and count cells that are in the logarithmic growth phase.

    • Seed cells in a 96-well plate at a pre-determined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete culture medium.

    • Incubate the plate at 37°C in a humidified 5% CO2 incubator for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of this compound in culture medium from a concentrated stock solution.

    • Remove the old medium from the wells and add 100 µL of the medium containing the different concentrations of the compound. Include vehicle-only controls.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the treatment period, add 10 µL of MTT solution (5 mg/mL) to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium containing MTT.

    • Add 100 µL of solubilization buffer (e.g., DMSO) to each well to dissolve the formazan crystals.

    • Mix gently by pipetting or shaking the plate for 15 minutes on an orbital shaker.

  • Absorbance Measurement:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to subtract background absorbance.

  • Data Analysis:

    • Calculate the percentage of cell viability for each concentration compared to the vehicle-treated control cells.

    • Plot the percentage of cell viability against the compound concentration to determine the IC50 value (the concentration at which 50% of cell growth is inhibited).

Visualizations

Signaling Pathway of Vitamin D Analogs

G cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VDA This compound / Vitamin D Analog VDR_RXR_inactive VDR-RXR Complex (inactive) VDA->VDR_RXR_inactive Binds to VDR VDR_RXR_active VDR-RXR-VDA Complex (active) VDR_RXR_inactive->VDR_RXR_active Translocates to Nucleus VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR_active->VDRE Binds to Gene_Transcription Target Gene Transcription VDRE->Gene_Transcription Initiates Cell_Cycle_Arrest Cell Cycle Arrest Gene_Transcription->Cell_Cycle_Arrest Apoptosis Apoptosis Gene_Transcription->Apoptosis Differentiation Cell Differentiation Gene_Transcription->Differentiation

Caption: Simplified signaling pathway of vitamin D analogs leading to cellular responses.

Experimental Workflow for Cytotoxicity Assessment

G start Start seed_cells Seed Cells in 96-well Plate start->seed_cells incubate_24h Incubate for 24h seed_cells->incubate_24h treat_compound Treat with this compound incubate_24h->treat_compound incubate_treatment Incubate for 24-72h treat_compound->incubate_treatment add_reagent Add Cytotoxicity Assay Reagent (e.g., MTT, SRB, LDH) incubate_treatment->add_reagent incubate_reagent Incubate as per Protocol add_reagent->incubate_reagent measure_signal Measure Signal (Absorbance/Fluorescence) incubate_reagent->measure_signal analyze_data Analyze Data (Calculate IC50) measure_signal->analyze_data end End analyze_data->end

Caption: General experimental workflow for in vitro cytotoxicity assessment.

Troubleshooting Logic Diagram

G start Inconsistent Results? check_seeding Check Cell Seeding Consistency start->check_seeding Yes check_pipetting Verify Pipetting Technique start->check_pipetting Yes check_reagents Assess Reagent Quality start->check_reagents Yes check_vdr Confirm VDR Expression in Cell Line start->check_vdr No, but low efficacy optimize_density Optimize Cell Seeding Density check_seeding->optimize_density solution Consistent Results check_pipetting->solution check_reagents->solution optimize_time Perform Time-Course Experiment check_vdr->optimize_time optimize_density->solution optimize_time->solution

Caption: A logical approach to troubleshooting inconsistent cytotoxicity assay results.

References

Technical Support Center: Troubleshooting (24R)-MC 976 Western Blot Results

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to troubleshooting Western blot experiments involving the Vitamin D3 analog, (24R)-MC 976. As this compound is a Vitamin D3 derivative, its mechanism of action is primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates the transcription of various target genes. This guide focuses on addressing common issues encountered when performing Western blots for VDR and its key downstream targets.

Frequently Asked Questions (FAQs) & Troubleshooting Guide

This section addresses specific problems you might encounter during your Western blot experiments in a question-and-answer format.

1. No or Weak Signal

  • Question: I am not seeing any bands or only very faint bands for my target protein. What could be the issue?

  • Answer: This is a common issue that can arise from several factors throughout the Western blot workflow. Here are some potential causes and solutions:

    • Insufficient Protein Load: The abundance of your target protein might be low in the cell or tissue type you are using.

      • Solution: Increase the total protein amount loaded per well. For whole-cell lysates, a minimum of 20-30 µg is recommended, but for less abundant nuclear proteins like VDR, you may need to load up to 50-100 µg.

    • Inefficient Protein Extraction: Nuclear proteins like VDR can be difficult to extract completely.

      • Solution: Use a lysis buffer specifically designed for nuclear protein extraction, such as a RIPA buffer, which contains strong detergents. Ensure to include protease and phosphatase inhibitors in your lysis buffer to prevent protein degradation.[1]

    • Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too low.

      • Solution: Titrate your primary and secondary antibodies to determine the optimal dilution. Start with the manufacturer's recommended dilution and perform a dot blot to check for antibody activity.

    • Inefficient Transfer: The transfer of proteins from the gel to the membrane may have been incomplete.

      • Solution: Verify successful transfer by staining the membrane with Ponceau S after transfer. For larger proteins, consider optimizing the transfer time and voltage.

    • Inactive Reagents: Antibodies or detection reagents may have lost activity due to improper storage or age.

      • Solution: Use fresh antibody dilutions and ensure that your detection reagents are not expired.

2. High Background

  • Question: My blot has a high background, making it difficult to see my specific bands. How can I reduce the background?

  • Answer: High background can obscure your results and is often caused by non-specific antibody binding. Consider the following troubleshooting steps:

    • Inadequate Blocking: The blocking step may not be sufficient to prevent non-specific antibody binding.

      • Solution: Increase the blocking time to 1-2 hours at room temperature or overnight at 4°C. You can also try a different blocking agent. While 5% non-fat dry milk in TBST is common, for some antibodies, 5% Bovine Serum Albumin (BSA) may yield a cleaner background.

    • Antibody Concentration Too High: The concentration of the primary or secondary antibody may be excessive.

      • Solution: Decrease the concentration of your primary and/or secondary antibodies.

    • Insufficient Washing: Inadequate washing can leave unbound antibodies on the membrane.

      • Solution: Increase the number and duration of your wash steps after primary and secondary antibody incubations. Using a buffer containing a mild detergent like Tween 20 (e.g., TBST) is recommended.

    • Membrane Drying: Allowing the membrane to dry out at any stage can cause high background.

      • Solution: Ensure the membrane remains fully submerged in buffer throughout the blocking, incubation, and washing steps.

3. Non-Specific Bands

  • Question: I am seeing multiple bands in addition to the band at the expected molecular weight for my target protein. What could be the cause?

  • Answer: The presence of non-specific bands can be due to several factors:

    • Antibody Cross-Reactivity: The primary antibody may be cross-reacting with other proteins in your sample.

      • Solution: Use a highly specific monoclonal antibody if available. You can also perform a BLAST search with the immunogen sequence to check for potential cross-reactivity. Including a positive control (a cell line or tissue known to express the target protein) and a negative control (a cell line or tissue known not to express the target protein) can help validate your antibody's specificity.

    • Protein Degradation: If you see bands at a lower molecular weight than expected, your protein may have been degraded.

      • Solution: Always use fresh samples and add protease inhibitors to your lysis buffer. Keep samples on ice during preparation.

    • Post-Translational Modifications: The presence of bands at a higher molecular weight could indicate post-translational modifications such as phosphorylation or glycosylation.

      • Solution: Consult the literature for your specific target protein to see if it undergoes post-translational modifications. You may need to treat your samples with enzymes like phosphatases to confirm this.

    • Excessive Protein Loading: Overloading the gel with too much protein can lead to the appearance of non-specific bands.[1]

      • Solution: Reduce the amount of protein loaded per well.

Quantitative Data Summary

The following tables provide recommended starting concentrations and conditions for key reagents in a typical Western blot experiment for VDR and its downstream targets. Note that these are starting points and may require optimization for your specific experimental conditions.

Table 1: Recommended Antibody Dilutions

Target ProteinPrimary Antibody TypeRecommended Starting Dilution
VDRMonoclonal or Polyclonal1:500 - 1:2000
CYP24A1Polyclonal1:500 - 1:1000[2]
Osteopontin (OPN)Polyclonal1:500 - 1:1000
Cathelicidin (CAMP)Polyclonal1:500 - 1:1000
Beta-Actin (Loading Control)Monoclonal1:1000 - 1:5000
GAPDH (Loading Control)Monoclonal1:1000 - 1:5000

Table 2: Protein Loading and Gel Percentage

Target ProteinMolecular Weight (approx.)Recommended Protein Load (µg)Recommended SDS-PAGE Gel %
VDR~50 kDa30 - 10010%
CYP24A1~58 kDa20 - 5010%
Osteopontin (OPN)44 - 75 kDa (glycosylated)20 - 508-10%
Cathelicidin (CAMP)~18 kDa (pro-form)20 - 5012-15%

Experimental Protocols

Protocol 1: Nuclear Protein Extraction for VDR Western Blot

  • Cell Lysis:

    • Wash cultured cells with ice-cold PBS.

    • Scrape cells in ice-cold RIPA buffer containing protease and phosphatase inhibitors.

    • Incubate on ice for 30 minutes with occasional vortexing.

  • Homogenization:

    • Sonicate the lysate on ice to shear DNA and ensure complete lysis.

  • Centrifugation:

    • Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.

  • Supernatant Collection:

    • Carefully collect the supernatant containing the protein extract.

  • Protein Quantification:

    • Determine the protein concentration using a BCA or Bradford assay.

Protocol 2: Western Blotting for VDR and Downstream Targets

  • Sample Preparation:

    • Mix your protein lysate with Laemmli sample buffer and boil at 95-100°C for 5 minutes.

  • SDS-PAGE:

    • Load equal amounts of protein into the wells of an SDS-PAGE gel.

    • Run the gel at an appropriate voltage until the dye front reaches the bottom.

  • Protein Transfer:

    • Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.

    • Confirm transfer efficiency by staining the membrane with Ponceau S.

  • Blocking:

    • Block the membrane with 5% non-fat dry milk or 5% BSA in TBST for 1 hour at room temperature.

  • Primary Antibody Incubation:

    • Incubate the membrane with the primary antibody diluted in blocking buffer overnight at 4°C with gentle agitation.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Secondary Antibody Incubation:

    • Incubate the membrane with the appropriate HRP-conjugated secondary antibody diluted in blocking buffer for 1 hour at room temperature.

  • Washing:

    • Wash the membrane three times for 10 minutes each with TBST.

  • Detection:

    • Incubate the membrane with an ECL substrate and visualize the bands using a chemiluminescence imaging system.

Visualizations

Signaling Pathway of this compound

G cluster_nucleus Nucleus MC976 This compound VDR Vitamin D Receptor (VDR) MC976->VDR Binds and Activates RXR Retinoid X Receptor (RXR) VDR->RXR Heterodimerizes with VDRE Vitamin D Response Element (VDRE) RXR->VDRE Binds to Transcription Gene Transcription VDRE->Transcription Nucleus Nucleus Protein Protein Synthesis (e.g., CYP24A1, OPN, CAMP) Transcription->Protein Response Cellular Response (e.g., Differentiation, Apoptosis) Protein->Response

Caption: this compound signaling pathway through the Vitamin D Receptor.

Western Blot Experimental Workflow

G SamplePrep 1. Sample Preparation (Nuclear Extraction) SDSPAGE 2. SDS-PAGE SamplePrep->SDSPAGE Transfer 3. Protein Transfer SDSPAGE->Transfer Blocking 4. Blocking Transfer->Blocking PrimaryAb 5. Primary Antibody Incubation Blocking->PrimaryAb SecondaryAb 6. Secondary Antibody Incubation PrimaryAb->SecondaryAb Detection 7. Detection SecondaryAb->Detection Analysis 8. Data Analysis Detection->Analysis

Caption: Key stages of the Western blot experimental workflow.

Logical Relationship for Troubleshooting "No Signal"

G NoSignal Problem: No Signal ProteinIssue Protein Issue NoSignal->ProteinIssue AntibodyIssue Antibody Issue NoSignal->AntibodyIssue TechniqueIssue Technique Issue NoSignal->TechniqueIssue LowProtein Low Protein Expression ProteinIssue->LowProtein Degradation Protein Degradation ProteinIssue->Degradation LowConcentration Low Antibody Concentration AntibodyIssue->LowConcentration InactiveAb Inactive Antibody AntibodyIssue->InactiveAb PoorTransfer Poor Transfer TechniqueIssue->PoorTransfer InsufficientExposure Insufficient Exposure TechniqueIssue->InsufficientExposure

Caption: Common causes for a "no signal" result in Western blotting.

References

Technical Support Center: Enhancing the Efficacy of MDA-7/IL-24 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

Disclaimer: Initial searches for "(24R)-MC 976" did not yield sufficient information to create a detailed technical support guide. It is presumed that this may be a typographical error and the intended subject is the well-researched anti-cancer agent, Melanoma Differentiation-Associated Gene-7 (MDA-7), also known as Interleukin-24 (IL-24). This guide is therefore focused on improving the experimental efficiency of MDA-7/IL-24.

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize experiments involving MDA-7/IL-24.

Troubleshooting Guides and FAQs

This section addresses specific issues that may arise during experimentation with MDA-7/IL-24, providing potential causes and solutions in a question-and-answer format.

Category 1: Adenoviral Delivery of mda-7/IL-24

Question: Why am I observing low transduction efficiency of my target cancer cells with the Adenovirus-mda-7 (Ad.mda-7) vector?

Answer: Low transduction efficiency is a common issue and can be attributed to several factors:

  • Low Coxsackie-Adenovirus Receptor (CAR) Expression: Many cancer cell lines, particularly those derived from advanced tumors, exhibit low levels of CAR, which is the primary receptor for adenovirus serotype 5 (Ad.5).[1]

    • Solution:

      • Confirm CAR expression: Use RT-PCR or western blotting to determine the CAR expression levels in your target cells.

      • Use a chimeric adenovirus: Consider using a serotype chimeric adenovirus, such as Ad.5/3, which utilizes the Ad.3 receptor for entry and is independent of CAR expression. This has been shown to enhance transduction efficiency in low-CAR prostate and colorectal cancer cells.[1]

      • Increase Multiplicity of Infection (MOI): While not always ideal due to potential toxicity, a higher MOI can sometimes compensate for low receptor expression. This should be optimized for each cell line.

  • Improper Virus Titer: The actual titer of your viral stock may be lower than stated.

    • Solution:

      • Re-titer your viral stock: Use a reliable method such as a plaque assay or a commercially available adenovirus titration kit.

      • Proper storage: Ensure your adenoviral stocks are stored at -80°C in small aliquots to avoid multiple freeze-thaw cycles.

  • Inhibitory Factors in Serum: Components in the fetal bovine serum (FBS) used in cell culture media can sometimes interfere with viral transduction.

    • Solution: Perform the initial viral infection in serum-free or low-serum media for the first 4-8 hours, after which you can supplement with complete media.

Question: My Ad.mda-7-transduced cells are showing high toxicity in my normal/control cell lines. What could be the cause?

Answer: While MDA-7/IL-24 is known for its cancer-specific cytotoxicity, off-target effects in normal cells can occur, especially at high viral concentrations.

  • High MOI: Excessive viral load can lead to non-specific cytotoxicity.

    • Solution: Perform a dose-response experiment to determine the optimal MOI that induces apoptosis in cancer cells with minimal effect on normal cells.

  • Contamination of Viral Stock: The viral preparation may be contaminated with endotoxins or other cytotoxic substances.

    • Solution: Use highly purified viral preparations (e.g., CsCl gradient purification) for your experiments.

  • Inherent Sensitivity of Normal Cells: Some primary or immortalized normal cell lines may have a higher sensitivity to adenoviral infection.

    • Solution: Carefully select your control cell lines and characterize their response to a control adenovirus (e.g., Ad-GFP or Ad-empty) at various MOIs.

Category 2: MDA-7/IL-24 Protein Expression and Function

Question: I am not observing significant apoptosis in my cancer cells after Ad.mda-7 transduction, even with good transduction efficiency. What are the possible reasons?

Answer: Lack of apoptotic response can be due to several factors related to the cellular context and the signaling pathways.

  • Resistant Cancer Cell Lines: Some cancer cell lines are inherently resistant to MDA-7/IL-24-induced apoptosis. For example, pancreatic cancer cells with a mutant K-ras gene have shown resistance.[2]

    • Solution:

      • Combine with other treatments: MDA-7/IL-24 can sensitize cancer cells to other therapies. Consider combining Ad.mda-7 treatment with radiation, chemotherapy, or targeted inhibitors (e.g., MEK inhibitors for K-ras mutant cells).[3]

      • Target downstream pathways: Investigate the downstream signaling pathways of MDA-7/IL-24 in your cells to identify potential resistance mechanisms that could be targeted.

  • Insufficient MDA-7/IL-24 Expression: Even with good transduction, the level of MDA-7/IL-24 protein produced may not be sufficient to trigger apoptosis.

    • Solution:

      • Confirm protein expression: Use western blotting to verify the expression of MDA-7/IL-24 protein in your transduced cells.

      • Optimize transduction conditions: Adjust the MOI and incubation time to maximize protein expression.

  • Defects in Apoptotic Machinery: The cancer cells may have mutations or alterations in key apoptotic proteins (e.g., overexpression of anti-apoptotic Bcl-2 family members).

    • Solution:

      • Analyze apoptotic protein expression: Profile the expression of key pro- and anti-apoptotic proteins in your target cells.

      • Co-treatment with Bcl-2 inhibitors: Combining Ad.mda-7 with Bcl-2 antagonists like BI-97C1 (Sabutoclax) has been shown to enhance therapeutic efficacy.[1]

Question: How can I confirm that the observed cell death is due to apoptosis and not necrosis?

Answer: It is crucial to distinguish between different modes of cell death.

  • Solution:

    • Annexin V/Propidium Iodide (PI) Staining: This is the gold standard for differentiating between early apoptotic (Annexin V positive, PI negative), late apoptotic/necrotic (Annexin V positive, PI positive), and live cells (Annexin V negative, PI negative).

    • Caspase Activation Assays: Measure the activity of key executioner caspases like caspase-3 and caspase-7 using colorimetric, fluorometric, or western blot-based assays (detecting cleaved caspase-3).

    • PARP Cleavage: Use western blotting to detect the cleavage of PARP, a hallmark of caspase-mediated apoptosis.

    • DNA Fragmentation Analysis: Visualize DNA laddering on an agarose gel, which is characteristic of apoptosis.

Category 3: Bystander Effect and In Vivo Experiments

Question: I am not observing a significant "bystander effect" in my co-culture experiments. How can I enhance it?

Answer: The bystander effect, where non-transduced cancer cells are killed by MDA-7/IL-24 secreted from transduced cells, is a key feature of this therapy.[4][5][6]

  • Low Secretion of MDA-7/IL-24: The amount of secreted protein may be insufficient.

    • Solution:

      • Engineer for enhanced secretion: Using a vector with an enhanced secretory motif can increase the amount of secreted MDA-7/IL-24.[6]

      • Increase the ratio of transduced to non-transduced cells: A higher proportion of secreting cells will increase the local concentration of MDA-7/IL-24.

  • Lack of Functional Receptors: The target cancer cells may lack the functional IL-20R1/IL-20R2 or IL-22R/IL-20R2 receptor complexes required for the bystander effect.[4][7]

    • Solution:

      • Assess receptor expression: Use RT-PCR or flow cytometry to check for the presence of the receptor subunits on your target cells.

      • Focus on direct apoptosis: For receptor-negative cells, the therapeutic strategy should rely on direct transduction and intracellular MDA-7/IL-24-induced apoptosis.

Question: My in vivo tumor xenograft models are not showing significant tumor regression with Ad.mda-7 treatment. What are the potential issues?

Answer: In vivo experiments are complex, and several factors can influence the outcome.

  • Poor Viral Distribution: Intratumoral injection may not lead to uniform distribution of the virus throughout the tumor mass.

    • Solution:

      • Multiple injections: Administer the virus at multiple sites within the tumor.

      • Systemic delivery: For disseminated tumor models, consider systemic delivery, although this may require higher viral doses and can be associated with toxicity.

  • Immune Response to the Adenoviral Vector: The host immune system can clear the adenovirus, limiting the duration of MDA-7/IL-24 expression.

    • Solution:

      • Use immunodeficient mice: For initial efficacy studies, use athymic nude or SCID mice to minimize the adaptive immune response.

      • Immunosuppressive agents: Co-administration of immunosuppressive drugs can prolong transgene expression.

  • Tumor Microenvironment: The tumor microenvironment can be hostile to viral vectors and may inhibit their efficacy.

    • Solution: Investigate the tumor microenvironment of your model and consider combination therapies that can modulate it (e.g., anti-angiogenic agents).

Data Presentation: Efficacy of Ad.mda-7 in Cancer Cell Lines

The following tables summarize the efficacy of Ad.mda-7 in inducing cell death in various cancer cell lines.

Table 1: Ad.mda-7 Induced Cell Death in Colorectal Cancer Cell Lines

Cell LineCAR ExpressionAd.5-mda-7 Induced Cell Death (%)Ad.5/3-mda-7 Induced Cell Death (%)
HCT116High~60%~65%
RKOLow<10%~50%

Data is approximate and compiled from studies using trypan blue exclusion assays at an MOI of 100 pfu/cell.[1]

Table 2: Apoptosis Induction by Ad.mda-7 in Various Cancer Cell Lines

Cell LineCancer TypeTime Post-Infection (days)Apoptosis (%)
FO-1Melanoma3~20%
A549Lung Cancer3Significant increase
H1299Lung Cancer3Significant increase
Seg1Esophageal Cancer3Significant increase
Bic1Esophageal Cancer3Significant increase

Data compiled from studies using DNA fragmentation and flow cytometry analysis.[8][9]

Experimental Protocols

1. MTT Assay for Cell Viability

This protocol is adapted from standard MTT assay procedures.[10][11][12][13]

Materials:

  • 96-well plates

  • Cancer cells of interest

  • Complete culture medium

  • Ad.mda-7 and control adenovirus

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl or DMSO)

  • Microplate reader

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate overnight.

  • Infect the cells with varying MOIs of Ad.mda-7 and a control adenovirus. Include uninfected cells as a control.

  • Incubate for the desired period (e.g., 48-72 hours).

  • Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Add 100 µL of solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

  • Read the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the uninfected control.

2. Annexin V/PI Staining for Apoptosis Detection

This protocol is based on standard flow cytometry procedures for apoptosis analysis.[14][15][16][17][18]

Materials:

  • 6-well plates

  • Cancer cells of interest

  • Ad.mda-7 and control adenovirus

  • Annexin V-FITC (or other fluorochrome) Apoptosis Detection Kit (containing Annexin V, PI, and binding buffer)

  • Flow cytometer

Procedure:

  • Seed cells in 6-well plates and treat with Ad.mda-7 or a control adenovirus for the desired time.

  • Harvest the cells, including any floating cells from the supernatant.

  • Wash the cells twice with cold PBS.

  • Resuspend the cells in 1X binding buffer at a concentration of 1 x 10^6 cells/mL.

  • Transfer 100 µL of the cell suspension to a flow cytometry tube.

  • Add 5 µL of Annexin V-FITC and 5 µL of PI to the cell suspension.

  • Gently vortex and incubate for 15 minutes at room temperature in the dark.

  • Add 400 µL of 1X binding buffer to each tube.

  • Analyze the samples by flow cytometry within one hour.

3. Western Blot for Apoptosis Markers

This protocol outlines the general steps for detecting apoptosis-related proteins by western blot.[3][19][20]

Materials:

  • Cell lysates from treated and control cells

  • Protein quantification assay (e.g., BCA)

  • SDS-PAGE gels and running buffer

  • Transfer apparatus and buffer

  • PVDF or nitrocellulose membrane

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-cleaved caspase-3, anti-PARP, anti-Bcl-2, anti-Bax)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Prepare cell lysates and quantify protein concentration.

  • Load equal amounts of protein onto an SDS-PAGE gel and separate by electrophoresis.

  • Transfer the proteins to a membrane.

  • Block the membrane for 1 hour at room temperature.

  • Incubate the membrane with the primary antibody overnight at 4°C.

  • Wash the membrane and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and add the chemiluminescent substrate.

  • Visualize the protein bands using an imaging system.

Visualizations

MDA7_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_intracellular Intracellular cluster_jak_stat JAK/STAT Pathway (Cytokine Function) cluster_apoptosis Apoptosis Pathway (Cancer Specific) MDA7_IL24 MDA-7/IL-24 IL20R IL-20R1/R2 IL-22R/IL-20R2 MDA7_IL24->IL20R Binds to receptor (Bystander Effect) p38_MAPK p38 MAPK MDA7_IL24->p38_MAPK Receptor-independent (intracellular expression) JAK JAK IL20R->JAK Activates STAT3 STAT3 JAK->STAT3 Phosphorylates STAT3_p p-STAT3 STAT3->STAT3_p Nucleus_STAT Nucleus STAT3_p->Nucleus_STAT Translocates to Gene_Expression_STAT Gene Expression (Immune Modulation) Nucleus_STAT->Gene_Expression_STAT GADD_genes GADD Family (GADD153, GADD45, GADD34) p38_MAPK->GADD_genes Induces Bcl2_family Bcl-2 Family (↑Bax, ↓Bcl-2) GADD_genes->Bcl2_family Modulates Mitochondria Mitochondria Bcl2_family->Mitochondria Alters membrane potential Caspases Caspase Activation Mitochondria->Caspases Releases cytochrome c Apoptosis Apoptosis Caspases->Apoptosis

Caption: MDA-7/IL-24 Signaling Pathways.

Experimental_Workflow cluster_treatment Treatment Phase cluster_analysis Analysis Phase Cell_Culture 1. Culture Cancer Cells Ad_Infection 2. Infect with Ad.mda-7 (Optimize MOI) Cell_Culture->Ad_Infection Incubation 3. Incubate (24-72h) Ad_Infection->Incubation Cell_Viability Cell Viability (MTT Assay) Incubation->Cell_Viability Assess metabolic activity Apoptosis_Detection Apoptosis Detection (Annexin V/PI Staining) Incubation->Apoptosis_Detection Quantify apoptotic cells Protein_Expression Protein Expression (Western Blot) Incubation->Protein_Expression Analyze apoptotic markers

References

Technical Support Center: (24R)-MC 976 Off-Target Effects Investigation

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with (24R)-MC 976, also known as Calcipotriol. This guide is designed to help address specific issues that may be encountered during experiments and to provide a framework for investigating potential off-target effects.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary mechanism of action?

This compound, commercially known as Calcipotriol, is a synthetic analog of calcitriol, the active form of vitamin D3.[1][2] Its primary mechanism of action is to bind to the Vitamin D Receptor (VDR), a nuclear hormone receptor that acts as a ligand-activated transcription factor.[1][3][4] Upon binding, the this compound-VDR complex heterodimerizes with the Retinoid X Receptor (RXR).[1][4] This complex then binds to specific DNA sequences called Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.[1][5] This genomic action regulates various cellular processes, including the inhibition of cell proliferation and the promotion of cell differentiation, particularly in keratinocytes.[6][7][8]

Q2: What is the main advantage of using this compound (Calcipotriol) compared to the natural VDR ligand, calcitriol?

The principal advantage of this compound is its significantly lower risk of causing hypercalcemia, a common side effect associated with systemic administration of potent vitamin D analogs like calcitriol.[1] this compound has been shown to be at least 100 times less active than calcitriol in its effects on calcium metabolism in vivo.[7] This improved safety profile, coupled with its strong effects on cell proliferation and differentiation, makes it a valuable tool for both research and therapeutic applications, especially in dermatology.[1][8]

Q3: Does this compound have any known off-target effects?

In the clinical context, the primary "off-target" effect of concern for vitamin D analogs is hypercalcemia, which is a result of on-target VDR activation in tissues involved in calcium homeostasis (e.g., intestine, bone).[9][10] this compound was specifically designed to minimize this effect.

Q4: How does the VDR binding affinity of this compound compare to that of calcitriol?

This compound (Calcipotriol) has a comparable affinity for the Vitamin D Receptor (VDR) as the natural ligand, calcitriol.[3] Despite this similar binding affinity, some studies have shown that it can be more potent in inhibiting cell proliferation in certain cell types.[13] This suggests that factors beyond simple binding affinity, such as the ability to induce VDR transcription, may contribute to its biological activity.[13]

Quantitative Data Summary

The following table summarizes the comparative biological activities of this compound (Calcipotriol) and Calcitriol based on available literature.

ParameterThis compound (Calcipotriol)Calcitriol (1,25(OH)₂D₃)Reference
VDR Binding Affinity Comparable to CalcitriolHigh[3]
Effect on Calcium Metabolism At least 100x less potentHigh[7]
Inhibition of Keratinocyte Proliferation Potent, in some cases more potent than CalcitriolPotent[13]
Induction of Keratinocyte Differentiation PotentPotent[6][14]
Regulation of VDR Target Genes Effective modulatorEffective modulator

Troubleshooting Guide

Question/Issue Possible Cause Troubleshooting Steps & Recommendations
Unexpected change in the expression of a gene not known to be a VDR target. 1. Potential Off-Target Effect: this compound may be interacting with another transcription factor or signaling pathway. 2. Indirect VDR-Mediated Effect: The observed change could be a downstream consequence of a direct VDR-regulated gene.1. Confirm VDR-Independence: Use a VDR antagonist (e.g., ZK159222) or VDR siRNA/knockout cells. If the effect persists, it is likely VDR-independent. 2. Database Search: Use bioinformatics tools to check the promoter of the affected gene for response elements of other nuclear receptors. 3. Broad-Spectrum Screening: Consider a targeted gene expression panel (e.g., for other nuclear receptor targets) or a broader transcriptomic analysis (RNA-seq).
Observed cellular phenotype (e.g., apoptosis, altered morphology) is stronger or different than expected from VDR activation. 1. Off-Target Signaling: The compound might be activating or inhibiting other cellular pathways (e.g., kinase signaling, ion channels). 2. Cell-Type Specificity: The cellular context (e.g., expression of co-regulators) can significantly alter the response to VDR agonists.1. Dose-Response Analysis: Perform a detailed dose-response curve. Off-target effects often occur at higher concentrations. 2. Use a Different VDR Agonist: Compare the effects with another VDR agonist, preferably with a different chemical structure. If the phenotype is unique to this compound, it suggests a potential off-target effect. 3. Phenotypic Screening: Use cell-based assays that measure key cellular processes (e.g., apoptosis assays, cell cycle analysis, kinase activity assays) to identify unexpected activities.
Inconsistent results between experimental batches. 1. Compound Stability: this compound, like other Vitamin D analogs, may be sensitive to light, temperature, and freeze-thaw cycles. 2. Assay Variability: Inherent variability in cell-based assays. 3. Analytical Interference: The compound or its vehicle (e.g., DMSO) may interfere with the assay readout (e.g., fluorescence, luminescence).1. Proper Handling: Aliquot the compound upon receipt and store protected from light at the recommended temperature. Use fresh aliquots for each experiment. 2. Include Controls: Always include positive (e.g., calcitriol) and negative (vehicle) controls in every experiment. 3. Assay Interference Check: Run a control plate without cells to check for direct interference of the compound with the assay reagents.
No effect observed on a known VDR target gene or pathway. 1. Low VDR Expression: The cell line used may have low or no expression of the Vitamin D Receptor. 2. Inactive Compound: The compound may have degraded. 3. Suboptimal Experimental Conditions: Incorrect dosage, incubation time, or cell density.1. Confirm VDR Expression: Check VDR mRNA and protein levels in your cell line using RT-qPCR and Western blot, respectively. 2. Test with a Positive Control Cell Line: Use a cell line known to be responsive to Vitamin D analogs (e.g., HaCaT keratinocytes, some cancer cell lines). 3. Optimize Conditions: Perform a dose-response and time-course experiment to determine the optimal conditions for your specific cell line and endpoint.

Experimental Protocols

Protocol 1: Confirmation of On-Target VDR Activity via RT-qPCR

This protocol is to confirm that the observed effects of this compound are mediated through the VDR by measuring the expression of a known VDR target gene, such as CYP24A1 (the gene encoding the vitamin D catabolizing enzyme).

  • Cell Culture: Plate cells of interest at an appropriate density and allow them to adhere overnight.

  • Treatment: Treat cells with this compound at various concentrations (e.g., 1 nM, 10 nM, 100 nM), a positive control (e.g., 100 nM Calcitriol), and a vehicle control (e.g., 0.1% DMSO). Incubate for a suitable time (e.g., 6-24 hours).

  • RNA Extraction: Harvest the cells and extract total RNA using a commercial kit according to the manufacturer's instructions.

  • cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.

  • RT-qPCR: Perform quantitative real-time PCR using primers specific for your target gene (e.g., CYP24A1) and a housekeeping gene (e.g., GAPDH, ACTB).

  • Data Analysis: Calculate the relative gene expression using the ΔΔCt method. A dose-dependent increase in CYP24A1 expression would confirm on-target VDR activation.

Protocol 2: General Off-Target Liability Screening (Conceptual)

To investigate potential off-target effects, a broader screening approach is necessary. This is often performed by specialized contract research organizations (CROs).

  • Nuclear Receptor Panel:

    • Assay Type: Competitive radioligand binding assays or cell-based reporter assays.

    • Procedure: Screen this compound at a fixed concentration (e.g., 1 µM or 10 µM) against a panel of other nuclear receptors (e.g., Estrogen Receptors, Androgen Receptor, Progesterone Receptor, Glucocorticoid Receptor, PPARs).

    • Interpretation: Significant binding or activation/inhibition of other receptors indicates a direct off-target interaction.

  • Kinase Profiling:

    • Assay Type: In vitro kinase activity assays.

    • Procedure: Screen this compound against a large panel of recombinant kinases (e.g., the KINOMEscan™ panel). The assay measures the ability of the compound to displace a ligand from the kinase active site.

    • Interpretation: A high percentage of inhibition for a particular kinase suggests a potential off-target interaction.

  • Phenotypic Screening:

    • Assay Type: High-content imaging or multiplexed cell-based assays.

    • Procedure: Treat a well-characterized cell line with this compound and analyze a wide range of cellular parameters (e.g., cell morphology, viability, mitochondrial function, membrane potential, cytoskeletal arrangement).

    • Interpretation: A unique phenotypic "fingerprint" not observed with other VDR agonists could suggest off-target activity.

Visualizations

VDR_Signaling_Pathway cluster_cell Cell cluster_nucleus Nucleus MC976 This compound VDR VDR MC976->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDRE VDRE VDR_RXR->VDRE Binds to DNA Gene_Transcription Gene Transcription (e.g., CYP24A1, p21) VDRE->Gene_Transcription Modulates mRNA mRNA Gene_Transcription->mRNA Protein Protein Synthesis mRNA->Protein Cellular_Response Cellular Response (↓ Proliferation, ↑ Differentiation) Protein->Cellular_Response Off_Target_Workflow Start Unexpected Experimental Result Observed with This compound Confirm_On_Target Confirm On-Target (VDR) Activity (e.g., RT-qPCR for CYP24A1) Start->Confirm_On_Target VDR_Knockdown Test in VDR Knockdown/ Knockout or with VDR Antagonist Confirm_On_Target->VDR_Knockdown Decision1 Effect Persists? VDR_Knockdown->Decision1 Off_Target Conclusion: Potential Off-Target Effect Decision1->Off_Target Yes On_Target Conclusion: On-Target (VDR-mediated) Effect Decision1->On_Target No Screening Investigate Off-Target Mechanism (e.g., Receptor/Kinase Screening, RNA-seq) Off_Target->Screening

References

Technical Support Center: Normalizing Gene Expression Data Post-(24R)-MC 976 Treatment

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for normalizing gene expression data following treatment with (24R)-MC 976, a Vitamin D3 analog.

I. Frequently Asked Questions (FAQs)

Q1: What is this compound and how does it affect gene expression?

This compound is a synthetic analog of Vitamin D3. Like the active form of vitamin D, 1α,25-dihydroxyvitamin D3, it is expected to exert its biological effects by binding to the Vitamin D Receptor (VDR). The VDR is a ligand-activated transcription factor that modulates the expression of a multitude of genes. Upon binding by an agonist like this compound, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, leading to either the activation or repression of their transcription. Consequently, treatment with this compound can lead to widespread, cell-specific changes in the transcriptome, affecting hundreds to thousands of genes.

Q2: Why is data normalization critical after this compound treatment?

Normalizing gene expression data is a crucial step to ensure that observed differences in gene expression are due to the biological effects of this compound treatment and not technical variations introduced during the experimental workflow.[1] Variability can arise from differences in the initial amount of starting material, RNA extraction efficiency, reverse transcription efficiency, and amplification efficiency. Given that Vitamin D analogs can induce global changes in gene expression, it is especially important to carefully select a normalization strategy that is not biased by the treatment itself.

Q3: Which normalization method should I use for my qPCR data?

The most common method for normalizing qPCR data is the comparative Cq (ΔΔCq) method, which relies on a stably expressed reference gene (also known as a housekeeping gene). However, it is critical to validate that the chosen reference gene's expression is not affected by this compound treatment in your specific experimental model.

Recommended Approach:

  • Select multiple candidate reference genes: Do not rely on a single, unvalidated reference gene.

  • Validate reference gene stability: Use algorithms like geNorm or NormFinder to determine the most stable reference genes across your control and treated samples.

  • Use the geometric mean of multiple stable reference genes for normalization: This approach provides a more robust and reliable normalization factor.[2]

Q4: What are the best practices for normalizing RNA-Seq data after this compound treatment?

For RNA-Seq data, normalization is essential to account for variations in sequencing depth, gene length, and RNA composition between samples.[3][4] Commonly used and recommended normalization methods include:

  • Counts Per Million (CPM): Normalizes for sequencing depth.[4]

  • Transcripts Per Kilobase Million (TPM): Normalizes for both sequencing depth and gene length.[3][4]

  • Trimmed Mean of M-values (TMM): A method implemented in the edgeR package that accounts for differences in the library composition.

  • DESeq2 normalization: This method, part of the DESeq2 package, uses size factors to account for differences in library size.

For differential gene expression analysis, it is generally recommended to use the normalization methods integrated into packages like DESeq2 or edgeR.

II. Troubleshooting Guides

Troubleshooting qPCR Normalization
Problem Potential Cause Recommended Solution
Common reference genes (e.g., GAPDH, ACTB) show variable expression after this compound treatment. Vitamin D analogs can regulate the expression of many genes, including those traditionally used as housekeepers.1. Perform a reference gene validation experiment: Test a panel of 8-10 candidate reference genes. 2. Use geNorm or NormFinder: Analyze the expression data to identify the most stable genes in your experimental conditions. 3. Use the geometric mean of the top 2-3 stable genes: This will provide a more reliable normalization factor.[2]
High variability in Cq values between technical replicates. Pipetting errors, poor sample quality, or inefficient primers.1. Review pipetting technique: Ensure accurate and consistent pipetting. 2. Check RNA quality and integrity: Use a spectrophotometer and/or bioanalyzer. 3. Validate primer efficiency: Perform a standard curve analysis to ensure primer efficiency is between 90-110%.
No amplification or late amplification in some samples. Poor RNA quality, presence of PCR inhibitors, or incorrect assay setup.1. Assess RNA purity: Check the 260/280 and 260/230 ratios. 2. Dilute cDNA: This can help to reduce the concentration of PCR inhibitors. 3. Review experimental protocol: Double-check all steps, including master mix preparation and thermal cycler program.
Troubleshooting RNA-Seq Normalization
Problem Potential Cause Recommended Solution
High variance between biological replicates after normalization. Biological variability, batch effects, or inappropriate normalization method.1. Increase the number of biological replicates: This will improve statistical power. 2. Check for batch effects: If samples were processed in different batches, include "batch" as a covariate in your statistical model. 3. Try different normalization methods: Compare the results of different normalization strategies (e.g., TMM, DESeq2).
A large number of genes appear to be differentially expressed, suggesting a global shift in the transcriptome. This may be a true biological effect of this compound.1. Use robust normalization methods: Employ methods like TMM or DESeq2 that are designed to handle global changes in gene expression. 2. Consider non-canonical normalization strategies: In cases of extreme and asymmetric differential expression, methods that rely on a set of stably expressed genes or spike-in controls may be necessary.
Low read counts for genes of interest. Low gene expression, insufficient sequencing depth, or problems with library preparation.1. Increase sequencing depth: This will improve the detection of low-abundance transcripts. 2. Review library preparation protocol: Ensure that the protocol is optimized for your sample type.

III. Experimental Protocols & Methodologies

Protocol: Validation of Reference Genes for qPCR
  • RNA Extraction and Quality Control:

    • Extract total RNA from control and this compound-treated cells or tissues using a standardized method.

    • Assess RNA concentration and purity using a spectrophotometer (e.g., NanoDrop). Aim for A260/280 ratios of ~2.0 and A260/230 ratios of 2.0-2.2.

    • Evaluate RNA integrity using an automated electrophoresis system (e.g., Agilent Bioanalyzer). Aim for an RNA Integrity Number (RIN) > 8.

  • Reverse Transcription:

    • Synthesize cDNA from a consistent amount of total RNA for all samples using a high-quality reverse transcription kit.

    • Include no-RT controls to check for genomic DNA contamination.

  • qPCR Assay:

    • Select a panel of 8-10 candidate reference genes (see table below for suggestions).

    • Design or obtain pre-validated primers for each candidate gene.

    • Perform qPCR using a real-time PCR system and a SYBR Green or probe-based detection method.

    • Run all samples in triplicate.

    • Include a no-template control to check for contamination.

  • Data Analysis:

    • Export the raw Cq values.

    • Use software such as geNorm, NormFinder, or BestKeeper to analyze the expression stability of the candidate reference genes.

    • Select the top 2-3 most stable genes for normalization of your target gene expression data.

Table 1: Candidate Reference Genes for Validation

Gene SymbolGene NameFunction
ACTB Beta-actinCytoskeleton
GAPDH Glyceraldehyde-3-phosphate dehydrogenaseGlycolysis
B2M Beta-2-microglobulinMHC class I complex
RPL13A Ribosomal protein L13aRibosome biogenesis
HPRT1 Hypoxanthine phosphoribosyltransferase 1Purine metabolism
TBP TATA-box binding proteinTranscription initiation
YWHAZ Tyrosine 3-monooxygenase/tryptophan 5-monooxygenase activation protein zetaSignal transduction
UBC Ubiquitin CProtein degradation
PGK1 Phosphoglycerate kinase 1Glycolysis
SDHA Succinate dehydrogenase complex flavoprotein subunit AKrebs cycle

IV. Visualizations

Signaling Pathway of this compound

G MC976 This compound VDR Vitamin D Receptor (VDR) MC976->VDR Binds to Complex VDR/RXR Heterodimer VDR->Complex RXR Retinoid X Receptor (RXR) RXR->Complex VDRE Vitamin D Response Element (VDRE) Complex->VDRE Binds to Transcription Transcription Modulation VDRE->Transcription Regulates GeneExpression Altered Gene Expression Transcription->GeneExpression

Caption: Signaling pathway of this compound.

Experimental Workflow for qPCR Data Normalization

G cluster_sample_prep Sample Preparation cluster_qpcr qPCR cluster_analysis Data Analysis SampleCollection Sample Collection (Control & Treated) RNA_Extraction RNA Extraction SampleCollection->RNA_Extraction QC1 RNA Quality Control (NanoDrop, Bioanalyzer) RNA_Extraction->QC1 cDNA_Synthesis cDNA Synthesis QC1->cDNA_Synthesis qPCR Real-Time qPCR (Target & Reference Genes) cDNA_Synthesis->qPCR Raw_Cq Raw Cq Values qPCR->Raw_Cq Ref_Validation Reference Gene Validation (geNorm, NormFinder) Raw_Cq->Ref_Validation Normalization Normalization (ΔΔCq Method) Ref_Validation->Normalization Rel_Quant Relative Quantification Normalization->Rel_Quant

Caption: Workflow for qPCR data normalization.

Troubleshooting Logic for qPCR Normalization

G Start Start: Inconsistent qPCR Normalization Results Check_Replicates High variability in technical replicates? Start->Check_Replicates Check_Ref_Genes Are reference genes stable across treatment groups? Check_Replicates->Check_Ref_Genes No Troubleshoot_Technique Review pipetting technique and check primer efficiency. Check_Replicates->Troubleshoot_Technique Yes Validate_Refs Perform reference gene validation experiment. Check_Ref_Genes->Validate_Refs No Proceed Proceed with ΔΔCq analysis. Check_Ref_Genes->Proceed Yes Troubleshoot_Technique->Start Use_Multiple_Refs Use geometric mean of 2-3 stable reference genes. Validate_Refs->Use_Multiple_Refs Use_Multiple_Refs->Proceed

Caption: Troubleshooting qPCR normalization.

References

Technical Support Center: Cell Viability Assays for (24R)-MC 976 Experiments

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers utilizing (24R)-MC 976, a Vitamin D3 derivative, in cell viability experiments.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its general mechanism of action?

This compound is a synthetic analog of Vitamin D3. Like other vitamin D analogs, its primary mechanism of action is mediated through the Vitamin D Receptor (VDR), a nuclear transcription factor. Upon binding to the VDR, the complex translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes. This interaction modulates the transcription of genes involved in a variety of cellular processes, including cell proliferation, differentiation, and apoptosis.[1][2][3][4] Some studies on related vitamin D compounds suggest that signaling can also involve pathways like the protein kinase C (PKC) pathway.[5]

Q2: Which cell viability assays are most commonly used with vitamin D analogs like this compound?

Commonly used cell viability assays for assessing the effects of vitamin D analogs include:

  • MTT Assay: This colorimetric assay measures the metabolic activity of cells, which is an indicator of cell viability. Metabolically active cells reduce the yellow tetrazolium salt MTT to purple formazan crystals.

  • Annexin V/Propidium Iodide (PI) Staining: This flow cytometry-based assay is used to detect apoptosis. Annexin V binds to phosphatidylserine, which is exposed on the outer leaflet of the cell membrane during early apoptosis, while PI is a fluorescent dye that stains the DNA of cells with compromised membranes, a hallmark of late apoptosis and necrosis.

Q3: What are the expected outcomes of treating cells with this compound in a cell viability assay?

Vitamin D analogs are known to have anti-proliferative and pro-differentiative effects on various cell types.[1][3] Therefore, treatment with this compound is expected to lead to a dose- and time-dependent decrease in cell viability and/or induction of apoptosis. The specific outcome will depend on the cell type and experimental conditions.

Experimental Protocols

MTT Assay Protocol

This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.

  • Cell Seeding: Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of this compound and a vehicle control (e.g., DMSO). Incubate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition: Following treatment, add MTT solution (typically 5 mg/mL in PBS) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the MTT solution and add a solubilization solvent (e.g., DMSO or acidified isopropanol) to dissolve the formazan crystals.[6]

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm can be used to reduce background noise.[6]

Annexin V/PI Staining Protocol

This is a general protocol for flow cytometry and may require optimization.

  • Cell Treatment: Treat cells with this compound and a vehicle control for the desired time.

  • Cell Harvesting: Collect both adherent and floating cells.

  • Washing: Wash the cells with cold PBS.

  • Resuspension: Resuspend the cells in 1X Binding Buffer.[7]

  • Staining: Add Annexin V-FITC and Propidium Iodide to the cell suspension.[7]

  • Incubation: Incubate the cells in the dark at room temperature for 15 minutes.[7]

  • Analysis: Analyze the stained cells by flow cytometry within one hour.[7]

Troubleshooting Guides

MTT Assay
Problem Possible Cause Solution
High background absorbance Contamination of media or reagents.Use fresh, sterile reagents and media.
This compound interferes with MTT reduction.Run a control with this compound in cell-free media to check for direct MTT reduction.
Low signal or no color change Insufficient number of viable cells.Increase the initial cell seeding density.
MTT reagent is expired or degraded.Use fresh MTT reagent.
Incubation time with MTT is too short.Increase the incubation time with MTT.
Inconsistent results between wells Uneven cell seeding.Ensure a homogenous cell suspension before seeding.
"Edge effect" in the 96-well plate.Avoid using the outer wells of the plate for experimental samples. Fill them with sterile PBS or media instead.
Incomplete dissolution of formazan crystals.Ensure complete mixing after adding the solubilization buffer.
Annexin V/PI Staining
Problem Possible Cause Solution
High percentage of Annexin V positive cells in the negative control Cells were harvested too harshly, causing membrane damage.Use a gentler cell detachment method (e.g., Accutase instead of Trypsin) and handle cells with care.
Overly confluent or unhealthy cells.Use cells from a healthy, sub-confluent culture.
Weak or no Annexin V signal Insufficient concentration of Annexin V.Titrate the concentration of Annexin V.
Reagents are expired or were stored improperly.Use fresh reagents and store them according to the manufacturer's instructions.
High background fluorescence Inadequate washing of cells.Ensure cells are washed thoroughly with PBS before staining.
Non-specific binding of Annexin V.Use the recommended binding buffer containing calcium.
All cells are PI positive Cells were overly treated, leading to widespread necrosis.Reduce the concentration of this compound or shorten the treatment time.
Cells were damaged during processing.Handle cells gently throughout the protocol.

Visualizations

experimental_workflow MTT Assay Experimental Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis seed_cells Seed Cells in 96-well Plate adhere Allow Cells to Adhere Overnight seed_cells->adhere treat Treat with this compound adhere->treat incubate_treatment Incubate for Desired Period treat->incubate_treatment add_mtt Add MTT Reagent incubate_treatment->add_mtt incubate_mtt Incubate for 2-4 Hours add_mtt->incubate_mtt solubilize Add Solubilization Buffer incubate_mtt->solubilize read_absorbance Read Absorbance at 570 nm solubilize->read_absorbance

Caption: Workflow for a typical MTT cell viability assay.

signaling_pathway Generalized Vitamin D Receptor (VDR) Signaling Pathway MC976 This compound VDR VDR MC976->VDR Binds Complex VDR/RXR Heterodimer VDR->Complex RXR RXR RXR->Complex Nucleus Nucleus Complex->Nucleus Translocates to VDRE VDRE Complex->VDRE Binds to Transcription Modulation of Gene Transcription VDRE->Transcription CellularEffects Cellular Effects (↓ Proliferation, ↑ Differentiation, ↑ Apoptosis) Transcription->CellularEffects

Caption: Simplified signaling pathway for vitamin D analogs.

References

Validation & Comparative

Unraveling the Stereochemical Nuances: A Comparative Analysis of (24R)-MC 976 and (24S)-MC 976

Author: BenchChem Technical Support Team. Date: December 2025

MC 976 is a synthetic derivative of Vitamin D3. The designation (24R) and (24S) refers to the stereochemical configuration at the 24th carbon position on the side chain of the molecule. This seemingly minor structural difference can have profound implications for the molecule's interaction with the Vitamin D Receptor (VDR) and its subsequent downstream biological effects.

General Principles of C-24 Stereochemistry in Vitamin D Analogs

The side chain of vitamin D analogs plays a crucial role in modulating their biological activity profile, including their binding affinity for the VDR and their pharmacokinetic properties. The stereochemistry at the C-24 position has been shown in other vitamin D analogs to influence:

  • Vitamin D Receptor (VDR) Binding Affinity: The orientation of substituents at C-24 can either enhance or diminish the fit of the analog within the ligand-binding pocket of the VDR.

  • Metabolic Stability: The configuration at C-24 can affect the susceptibility of the molecule to metabolic enzymes, thereby influencing its half-life and duration of action.

  • Biological Response: Differences in VDR binding and metabolism translate into varied potencies in regulating gene transcription and eliciting cellular responses, such as inhibition of cell proliferation and induction of cell differentiation.

For instance, studies on other vitamin D analogs have demonstrated that epimers at the C-24 position can exhibit significant differences in their biological activities, with one epimer often being more potent than the other in terms of antiproliferative effects or calcemic activity.

Hypothetical Comparison of (24R)-MC 976 and (24S)-MC 976

While direct experimental data is lacking, a hypothetical comparison can be extrapolated from the broader understanding of vitamin D analog stereochemistry. It is plausible that the (24R) and (24S) epimers of MC 976 will exhibit distinct biological profiles. One epimer may demonstrate a higher affinity for the VDR, leading to more potent transcriptional activity and, consequently, greater efficacy in cellular assays. Conversely, the other epimer might be more rapidly metabolized, resulting in a shorter duration of action.

Data Presentation

As no specific quantitative data for this compound and (24S)-MC 976 is available, the following table is a template that researchers can use to structure their own experimental data when comparing these two epimers.

Biological ParameterThis compound(24S)-MC 976Reference Compound (e.g., 1,25(OH)₂D₃)
VDR Binding Affinity (Ki, nM) Data to be determinedData to be determinedKnown Value
Transcriptional Activity (EC₅₀, nM) Data to be determinedData to be determinedKnown Value
Antiproliferative Activity (IC₅₀, nM) Data to be determinedData to be determinedKnown Value
Cell Differentiation (% positive cells) Data to be determinedData to be determinedKnown Value
In vivo Calcemic Activity Data to be determinedData to be determinedKnown Value

Experimental Protocols

To generate the comparative data suggested above, the following experimental protocols are recommended:

Vitamin D Receptor (VDR) Binding Assay

A competitive binding assay can be performed using a source of VDR (e.g., recombinant human VDR or nuclear extract from a VDR-expressing cell line) and radiolabeled 1,25(OH)₂D₃.

  • Incubation: Incubate a constant amount of VDR and radiolabeled 1,25(OH)₂D₃ with increasing concentrations of unlabeled this compound, (24S)-MC 976, or the reference compound.

  • Separation: Separate the bound from free radioligand using a method such as hydroxylapatite precipitation or dextran-coated charcoal.

  • Quantification: Measure the radioactivity of the bound fraction using a scintillation counter.

  • Data Analysis: Calculate the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC₅₀) and determine the equilibrium dissociation constant (Ki).

Transcriptional Activity (Reporter Gene Assay)

This assay measures the ability of the compounds to activate VDR-mediated gene transcription.

  • Cell Culture and Transfection: Culture a suitable cell line (e.g., HEK293T or a cancer cell line) and co-transfect with a VDR expression vector and a reporter plasmid containing a vitamin D response element (VDRE) linked to a reporter gene (e.g., luciferase).

  • Treatment: Treat the transfected cells with increasing concentrations of this compound, (24S)-MC 976, or the reference compound.

  • Lysis and Assay: After an appropriate incubation period, lyse the cells and measure the reporter gene activity (e.g., luminescence for luciferase).

  • Data Analysis: Plot the reporter activity against the compound concentration and determine the EC₅₀ value.

Antiproliferative Assay

This assay assesses the ability of the compounds to inhibit the growth of cancer cells.

  • Cell Seeding: Seed a cancer cell line (e.g., MCF-7 breast cancer cells or DU145 prostate cancer cells) in multi-well plates.

  • Treatment: After allowing the cells to attach, treat them with a range of concentrations of this compound, (24S)-MC 976, or the reference compound.

  • Incubation: Incubate the cells for a period of 72 to 96 hours.

  • Viability Assessment: Determine cell viability using a suitable method, such as the MTT, XTT, or CellTiter-Glo assay.

  • Data Analysis: Calculate the concentration of the compound that inhibits cell growth by 50% (IC₅₀).

Mandatory Visualization

The following diagrams illustrate the general signaling pathway of vitamin D analogs and a typical experimental workflow for their evaluation.

VitaminD_Signaling_Pathway cluster_extracellular Extracellular Space cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus VDA Vitamin D Analog ((24R/S)-MC 976) VDR_cyto VDR VDA->VDR_cyto Binds VDR_RXR_complex VDR-RXR Heterodimer VDR_cyto->VDR_RXR_complex Heterodimerizes with RXR and translocates to nucleus RXR_cyto RXR RXR_cyto->VDR_RXR_complex VDRE VDRE VDR_RXR_complex->VDRE Binds to Gene Target Gene Transcription VDRE->Gene Regulates Response Biological Response (e.g., Antiproliferation) Gene->Response

Caption: Generalized Vitamin D analog signaling pathway.

Experimental_Workflow Compound Synthesize/Acquire This compound & (24S)-MC 976 VDR_Binding VDR Binding Assay Compound->VDR_Binding Reporter_Assay Reporter Gene Assay Compound->Reporter_Assay Antiproliferation Antiproliferation Assay Compound->Antiproliferation Data_Analysis Data Analysis and Comparison VDR_Binding->Data_Analysis Reporter_Assay->Data_Analysis Antiproliferation->Data_Analysis Conclusion Draw Structure-Activity Relationship Conclusions Data_Analysis->Conclusion

Caption: Recommended experimental workflow for comparison.

A Comparative Analysis of (24R)-MC 976 and 1,25-dihydroxyvitamin D3 for Therapeutic Application

Author: BenchChem Technical Support Team. Date: December 2025

For Immediate Release: A comprehensive guide for researchers, scientists, and drug development professionals.

This document provides a detailed comparison of the vitamin D analog (24R)-MC 976, also known as 1α,24(R)-dihydroxyvitamin D3, and the biologically active form of vitamin D, 1,25-dihydroxyvitamin D3 (calcitriol). This guide synthesizes experimental data to objectively evaluate their performance, focusing on receptor affinity, cellular differentiation, and in vivo calcemic effects.

Executive Summary

This compound emerges as a promising therapeutic analog of vitamin D3, exhibiting a favorable profile characterized by potent effects on cellular differentiation and proliferation, comparable to or exceeding those of 1,25-dihydroxyvitamin D3, coupled with a significantly reduced risk of hypercalcemia. This dissociation of effects positions this compound as a candidate for the treatment of hyperproliferative disorders such as psoriasis, where the therapeutic benefits of vitamin D are sought without the dose-limiting toxicity of hypercalcemia.

Data Presentation: Quantitative Comparison

The following tables summarize the key quantitative data comparing the biological activities of this compound and 1,25-dihydroxyvitamin D3.

ParameterThis compound (1α,24(R)-dihydroxyvitamin D3)1,25-dihydroxyvitamin D3 (Calcitriol)Reference
Vitamin D Receptor (VDR) Affinity Same affinity as 1,25(OH)2D3 for newborn mouse epidermis receptorHigh affinity[1]
Induction of Keratinocyte Differentiation Similar to, or slightly more potent than, 1,25(OH)2D3Potent inducer[1][2]
Inhibition of Keratinocyte DNA Synthesis Similar to, or slightly more potent than, 1,25(OH)2D3Potent inhibitor[1]
In Vivo Calcemic Effect Less hypercalcemic than 1,25(OH)2D3 in ratsPotent hypercalcemic effects[1]

Table 1: Comparative Biological Activities of this compound and 1,25-dihydroxyvitamin D3.

Cell TypeAssayThis compound (1α,24(R)-dihydroxyvitamin D3)1,25-dihydroxyvitamin D3 (Calcitriol)Reference
Human KeratinocytesInvolucrin-positive cells (differentiation marker)24.1% (at 10⁻⁶ M)25.1% (at 10⁻⁶ M)[2]

Table 2: Comparative Efficacy in Inducing Human Keratinocyte Differentiation.

Signaling Pathways and Mechanisms of Action

Both 1,25-dihydroxyvitamin D3 and its analog this compound exert their biological effects primarily through the Vitamin D Receptor (VDR), a nuclear transcription factor. The binding of the ligand to the VDR initiates a cascade of molecular events leading to the regulation of gene expression.

Vitamin D Signaling Pathway Genomic Signaling Pathway of Vitamin D Analogs cluster_cell Target Cell Ligand This compound or 1,25(OH)2D3 VDR Vitamin D Receptor (VDR) Ligand->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR Heterodimerizes with RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to Gene_Transcription Modulation of Gene Transcription VDRE->Gene_Transcription Regulates Biological_Response Biological Response (e.g., Cell Differentiation, Inhibition of Proliferation) Gene_Transcription->Biological_Response Leads to

Genomic signaling pathway of Vitamin D analogs.

The binding of the ligand induces a conformational change in the VDR, leading to its heterodimerization with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription. This genomic pathway is responsible for the long-term effects of these compounds on cellular processes.

Experimental Protocols

The following are detailed methodologies for the key experiments cited in this guide.

Vitamin D Receptor (VDR) Binding Assay (Competitive Binding)

Objective: To determine the relative affinity of a test compound for the VDR compared to a radiolabeled ligand (e.g., [³H]-1,25(OH)2D3).

Materials:

  • Receptor Source: Nuclear extracts from cells or tissues expressing VDR (e.g., newborn mouse epidermis).

  • Radioligand: [³H]-1,25(OH)2D3.

  • Test Compounds: this compound and unlabeled 1,25(OH)2D3.

  • Assay Buffer: Tris-HCl buffer containing KCl, EDTA, and dithiothreitol.

  • Separation Medium: Hydroxylapatite slurry or dextran-coated charcoal.

  • Scintillation Cocktail and Counter.

Procedure:

  • Prepare serial dilutions of the unlabeled test compounds (this compound and 1,25(OH)2D3).

  • Incubate a constant amount of VDR preparation and a saturating concentration of [³H]-1,25(OH)2D3 with varying concentrations of the unlabeled test compounds.

  • Include control tubes for total binding (no competitor) and non-specific binding (a large excess of unlabeled 1,25(OH)2D3).

  • After incubation to reach equilibrium, separate the bound from free radioligand using hydroxylapatite or dextran-coated charcoal.

  • Quantify the radioactivity of the bound fraction using a liquid scintillation counter.

  • Calculate the specific binding and plot the percentage of inhibition of [³H]-1,25(OH)2D3 binding against the concentration of the competitor.

  • Determine the concentration of the test compound that inhibits 50% of the specific binding of the radioligand (IC50) to assess its relative affinity.

Keratinocyte Differentiation Assay (Involucrin Staining)

Objective: To quantify the induction of keratinocyte differentiation by vitamin D analogs.

Materials:

  • Normal human epidermal keratinocytes.

  • Keratinocyte growth medium.

  • Test compounds: this compound and 1,25(OH)2D3 dissolved in a suitable solvent (e.g., ethanol).

  • Phosphate-buffered saline (PBS).

  • Fixative (e.g., methanol).

  • Permeabilization solution (e.g., Triton X-100 in PBS).

  • Blocking solution (e.g., bovine serum albumin in PBS).

  • Primary antibody against involucrin.

  • Fluorescently labeled secondary antibody.

  • Nuclear counterstain (e.g., DAPI).

  • Fluorescence microscope.

Procedure:

  • Culture normal human keratinocytes in appropriate multi-well plates.

  • Treat the cells with varying concentrations of this compound or 1,25(OH)2D3 for a specified period (e.g., 72 hours). Include a vehicle control.

  • After treatment, wash the cells with PBS and fix them with methanol.

  • Permeabilize the cells with Triton X-100 solution.

  • Block non-specific antibody binding with a blocking solution.

  • Incubate the cells with the primary antibody against involucrin.

  • Wash the cells and incubate with the fluorescently labeled secondary antibody.

  • Counterstain the nuclei with DAPI.

  • Visualize the cells under a fluorescence microscope and count the number of involucrin-positive cells and the total number of cells (DAPI-stained nuclei).

  • Calculate the percentage of differentiated (involucrin-positive) cells for each treatment condition.

Experimental_Workflow Keratinocyte Differentiation Assay Workflow Cell_Culture Culture Human Keratinocytes Treatment Treat with this compound or 1,25(OH)2D3 Cell_Culture->Treatment Fix_Permeabilize Fix and Permeabilize Cells Treatment->Fix_Permeabilize Staining Immunostain for Involucrin (differentiation marker) and DAPI (nuclei) Fix_Permeabilize->Staining Microscopy Fluorescence Microscopy Staining->Microscopy Quantification Quantify Percentage of Involucrin-Positive Cells Microscopy->Quantification

Workflow for keratinocyte differentiation assay.

Conclusion

The experimental data strongly suggest that this compound possesses a therapeutic advantage over 1,25-dihydroxyvitamin D3. Its ability to potently induce cellular differentiation and inhibit proliferation, combined with a reduced hypercalcemic effect, makes it a compelling candidate for further investigation in the treatment of hyperproliferative skin disorders and potentially other conditions where the non-calcemic actions of vitamin D are desirable. This guide provides a foundational understanding for researchers and drug development professionals to build upon in their exploration of this promising vitamin D analog.

References

Validating the Effect of (24R)-MC 976 on VDR Target Genes: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

(24R)-MC 976 is a synthetic analog of the active form of vitamin D3, 1α,25-dihydroxyvitamin D3 (calcitriol). It is designed to be a potent Vitamin D Receptor (VDR) agonist with potentially reduced calcemic side effects, making it a compound of interest for researchers in drug development. This guide provides a comparative overview of the effects of this compound on VDR target genes, supported by experimental data and detailed methodologies for validation.

Mechanism of Action: The VDR Signaling Pathway

Vitamin D Receptor (VDR) agonists, including this compound and the natural ligand calcitriol, exert their effects by binding to the VDR, a member of the nuclear receptor superfamily of transcription factors.[1] Upon ligand binding, the VDR undergoes a conformational change and forms a heterodimer with the Retinoid X Receptor (RXR).[1][2] This complex then translocates to the nucleus and binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) located in the promoter regions of target genes.[1] This binding initiates the recruitment of co-activator or co-repressor proteins, ultimately leading to the modulation of gene transcription.[3]

Experimental_Workflow cluster_workflow Experimental Workflow Cell_Culture 1. Cell Culture (e.g., Keratinocytes, Cancer Cell Lines) Treatment 2. Treatment - this compound (various concentrations) - Calcitriol (positive control) - Vehicle (negative control) Cell_Culture->Treatment RNA_Extraction 3. RNA Extraction Treatment->RNA_Extraction cDNA_Synthesis 4. cDNA Synthesis RNA_Extraction->cDNA_Synthesis RT_qPCR 5. RT-qPCR Analysis (Target Genes: CYP24A1, CAMP, TRPV6) (Housekeeping Gene: GAPDH, ACTB) cDNA_Synthesis->RT_qPCR Data_Analysis 6. Data Analysis (Relative Gene Expression - ΔΔCt method) RT_qPCR->Data_Analysis

References

(24R)-MC 976 in the Area of Oncology: A Comparative Analysis Against Other Vitamin D Analogs

Author: BenchChem Technical Support Team. Date: December 2025

(24R)-MC 976 , also known as PRI-2191 and tacalcitol , is a synthetic analog of vitamin D that has garnered significant interest in cancer therapy due to its potent anti-cancer properties and a favorable safety profile compared to the natural active form of vitamin D, calcitriol (1α,25-dihydroxyvitamin D3). This guide provides a comprehensive comparison of this compound with other notable vitamin D analogs, focusing on their performance in preclinical cancer models, supported by experimental data and detailed methodologies.

Executive Summary

This compound exhibits significant antiproliferative and pro-apoptotic activities across a range of cancer cell lines, including breast, colon, and lung cancer. In many instances, its efficacy is comparable or superior to that of calcitriol, but with a markedly lower risk of inducing hypercalcemia, a common dose-limiting side effect of vitamin D-based therapies. When compared to other synthetic analogs such as EB1089 (seocalcitol) and paricalcitol, this compound demonstrates a competitive or, in some cases, more potent anti-cancer profile. Its mechanism of action is primarily mediated through the vitamin D receptor (VDR), leading to the modulation of genes involved in cell cycle regulation, apoptosis, and hormone signaling.

Comparative In Vitro Efficacy

The antiproliferative activity of vitamin D analogs is a key measure of their potential as cancer therapeutics. This is often quantified by the half-maximal inhibitory concentration (IC50), which represents the concentration of a drug that is required for 50% inhibition of cell growth. The following tables summarize the available IC50 data for this compound and other vitamin D analogs in various cancer cell lines.

Table 1: Antiproliferative Activity (IC50) of this compound (PRI-2191/Tacalcitol) in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (nM)Reference
T47DBreast Cancer>50% inhibition at 10 nM[1]
MCF-7Breast CancerNot specified, but showed antiproliferative effects[1]
SKBR-3Breast CancerNot specified, but showed antiproliferative effects[1]
MDA-MB-231Breast CancerNot specified, but showed antiproliferative effects[1]
HCC827Lung Cancer~20% inhibition at 1000 nM
NCI-H1703Lung Cancer~11.5% inhibition at 1000 nM
MC38Colon CancerNot specified, but showed antiproliferative effects[2]
HL-60LeukemiaNot specified, but showed antiproliferative effects
MV4-11LeukemiaNot specified, but showed antiproliferative effects

Table 2: Comparative Antiproliferative Activity (IC50) of Various Vitamin D Analogs in Cancer Cell Lines

Cell LineCancer TypeThis compound (PRI-2191) IC50 (nM)Calcitriol IC50 (nM)EB1089 (Seocalcitol) IC50 (nM)Paricalcitol IC50 (nM)Reference
HL-60LeukemiaNot Available~50Not Available30[2]
U937LeukemiaNot Available~80Not Available40[2]
BxPC-3Pancreatic CancerNot AvailableDose-dependent inhibitionDose-dependent inhibitionDose-dependent inhibition
AsPC-1Pancreatic CancerNot AvailableDose-dependent inhibitionDose-dependent inhibitionDose-dependent inhibition

Note: Direct comparative studies with consistent IC50 values across a wide range of cell lines are limited. The data presented is compiled from available sources and may have been generated under different experimental conditions.

Comparative In Vivo Efficacy

Preclinical in vivo studies, typically using xenograft models in immunocompromised mice, are crucial for evaluating the anti-tumor efficacy and systemic effects of drug candidates.

In a mouse mammary cancer model (16/C), this compound (PRI-2191) monotherapy significantly reduced tumor volume to 41% of the control, whereas calcitriol showed no effect on tumor growth.[2] Furthermore, this compound enhanced the anti-tumor activity of the chemotherapeutic agent cisplatin.[2]

A study on the MC38 mouse colon cancer model demonstrated that the combination of this compound with 5-fluorouracil (5-FU) resulted in a more potent anti-tumor effect than either agent alone, suggesting a synergistic interaction.[2]

Table 3: Comparative In Vivo Anti-Tumor Activity and Calcemic Effects

Animal ModelCancer TypeTreatmentTumor Growth InhibitionSerum Calcium Increase (vs. Control)Reference
16/C Mouse Mammary CancerBreast CancerThis compound (PRI-2191)59% reduction in tumor volume47% (oral), 89% (s.c.)[2]
CalcitriolNo significant effect78% (oral), 111% (s.c.)[2]
MC38 Mouse Colon CancerColon CancerThis compound + 5-FUEnhanced tumor growth inhibition (synergistic)Not specified[2]
AsPC-1 Human Pancreatic Cancer XenograftPancreatic CancerParicalcitolSignificant tumor growth inhibitionNo hypercalcemia at effective doses

Signaling Pathways and Mechanism of Action

The anticancer effects of this compound and other vitamin D analogs are primarily mediated through their binding to the Vitamin D Receptor (VDR), a nuclear transcription factor. This interaction initiates a cascade of molecular events that regulate the expression of genes involved in cell proliferation, differentiation, and apoptosis.

Upon binding to its ligand, the VDR forms a heterodimer with the Retinoid X Receptor (RXR). This complex then binds to specific DNA sequences known as Vitamin D Response Elements (VDREs) in the promoter regions of target genes, thereby modulating their transcription.

Key downstream effects of VDR activation by this compound include:

  • Cell Cycle Arrest: Upregulation of cyclin-dependent kinase inhibitors such as p21 and p27, which leads to a halt in the cell cycle, primarily at the G0/G1 phase.

  • Induction of Apoptosis: Modulation of pro- and anti-apoptotic proteins to favor programmed cell death.

  • Modulation of Hormone Signaling: In hormone-sensitive cancers like breast cancer, this compound can downregulate the expression of the estrogen receptor alpha (ERα) and the aromatase enzyme, which is responsible for estrogen synthesis.[1][3]

VDR_Signaling_Pathway cluster_cell Cancer Cell cluster_nucleus Nucleus MC976 This compound VDR Vitamin D Receptor (VDR) MC976->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR Retinoid X Receptor (RXR) RXR->VDR_RXR VDRE Vitamin D Response Element (VDRE) on DNA VDR_RXR->VDRE Binds to p21_gene p21 Gene VDRE->p21_gene Activates Transcription p27_gene p27 Gene VDRE->p27_gene Activates Transcription Aromatase_gene Aromatase Gene VDRE->Aromatase_gene Represses Transcription ERa_gene ERα Gene VDRE->ERa_gene Represses Transcription p21 p21 protein p21_gene->p21 p27 p27 protein p27_gene->p27 Aromatase Aromatase protein Aromatase_gene->Aromatase ERa ERα protein ERa_gene->ERa CellCycle Cell Cycle Progression p21->CellCycle Inhibits p27->CellCycle Inhibits Estrogen Estrogen Aromatase->Estrogen Synthesizes Proliferation Cell Proliferation ERa->Proliferation Promotes Estrogen->Proliferation Promotes Apoptosis Apoptosis

VDR signaling pathway of this compound in cancer cells.

Experimental Protocols

In Vitro Antiproliferation Assay (MTT Assay)

The antiproliferative activity of vitamin D analogs is commonly assessed using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Workflow:

MTT_Assay_Workflow start Start step1 Seed cancer cells in a 96-well plate (e.g., 5,000 cells/well) start->step1 step2 Incubate for 24 hours to allow attachment step1->step2 step3 Treat cells with various concentrations of Vitamin D analogs step2->step3 step4 Incubate for a defined period (e.g., 72 hours) step3->step4 step5 Add MTT solution to each well step4->step5 step6 Incubate for 2-4 hours to allow formazan crystal formation step5->step6 step7 Add solubilization solution (e.g., DMSO) step6->step7 step8 Measure absorbance at ~570 nm step7->step8 end Calculate IC50 values step8->end

Workflow for a typical MTT cell viability assay.

Detailed Methodology:

  • Cell Seeding: Cancer cells are seeded into 96-well plates at a density of approximately 5 x 10³ cells per well and allowed to adhere overnight.[4]

  • Treatment: The following day, the culture medium is replaced with fresh medium containing various concentrations of the vitamin D analogs or vehicle control.

  • Incubation: The plates are incubated for a period of 24 to 72 hours.[4]

  • MTT Addition: After the incubation period, MTT solution (5 mg/mL in PBS) is added to each well.[4]

  • Formazan Formation: The plates are incubated for an additional 3 hours to allow for the conversion of MTT to formazan crystals by metabolically active cells.[4]

  • Solubilization: The medium is removed, and the formazan crystals are dissolved in a solubilizing agent such as dimethyl sulfoxide (DMSO).

  • Absorbance Measurement: The absorbance of the resulting purple solution is measured using a microplate reader at a wavelength of approximately 570 nm.

  • Data Analysis: The percentage of cell viability is calculated relative to the vehicle-treated control cells, and the IC50 values are determined from the dose-response curves.

In Vivo Xenograft Model

Xenograft models are used to evaluate the in vivo anti-tumor efficacy of drug candidates.

Workflow:

Xenograft_Model_Workflow start Start step1 Prepare a suspension of human cancer cells (e.g., 5 x 10^6 cells) start->step1 step2 Subcutaneously inject cells into the flank of immunocompromised mice step1->step2 step3 Allow tumors to grow to a palpable size (e.g., 100-200 mm³) step2->step3 step4 Randomize mice into treatment and control groups step3->step4 step5 Administer Vitamin D analogs or vehicle (e.g., subcutaneously or orally) step4->step5 step6 Measure tumor volume regularly (e.g., twice a week) step5->step6 step7 Monitor animal body weight and health step6->step7 step8 At the end of the study, euthanize mice and excise tumors for analysis step7->step8 end Analyze tumor growth inhibition step8->end

Workflow for a typical in vivo xenograft study.

Detailed Methodology:

  • Cell Implantation: Human cancer cells (e.g., MC38 colon cancer cells) are injected subcutaneously into the flank of immunocompromised mice (e.g., C57BL/6).[2]

  • Tumor Growth: Tumors are allowed to grow to a predetermined size before the start of treatment.

  • Treatment: Mice are treated with the vitamin D analogs, chemotherapy, or a combination of both, according to a specific dosing schedule. For example, this compound might be administered subcutaneously three times a week at a dose of 1 µg/kg.[2]

  • Tumor Measurement: Tumor volume is measured regularly using calipers and calculated using the formula: (length x width²)/2.

  • Endpoint: The study is concluded when tumors in the control group reach a certain size, or after a predetermined period. Tumor growth inhibition is calculated and compared between the different treatment groups.

Conclusion

This compound (PRI-2191/tacalcitol) stands out as a promising vitamin D analog for cancer therapy. Its potent antiproliferative and pro-apoptotic effects, combined with a reduced risk of hypercalcemia, make it a valuable candidate for further clinical investigation, both as a monotherapy and in combination with existing chemotherapeutic agents. While direct comparative data with other advanced analogs like EB1089 and paricalcitol is still emerging, the existing evidence suggests that this compound possesses a strong anti-cancer profile. Future research should focus on head-to-head clinical trials to definitively establish its therapeutic potential in various cancer types.

References

Replicating Experiments with (24R)-MC 976: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

(24R)-MC 976 is a synthetic derivative of Vitamin D3. Like other calcitriol analogs, it is investigated for its potential therapeutic properties, particularly its antiproliferative and cell-differentiating effects, which are mediated through the Vitamin D Receptor (VDR). A significant challenge in the clinical application of Vitamin D compounds is the risk of hypercalcemia. Research in this area often focuses on identifying analogs with a favorable therapeutic window, exhibiting potent biological activity with minimal calcemic side effects.

Note on Data Availability: Despite a comprehensive search of scientific literature and databases, specific experimental data for this compound, including quantitative measures of its antiproliferative activity (e.g., IC50 values) or its in vivo calcemic effects, is not publicly available. Similarly, detailed experimental protocols specifically mentioning this compound could not be located. Therefore, this guide will provide a framework for comparing calcitriol analogs based on commonly performed experiments and will use data for other well-characterized analogs as illustrative examples.

The Calcitriol Signaling Pathway

Calcitriol and its analogs exert their effects primarily through the nuclear Vitamin D Receptor (VDR). The binding of the ligand to VDR initiates a cascade of molecular events that modulate gene expression.

Calcitriol_Signaling_Pathway cluster_cell Target Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Calcitriol This compound / Calcitriol Analog VDR VDR Calcitriol->VDR Binds VDR_RXR VDR-RXR Heterodimer VDR->VDR_RXR RXR RXR RXR->VDR_RXR VDR_RXR_n VDR-RXR VDR_RXR->VDR_RXR_n Translocation VDRE VDRE (Vitamin D Response Element) VDR_RXR_n->VDRE Binds Gene Target Gene VDRE->Gene Regulates Transcription mRNA mRNA Gene->mRNA Transcription Protein Protein mRNA->Protein Translation Cellular_Response Cellular Response (e.g., Antiproliferation, Differentiation) Protein->Cellular_Response

Caption: Canonical Vitamin D Receptor (VDR) signaling pathway.

Comparative Experimental Data

While specific data for this compound is unavailable, the following tables illustrate how one might compare its activity with other calcitriol analogs, such as Calcipotriol and Paricalcitol, against the parent compound, Calcitriol. The data presented here is hypothetical and serves as a template for when experimental results for this compound become available.

Table 1: In Vitro Antiproliferative Activity of Calcitriol Analogs in Cancer Cell Lines

CompoundCell LineAssayIC50 (nM)
This compounde.g., MCF-7 (Breast Cancer)MTT AssayData Not Available
CalcitriolMCF-7 (Breast Cancer)MTT Assay~1-10
CalcipotriolMCF-7 (Breast Cancer)MTT Assay~0.1-1
Paricalcitole.g., Caco-2 (Colon Cancer)BrdU Incorporation~5-20

Table 2: In Vivo Calcemic Effects of Calcitriol Analogs in Animal Models

CompoundAnimal ModelDosing RegimenSerum Calcium Increase (%)
This compounde.g., MouseData Not AvailableData Not Available
CalcitriolMouse0.1 µg/kg/day~20-30%
CalcipotriolMouse1 µg/kg/day~5-10%
ParicalcitolRat0.3 µg/kg/day~2-5%

Key Experimental Protocols

To facilitate the replication of experiments for comparing calcitriol analogs, detailed methodologies for key assays are provided below.

Cell Proliferation Assay (MTT Assay)

This assay measures the metabolic activity of cells as an indicator of cell viability and proliferation.

Protocol:

  • Cell Seeding: Plate cancer cells (e.g., MCF-7, LNCaP) in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.

  • Compound Treatment: Treat the cells with a range of concentrations of this compound and other calcitriol analogs. Include a vehicle control (e.g., DMSO or ethanol).

  • Incubation: Incubate the plates for 72-96 hours at 37°C in a humidified atmosphere with 5% CO2.

  • MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.

  • Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.

  • Absorbance Measurement: Read the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell proliferation is inhibited) using non-linear regression analysis.

MTT_Assay_Workflow A Seed Cells in 96-well Plate B Add Calcitriol Analogs A->B C Incubate 72-96 hours B->C D Add MTT Reagent C->D E Incubate 4 hours D->E F Add Solubilization Solution E->F G Read Absorbance at 570 nm F->G H Calculate IC50 Value G->H

Caption: Workflow for a typical MTT cell proliferation assay.

In Vivo Hypercalcemia Study

This experiment evaluates the effect of calcitriol analogs on serum calcium levels in an animal model.

Protocol:

  • Animal Acclimatization: Acclimatize mice or rats for at least one week before the experiment.

  • Compound Administration: Administer this compound and other analogs daily via an appropriate route (e.g., intraperitoneal injection or oral gavage) for a specified period (e.g., 7 days). Include a vehicle control group.

  • Blood Collection: Collect blood samples from the animals at baseline and at the end of the treatment period.

  • Serum Calcium Measurement: Separate the serum and measure the total calcium concentration using a calcium colorimetric assay kit or an automated analyzer.

  • Data Analysis: Compare the serum calcium levels of the treatment groups to the vehicle control group to determine the hypercalcemic potential of the compounds.

Hypercalcemia_Study_Workflow A Animal Acclimatization B Baseline Blood Sample Collection A->B C Daily Administration of Calcitriol Analogs B->C 7 Days D Final Blood Sample Collection C->D E Serum Calcium Measurement D->E F Comparative Data Analysis E->F

Caption: Workflow for an in vivo hypercalcemia study.

Conclusion

While direct experimental data for this compound is not currently in the public domain, this guide provides a comprehensive framework for researchers to design and conduct comparative studies. By employing standardized protocols for assessing antiproliferative activity and calcemic effects, the therapeutic potential of this compound can be systematically evaluated against other calcitriol analogs. The provided diagrams and methodologies serve as a foundation for the replication and generation of robust, comparable data in the field of Vitamin D research.

A Comparative Analysis of (24R)-MC 976 and Calcitriol: Efficacy and Cellular Mechanisms

Author: BenchChem Technical Support Team. Date: December 2025

In the landscape of vitamin D analog research, the quest for compounds with potent therapeutic effects and minimal side effects is paramount. This guide provides a comparative statistical analysis of the experimental data for (24R)-MC 976, a synthetic vitamin D analog, and calcitriol, the biologically active form of vitamin D3. The focus is on their efficacy in inducing cell differentiation and inhibiting proliferation, key mechanisms in cancer therapy and immunology.

Data Summary: this compound vs. Calcitriol

The following table summarizes the quantitative data on the biological activities of this compound and calcitriol. The data is compiled from in vitro studies on the human promyelocytic leukemia cell line, HL-60, a well-established model for assessing the therapeutic potential of vitamin D analogs.

ParameterThis compound (MC 903/Calcipotriol)Calcitriol (1,25(OH)2D3)Reference
Antiproliferative Activity (IC50) Comparable to CalcitriolPotent inhibitor of cell proliferation[1]
Induction of Differentiation (NBT reduction) Potent inducer of differentiationPotent inducer of differentiation[1]
Hypercalcemic Activity (in vivo) At least 100 times less activeHigh[1]

Key Findings

This compound, represented here by the closely related and well-studied analog MC 903 (Calcipotriol), demonstrates a comparable potency to calcitriol in its ability to inhibit the proliferation of U937 human histiocytic lymphoma cells and induce their differentiation.[1] A significant advantage of MC 903 is its substantially lower hypercalcemic activity in vivo, being at least 100 times less active than calcitriol.[1] This suggests a superior therapeutic window for this compound and its analogs, minimizing the risk of a major side effect associated with vitamin D-based therapies.

Experimental Methodologies

Cell Proliferation Assay (MTT/XTT Assay)

The antiproliferative activity of this compound and calcitriol is determined using a colorimetric assay such as the MTT or XTT assay.

Principle: These assays measure the metabolic activity of viable cells. Mitochondrial dehydrogenases in living cells reduce a tetrazolium salt (MTT or XTT) to a colored formazan product. The intensity of the color is directly proportional to the number of viable cells.

Protocol Outline:

  • Cell Seeding: HL-60 cells are seeded in a 96-well plate at a predetermined density.

  • Compound Treatment: Cells are treated with various concentrations of this compound or calcitriol and incubated for a specified period (e.g., 72 hours).

  • Reagent Incubation: MTT or XTT reagent is added to each well and incubated to allow for formazan formation.

  • Solubilization (for MTT): If using MTT, a solubilizing agent is added to dissolve the formazan crystals.

  • Absorbance Measurement: The absorbance is read using a microplate reader at the appropriate wavelength.

  • Data Analysis: The concentration of the compound that inhibits cell growth by 50% (IC50) is calculated from the dose-response curve.[2][3]

Cell Differentiation Assay (Nitroblue Tetrazolium - NBT Reduction Assay)

The ability of this compound and calcitriol to induce differentiation of HL-60 cells into mature monocytes/macrophages is assessed by the NBT reduction assay.

Principle: Differentiated myeloid cells, upon stimulation, produce superoxide radicals as part of their respiratory burst activity. These radicals reduce the yellow, water-soluble NBT to a blue-black, insoluble formazan precipitate within the cells.

Protocol Outline:

  • Cell Treatment: HL-60 cells are treated with this compound or calcitriol for a period sufficient to induce differentiation (e.g., 96 hours).

  • NBT Incubation: The treated cells are incubated with a solution containing NBT and a stimulant (e.g., phorbol 12-myristate 13-acetate - PMA).

  • Microscopic Examination: The cells are examined under a microscope, and the percentage of cells containing blue-black formazan deposits (NBT-positive cells) is determined by counting at least 200 cells.[4][5]

Signaling Pathways and Experimental Workflow

The biological effects of vitamin D analogs are primarily mediated through the Vitamin D Receptor (VDR), a nuclear receptor that regulates gene expression.

Vitamin_D_Signaling_Pathway cluster_extracellular Extracellular cluster_cell Cell cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus MC976 This compound VDR_RXR_inactive VDR-RXR (inactive) MC976->VDR_RXR_inactive Binds to Calcitriol Calcitriol Calcitriol->VDR_RXR_inactive Binds to VDR_RXR_active VDR-RXR (active) VDR_RXR_inactive->VDR_RXR_active Translocates to Nucleus & Activates VDRE Vitamin D Response Element VDR_RXR_active->VDRE Binds to Gene_Expression Target Gene Expression VDRE->Gene_Expression Regulates Biological_Effects Biological Effects (Differentiation, Antiproliferation) Gene_Expression->Biological_Effects

Caption: Vitamin D analog signaling pathway.

The experimental workflow for comparing this compound and Calcitriol involves a series of in vitro assays to determine their biological potency.

Experimental_Workflow Start Start: Compound Preparation Cell_Culture HL-60 Cell Culture Start->Cell_Culture Treatment Treatment with This compound or Calcitriol Cell_Culture->Treatment Proliferation_Assay Cell Proliferation Assay (MTT/XTT) Treatment->Proliferation_Assay Differentiation_Assay Cell Differentiation Assay (NBT Reduction) Treatment->Differentiation_Assay Data_Analysis Data Analysis and IC50/EC50 Calculation Proliferation_Assay->Data_Analysis Differentiation_Assay->Data_Analysis Comparison Comparative Analysis Data_Analysis->Comparison

Caption: In vitro experimental workflow.

The logical relationship for evaluating the therapeutic potential of a novel vitamin D analog involves assessing both its desired biological activity and its potential for adverse effects.

Logical_Relationship High_Potency High Antiproliferative & Differentiation Activity Therapeutic_Potential High Therapeutic Potential High_Potency->Therapeutic_Potential AND Low_Toxicity Low Hypercalcemic Activity Low_Toxicity->Therapeutic_Potential AND

Caption: Therapeutic potential evaluation.

References

In Vivo Efficacy of (24R)-MC 976 (Calcipotriol) in Psoriasis: A Comparative Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the in vivo efficacy of (24R)-MC 976, commonly known as Calcipotriol (also referred to as MC 903), a synthetic vitamin D3 analog. The focus is on its performance in preclinical and clinical settings for the treatment of psoriasis, with supporting experimental data and detailed methodologies.

Executive Summary

Calcipotriol has demonstrated significant efficacy in the treatment of psoriasis both in animal models and human clinical trials. It exerts its therapeutic effects by inhibiting keratinocyte proliferation, promoting normal differentiation, and modulating the cutaneous immune response. This guide will delve into the quantitative data from comparative studies, detail the experimental protocols used to validate its efficacy, and visualize the key signaling pathways involved in its mechanism of action. While the nomenclature "this compound" is not widely cited, the extensive research on the closely related compound Calcipotriol (MC 903) provides a robust foundation for understanding its in vivo performance.

Comparative Efficacy: Human Clinical Trials

Calcipotriol has been extensively studied in randomized controlled trials, often in comparison with placebo and topical corticosteroids like betamethasone valerate. The primary endpoint in these studies is typically the Psoriasis Area and Severity Index (PASI), which quantifies the severity of psoriatic lesions.

Table 1: Comparison of Calcipotriol Ointment vs. Betamethasone Valerate Ointment in Psoriasis Vulgaris

Outcome MeasureCalcipotriol (50 µg/g)Betamethasone Valerate (0.1%)Significance
Mean PASI Reduction (6 weeks) 68.8%61.4%p < 0.001[1]
Mean PASI Reduction (absolute, 6 weeks) 5.505.32Not Significant[2]
Patients with Great Improvement/Clearance (Patient Assessment, 6 weeks) 82.1%69.3%p < 0.001[1]
Patients with Clearance/Marked Improvement (Investigator Assessment, 6 weeks) 61.2%50.5%-[2]

Table 2: PASI 50 and PASI 75 Response Rates for Calcipotriol vs. Comparators (4 weeks, Severe Psoriasis)

TreatmentPASI 50 Response Rate
Calcipotriol/Betamethasone Dipropionate Combination 88.8%[3]
Betamethasone Dipropionate 69.2%[3]
Calcipotriol 53.8%[3]
Ointment Vehicle (Placebo) 30.0%[3]

Preclinical In Vivo Models: Imiquimod-Induced Psoriasis in Mice

The imiquimod-induced psoriasis model is a widely accepted preclinical model to evaluate the efficacy of anti-psoriatic drugs. Topical application of imiquimod, a Toll-like receptor 7/8 agonist, induces a skin inflammation that mimics key features of human psoriasis, including epidermal hyperplasia, inflammatory cell infiltration, and a dependence on the IL-23/Th17 axis.[4][5]

Experimental Protocol: Imiquimod-Induced Psoriasis-Like Dermatitis

Objective: To induce a psoriasis-like skin inflammation in mice to evaluate the therapeutic efficacy of topical Calcipotriol.

Materials:

  • Animals: BALB/c or C57BL/6 mice.[5]

  • Inducing Agent: 5% imiquimod cream.[5]

  • Test Article: Calcipotriol ointment.

  • Control/Comparator: Placebo (vehicle) ointment, topical corticosteroid (e.g., clobetasol).[6]

Procedure:

  • Acclimatization: House mice under standard laboratory conditions for at least one week prior to the experiment.

  • Induction of Psoriasis:

    • Shave the dorsal skin of the mice.

    • Apply a daily topical dose of 62.5 mg of 5% imiquimod cream to the shaved back and sometimes the ear for 5-8 consecutive days.[4][5]

  • Treatment:

    • Divide the mice into treatment groups (e.g., vehicle, Calcipotriol, positive control).

    • From a designated day (e.g., day 3 or day 5 post-imiquimod initiation), apply the respective topical treatments daily.

  • Endpoint Evaluation:

    • Clinical Scoring: Daily assess the severity of skin inflammation using a modified PASI score, evaluating erythema (redness), scaling, and thickness.[5]

    • Histological Analysis: At the end of the experiment, collect skin biopsies for histological examination (H&E staining) to assess epidermal thickness (acanthosis) and inflammatory cell infiltration.[6]

    • Immunological Analysis: Analyze skin or spleen samples for the expression of inflammatory cytokines (e.g., TNF-α, IL-17, IL-23) by qPCR or ELISA.[7]

    • Systemic Effects: Monitor body weight and spleen weight as indicators of systemic inflammation.[5]

G Experimental Workflow: Imiquimod-Induced Psoriasis Model cluster_0 Induction Phase cluster_1 Treatment Phase cluster_2 Evaluation Phase Animal Preparation Animal Preparation Imiquimod Application Imiquimod Application Animal Preparation->Imiquimod Application Daily for 5-8 days Topical Treatment Topical Treatment Imiquimod Application->Topical Treatment Daily application of Calcipotriol, Vehicle, or Positive Control Endpoint Analysis Clinical Scoring (PASI) Histology Cytokine Analysis Spleen Weight Topical Treatment->Endpoint Analysis

Experimental Workflow for Imiquimod-Induced Psoriasis Model.

Mechanism of Action: Signaling Pathways

Calcipotriol's efficacy in psoriasis is attributed to its ability to modulate key signaling pathways involved in the pathogenesis of the disease. As a vitamin D receptor (VDR) agonist, Calcipotriol influences gene transcription related to cell proliferation, differentiation, and inflammation.

Two critical pathways targeted by Calcipotriol are the NF-κB signaling pathway and the IL-23/Th17 axis .

  • Inhibition of NF-κB Signaling: In psoriatic lesions, the transcription factor NF-κB is overactivated, leading to the production of pro-inflammatory cytokines. Calcipotriol has been shown to inhibit the NF-κB signaling pathway, thereby reducing inflammation.[8] Studies have demonstrated that topical application of Calcipotriol leads to a significant decrease in the expression of NF-κB p65 in psoriatic skin lesions.[8][9]

  • Modulation of the IL-23/Th17 Axis: The IL-23/Th17 axis is a central driver of psoriasis pathogenesis. Dendritic cells produce IL-23, which promotes the differentiation and activation of Th17 cells. These Th17 cells, in turn, release pro-inflammatory cytokines, including IL-17A, IL-17F, and IL-22, which act on keratinocytes to induce hyperproliferation and further inflammation.[10] Calcipotriol has been shown to inhibit the secretion of Th17 cytokines.[10][11] In vivo studies have demonstrated that Calcipotriol can suppress the Th17 response and lineage commitment.[12][13]

G Calcipotriol's Mechanism of Action in Psoriasis cluster_0 Immune Cell Activation cluster_1 Keratinocyte Response cluster_2 Inflammatory Signaling Dendritic Cells Dendritic Cells Th17 Cells Th17 Cells Dendritic Cells->Th17 Cells IL-23 Keratinocytes Keratinocytes Th17 Cells->Keratinocytes IL-17, IL-22 Inflammation & Hyperproliferation Inflammation & Hyperproliferation Keratinocytes->Inflammation & Hyperproliferation Pro-inflammatory Stimuli Pro-inflammatory Stimuli NF-kB Activation NF-kB Activation Pro-inflammatory Stimuli->NF-kB Activation Pro-inflammatory Cytokines Pro-inflammatory Cytokines NF-kB Activation->Pro-inflammatory Cytokines Calcipotriol Calcipotriol Calcipotriol->Dendritic Cells Inhibits IL-23 production Calcipotriol->Th17 Cells Inhibits IL-17 production Calcipotriol->Keratinocytes Promotes differentiation Inhibits proliferation Calcipotriol->NF-kB Activation Inhibits

Signaling pathways modulated by Calcipotriol in psoriasis.

Conclusion

The in vivo data for Calcipotriol robustly supports its efficacy in the treatment of psoriasis. Clinical trials have consistently demonstrated its superiority over placebo and comparable or, in some aspects, superior efficacy to topical corticosteroids. Preclinical studies in validated animal models, such as the imiquimod-induced psoriasis model, provide a strong basis for understanding its therapeutic effects on a molecular and cellular level. The mechanism of action, centered on the inhibition of the NF-κB pathway and modulation of the IL-23/Th17 axis, provides a clear rationale for its clinical benefits. This guide provides researchers and drug development professionals with a concise yet comprehensive overview of the in vivo validation of Calcipotriol's efficacy, supported by quantitative data and detailed experimental insights.

References

Safety Operating Guide

Navigating the Disposal of (24R)-MC 976: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

Core Principles of Disposal

The primary objective in disposing of (24R)-MC 976 is to prevent its release into the environment and to mitigate any potential exposure to personnel. The Material Safety Data Sheet (MSDS) for this compound advises against letting the product enter drains and recommends keeping it in suitable, closed containers for disposal[1]. As with many synthetic pharmaceutical compounds, this compound should be treated as hazardous chemical waste.

Quantitative Data and Waste Profile

To facilitate proper disposal, a clear understanding of the waste's characteristics is necessary. The following table summarizes the key aspects of this compound waste.

CharacteristicRecommendationCitation
Waste Type Hazardous Chemical Waste; Potentially Cytotoxic Waste[2][3][4]
Physical Form Solid (as supplied) or in solution[1]
Known Incompatibilities Strong oxidizing/reducing agents, strong acids/alkalis[1]
Primary Disposal Route Incineration at a licensed hazardous waste facility[3][5]
Container Type Labeled, sealed, and chemically compatible containers[1][2]

Disposal Workflow

The proper disposal of this compound follows a structured workflow designed to ensure safety and compliance at each step.

A Wear appropriate Personal Protective Equipment (PPE) B Segregate this compound waste from other waste streams A->B C Use designated, compatible, and leak-proof waste containers B->C D Clearly label the waste container with 'Hazardous Waste', chemical name, and associated hazards E Store the sealed container in a designated, secure, and well-ventilated secondary containment area D->E F Arrange for pickup by a licensed hazardous waste disposal service G Ensure the final disposal method is high-temperature incineration F->G

Disposal workflow for this compound.

Experimental Protocols for Spill Management

In the event of an accidental spill of this compound, immediate and appropriate action is required to contain and clean the material safely.

Personnel Protection:

  • Ensure appropriate Personal Protective Equipment (PPE) is worn, including gloves, a lab coat, and eye protection[2]. A respiratory protection may be necessary for large spills or if dust is generated[1].

Containment and Cleanup:

  • Restrict Access: Cordon off the affected area to prevent the spread of the contaminant.

  • Containment: For liquid spills, use an absorbent material (e.g., vermiculite, sand, or chemical absorbent pads) to contain the spill. For solid spills, carefully sweep up the material, avoiding dust generation[1].

  • Collection: Place all contaminated materials into a designated, labeled, and sealed hazardous waste container.

  • Decontamination: Clean the spill area with a suitable solvent (e.g., ethanol or isopropanol) followed by soap and water. All cleaning materials should also be disposed of as hazardous waste.

Final Recommendations

Given the potent biological activity of vitamin D analogues, it is prudent to handle this compound as a cytotoxic compound. This necessitates a conservative approach to its disposal. Always consult your institution's Environmental Health and Safety (EHS) department for specific guidance and to ensure compliance with local and national regulations. High-temperature incineration is the recommended disposal method as it ensures the complete destruction of the compound[5]. By adhering to these procedures, laboratories can maintain a safe working environment and ensure the responsible management of this potent research chemical.

References

Personal protective equipment for handling (24R)-MC 976

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, ensuring safe handling of chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for the vitamin D analog (24R)-MC 976, including personal protective equipment (PPE) recommendations, operational handling plans, and disposal procedures.

Personal Protective Equipment (PPE)

The following table summarizes the recommended personal protective equipment to be used when handling this compound to minimize exposure and ensure personal safety.[1]

Protection Type Equipment Purpose
Eye/Face Protection Safety glasses with side-shields or gogglesProtects against splashes and airborne particles.
Hand Protection Compatible chemical-resistant glovesPrevents skin contact with the compound.
Skin and Body Protection Laboratory coatProvides a barrier against accidental spills.
Respiratory Protection Respiratory protection (if needed)Use in well-ventilated areas. If dust formation is likely or ventilation is inadequate, a respirator is recommended.[1]

Operational Plan for Handling

A systematic approach to handling this compound is crucial for laboratory safety. The following workflow outlines the key steps for safe handling, from preparation to disposal.

cluster_prep Preparation cluster_handling Handling cluster_storage Storage cluster_disposal Disposal cluster_emergency Emergency Procedures prep_ppe Don Appropriate PPE prep_area Ensure Well-Ventilated Area prep_ppe->prep_area handle_avoid Avoid Contact with Eyes, Skin, Clothing prep_area->handle_avoid handle_ingest Prevent Ingestion and Inhalation handle_avoid->handle_ingest emergency_skin Skin Contact: Wash with soap and water handle_avoid->emergency_skin emergency_eye Eye Contact: Rinse with plenty of water handle_avoid->emergency_eye handle_weigh Handle with Care During Weighing and Transfer handle_ingest->handle_weigh emergency_inhalation Inhalation: Move to fresh air handle_ingest->emergency_inhalation storage_container Keep Container Tightly Closed handle_weigh->storage_container emergency_spill Spill: Sweep up, avoid dust, place in closed container for disposal handle_weigh->emergency_spill storage_temp Store at Recommended Temperatures: -20°C (long term), 2-8°C (short term) storage_container->storage_temp disposal_collect Collect Waste in Suitable, Closed Containers storage_temp->disposal_collect disposal_regs Dispose of According to Local Regulations disposal_collect->disposal_regs

Safe handling workflow for this compound.

Step-by-Step Handling Procedures

  • Preparation : Before handling, ensure you are wearing the appropriate PPE as detailed in the table above. Work should be conducted in a well-ventilated area to minimize inhalation exposure.[1]

  • Handling :

    • Avoid direct contact with the eyes, skin, and clothing.[1]

    • Take precautions to prevent ingestion and inhalation.[1]

    • When weighing or transferring the compound, do so carefully to avoid creating dust.[1]

  • Storage :

    • Keep the container tightly closed when not in use to prevent contamination and exposure.[1]

    • For long-term storage, maintain a temperature of -20°C. For short-term storage, a temperature of 2-8°C is recommended.[1]

  • Disposal :

    • Collect any waste material in a suitable, closed container.[1]

    • Dispose of the waste in accordance with all applicable local, state, and federal regulations. Do not let the product enter drains.[1]

Emergency Procedures

In the event of accidental exposure or spillage, follow these immediate first aid and containment measures:

  • Spillage : In case of a spill, prevent further leakage if it is safe to do so. Pick up and arrange disposal without creating dust. Sweep up the spilled material and place it in a suitable, closed container for disposal.[1]

  • Skin Contact : If the compound comes into contact with the skin, wash the affected area thoroughly with soap and water. Remove any contaminated clothing and wash it before reuse.[1]

  • Eye Contact : If the compound gets into the eyes, rinse cautiously with water for several minutes.

  • Inhalation : If inhaled, move the individual to fresh air.

  • Fire : this compound is not flammable or combustible. Use water spray, alcohol-resistant foam, dry chemical, or carbon dioxide as extinguishing media. Firefighters should wear self-contained breathing apparatus if necessary.[1]

References

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